1,1-Dioxo-thiomorpholine-4-carbonyl Chloride
Description
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Properties
IUPAC Name |
1,1-dioxo-1,4-thiazinane-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3S/c6-5(8)7-1-3-11(9,10)4-2-7/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTZDYSBSFTPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39093-77-1 | |
| Record name | 1,1-dioxo-1lambda6-thiomorpholine-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Sulfone-Containing Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, the thiomorpholine 1,1-dioxide moiety has emerged as a structure of significant interest. Its incorporation into drug candidates can enhance aqueous solubility, introduce hydrogen bond accepting capabilities, and improve metabolic stability—attributes critical for successful drug development.[1] 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride (CAS 39093-77-1) is the premier reagent for introducing this valuable scaffold, acting as a versatile and reactive building block for creating a new generation of therapeutic agents.[2] This guide provides an in-depth examination of its properties, synthesis, reactivity, and application, grounded in established chemical principles and practical, field-proven insights.
Core Physicochemical & Handling Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any synthetic campaign. The data presented below are consolidated from authoritative chemical data repositories and suppliers.
| Property | Value | Source(s) |
| CAS Number | 39093-77-1 | [3] |
| Molecular Formula | C₅H₈ClNO₃S | [4] |
| Molecular Weight | 197.64 g/mol | [4] |
| Appearance | Solid (typically light yellow or white) | [2] |
| Purity | Typically ≥95-97% | |
| Storage Conditions | Store in freezer (-20°C), under inert atmosphere (Nitrogen or Argon) | |
| Key Synonyms | Thiomorpholine-4-carbonyl chloride 1,1-dioxide; 1,1-Dioxo-1λ⁶-thiomorpholine-4-carbonyl chloride | [5][6] |
| InChIKey | IGTZDYSBSFTPPP-UHFFFAOYSA-N | [4] |
Expert Insight on Handling and Storage: The specified storage conditions are not merely recommendations; they are critical for ensuring the reagent's integrity. The compound is an acyl chloride and is thus highly sensitive to moisture. Exposure to atmospheric humidity will lead to rapid hydrolysis, converting the reactive carbonyl chloride to the unreactive carboxylic acid, rendering the reagent useless. The requirement for freezer storage suggests that the compound may also have limited thermal stability. Therefore, it is imperative to handle this reagent exclusively under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and to allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.
Synthesis Pathway: From Precursor to Activated Reagent
The synthesis of this compound is a multi-step process that begins with the parent heterocycle. The logic is to first form the stable sulfone and then activate the secondary amine for subsequent coupling reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Thiomorpholine-1,1-dioxide | 39093-93-1 [chemicalbook.com]
- 3. Thiomorpholine-4-Carbonyl Chloride 1,1-Dioxide - Protheragen [protheragen.ai]
- 4. 1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl chloride | C5H8ClNO3S | CID 21694907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 4-Thiomorpholinecarbonyl chloride, 1,1-dioxide | 39093-77-1 [chemicalbook.com]
Molecular structure of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride
An In-Depth Technical Guide to the Molecular Structure and Application of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride
Abstract
This compound (CAS No: 39093-77-1) is a bifunctional synthetic intermediate of significant interest to the pharmaceutical and agrochemical industries.[1][2] This guide provides a detailed examination of its molecular architecture, physicochemical properties, and core reactivity profile. The molecule integrates a thiomorpholine 1,1-dioxide core—a metabolically robust, polar scaffold—with a highly reactive N-acyl chloride handle. This unique combination makes it a valuable building block for introducing the sulfonyl-heterocycle motif into complex molecules, particularly in the synthesis of novel sulfonylurea analogues and other targeted therapeutic agents.[3][4] We will explore its structural elucidation through spectroscopic methods, validated synthetic protocols, and its strategic application in modern drug discovery.
Introduction to a Privileged Scaffold
The Thiomorpholine Moiety in Medicinal Chemistry
The thiomorpholine ring system is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[5][6] As a saturated heterocycle, it offers a three-dimensional geometry that is often advantageous for achieving specific receptor interactions compared to flat aromatic systems. Replacing the oxygen of the more common morpholine ring with sulfur increases lipophilicity and can introduce unique metabolic pathways, sometimes acting as a "soft spot" for controlled oxidation.[7] This versatility has led to the incorporation of thiomorpholine derivatives in compounds targeting a wide array of conditions, including cancer, inflammation, diabetes, and infectious diseases.[5][6]
Significance of the Sulfone and Acyl Chloride Functionalities
The molecular structure of the title compound is distinguished by two key functional groups that dictate its utility:
-
The 1,1-Dioxide (Sulfone): The oxidation of the thioether in the thiomorpholine ring to a sulfone group (SO₂) dramatically alters the molecule's properties. This transformation increases polarity, enhances hydrogen bond accepting capability, and significantly improves metabolic stability by preventing the S-oxidation often observed in vivo.[8] The strongly electron-withdrawing nature of the sulfone group also influences the electronic character of the entire ring system.
-
The 4-Carbonyl Chloride (Acyl Chloride): The acyl chloride group is a powerful and versatile electrophile. Its high reactivity allows for efficient coupling with a vast range of nucleophiles, such as amines, alcohols, and thiols, to form stable amide, ester, and thioester linkages, respectively. This functionality serves as the primary reactive handle for incorporating the entire 1,1-dioxo-thiomorpholine scaffold into a larger target molecule.[9]
Elucidation of the Molecular Structure
Core Heterocyclic System and Conformational Analysis
The core of the molecule is the 1,1-dioxo-thiomorpholine, also named 1,4-thiazinane 1,1-dioxide. Structural studies on analogous six-membered saturated heterocycles confirm that the ring adopts a stable chair conformation to minimize steric and torsional strain.[7] The bulky sulfone group and the N-acyl chloride substituent will occupy positions that optimize this low-energy state. While definitive crystal structure data for the title compound is not publicly available, X-ray diffraction studies on related morpholine and thiomorpholine derivatives consistently show this chair geometry.[7][10]
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing a baseline for its handling, storage, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 39093-77-1 | [1][2][11] |
| Molecular Formula | C₅H₈ClNO₃S | [1][11][12] |
| Molecular Weight | 197.64 g/mol | [1][11][12] |
| IUPAC Name | 1,1-dioxo-1,4-thiazinane-4-carbonyl chloride | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [12] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |
Synthetic Pathways and Rationale
The synthesis of this compound is a multi-step process that leverages established transformations in heterocyclic and sulfur chemistry. The overall strategy involves the formation and subsequent functionalization of the thiomorpholine ring.
Retrosynthetic Strategy
A logical retrosynthetic analysis breaks the target molecule down into simpler, commercially available precursors. The primary disconnection is at the N-acyl chloride bond, pointing to Thiomorpholine 1,1-Dioxide as the key precursor.
References
- 1. 1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl chloride | C5H8ClNO3S | CID 21694907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arctomsci.com [arctomsci.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Carbonyl Chemistry for Medical Application [eureka.patsnap.com]
- 10. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiomorpholine-4-Carbonyl Chloride 1,1-Dioxide - Protheragen [protheragen.ai]
- 12. chemshuttle.com [chemshuttle.com]
An In-Depth Technical Guide to 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride: A Keystone Reagent in Medicinal Chemistry
This guide provides an in-depth exploration of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride (CAS: 39093-77-1), a crucial reagent for the synthesis of advanced molecular architectures in drug discovery and development. We will delve into its chemical properties, synthesis, reactivity, and applications, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Strategic Overview: The Thiomorpholine Sulfone Scaffold
The thiomorpholine 1,1-dioxide moiety is a "privileged scaffold" in medicinal chemistry.[1] Its significance stems from its role as a bioisostere of the morpholine ring found in numerous bioactive compounds, including the FDA-approved antibiotic Linezolid. Replacing the morpholine oxygen with a sulfone group (-SO₂-) dramatically alters the scaffold's electronic properties, polarity, and hydrogen bond accepting capability. This modification can lead to improved pharmacokinetic profiles, enhanced target binding, and novel intellectual property.[1][2]
This compound is the premier reagent for introducing this valuable scaffold. The carbonyl chloride group is a highly reactive electrophile, designed for efficient coupling with nucleophiles—primarily amines—to form stable urea linkages. This reactivity makes it an indispensable tool for rapidly generating libraries of drug-like molecules for screening and lead optimization.
Core Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 1,1-dioxo-1,4-thiazinane-4-carbonyl chloride | [3] |
| CAS Number | 39093-77-1 | [3] |
| Molecular Formula | C₅H₈ClNO₃S | [3][4] |
| Molecular Weight | 197.64 g/mol | [3][4] |
| SMILES | O=C(Cl)N1CCS(CC1)(=O)=O | [4] |
| InChI Key | IGTZDYSBSFTPPP-UHFFFAOYSA-N |
Synthesis Pathway and Mechanism
The synthesis of this compound is conceptually a two-stage process: first, the creation of the thiomorpholine 1,1-dioxide core, and second, the installation of the carbonyl chloride handle.
Caption: Overall synthetic strategy for the target reagent.
The critical final step is the acylation of the secondary amine of thiomorpholine 1,1-dioxide. While highly toxic phosgene gas can be used, safer, solid phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) or diphosgene are strongly preferred in modern laboratory settings.[5]
The mechanism involves the nucleophilic attack of the secondary amine onto one of the electrophilic carbonyl carbons of triphosgene. This generates an unstable intermediate that subsequently collapses, eliminating a chloromethyl chloroformate fragment and liberating phosgene in situ. The newly formed phosgene is immediately consumed by another molecule of the amine to yield the desired carbamoyl chloride. The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction.
Experimental Protocols
The following protocols are representative procedures based on established chemical principles for the synthesis and application of carbamoyl chlorides.[5][6][7] Researchers must conduct their own risk assessments and adhere to all institutional safety guidelines, particularly when working with phosgene equivalents.
Protocol 1: Synthesis of this compound
Expertise & Causality: This procedure utilizes triphosgene as a safer alternative to phosgene gas. The reaction is run at 0°C initially to control the exothermic reaction between the amine and the phosgene equivalent, and then allowed to warm to ensure the reaction goes to completion. Anhydrous conditions are critical as the product is highly water-reactive.
Self-Validating System: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine. The final product's identity should be confirmed by spectroscopic methods (NMR, IR).
Caption: Step-by-step workflow for the synthesis protocol.
Methodology:
-
Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add thiomorpholine 1,1-dioxide (1.0 eq).
-
Reagent Addition: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to dissolve the starting material. Add a non-nucleophilic base, such as triethylamine (1.2 eq).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Triphosgene Addition: Dissolve triphosgene (0.4 eq) in a minimal amount of anhydrous DCM/THF and add it to the dropping funnel. Add the triphosgene solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, stir the mixture at 0°C for an additional hour, then allow it to warm to room temperature and stir for 3-4 hours or until TLC analysis indicates complete consumption of the starting amine.
-
Workup: Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride precipitate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which often solidifies upon standing and can be used in the next step without further purification. If required, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be performed.
Protocol 2: Amine Coupling to form a Urea Derivative
Expertise & Causality: This is a standard nucleophilic acyl substitution. The carbonyl chloride is highly electrophilic, readily reacting with primary or secondary amines. A base is included to act as an acid scavenger, neutralizing the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Self-Validating System: Progress is easily monitored by TLC. The formation of the more polar urea product and the disappearance of the starting amine are indicative of a successful reaction. The product can be purified by standard methods and characterized spectroscopically.
Methodology:
-
Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) (1.5 eq) in an aprotic solvent such as DCM or THF.
-
Cooling: Cool the solution to 0°C.
-
Reagent Addition: Add a solution of this compound (1.1 eq) in the same solvent dropwise to the cooled amine solution.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours until the reaction is complete by TLC.
-
Workup: Quench the reaction with water or saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired urea derivative.
Physicochemical and Safety Profile
As a reactive acyl chloride, this compound requires careful handling. It is corrosive and moisture-sensitive.
Properties and Safety Data
| Parameter | Value / Observation | Source |
| Physical Form | Solid | |
| Purity (Typical) | >95% | [4] |
| Storage | Store under inert gas, in freezer (-20°C) | |
| Solubility | Expected to be soluble in aprotic solvents like DCM, THF, DMF. Insoluble in water (reacts). | N/A |
| GHS Pictogram | GHS05 (Corrosion) | |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [3] |
| Precautionary | P260: Do not breathe dust. P280: Wear protective gloves/clothing/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water... |
Handling Justification: The compound's reactivity with water (hydrolysis) to release HCl necessitates storage under an inert, dry atmosphere. Its corrosive nature mandates the use of appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood.
Characterization: Predicted Spectroscopic Data
While experimental spectra are not publicly available, the ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of structurally related compounds.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 3.2-3.5 ppm (t, 4H): Triplet corresponding to the four protons on the carbons adjacent to the sulfone group (-CH₂-SO₂-). The sulfone group is strongly electron-withdrawing, causing a significant downfield shift.
-
δ 3.8-4.1 ppm (t, 4H): Triplet corresponding to the four protons on the carbons adjacent to the nitrogen atom (-CH₂-N(C=O)Cl). The combined electron-withdrawing effect of the nitrogen and the carbonyl chloride group results in the most downfield shift for the aliphatic protons.
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ ~48-52 ppm: Carbons adjacent to the nitrogen (-CH₂-N-).
-
δ ~52-56 ppm: Carbons adjacent to the sulfone group (-CH₂-SO₂-).
-
δ ~148-152 ppm: Carbonyl carbon (-N-C=O). The carbonyl carbon of a carbamoyl chloride is typically found in this region.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl chloride | C5H8ClNO3S | CID 21694907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemshuttle.com [chemshuttle.com]
- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JPS5572178A - Preparation of morpholinecarbonyl chloride - Google Patents [patents.google.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
An In-Depth Technical Guide to 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to this comprehensive technical guide on 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride. As a Senior Application Scientist, my goal is to provide you with not just a collection of data, but a cohesive and practical understanding of this versatile reagent. This guide is structured to offer deep insights into the compound's physicochemical properties, its synthesis and reactivity, and its critical role in modern medicinal chemistry. We will explore the "why" behind the "how," grounding our discussion in established chemical principles and citing key literature to ensure scientific integrity. Whether you are contemplating its use in a novel synthetic route or seeking to optimize an existing process, this document aims to be an indispensable resource.
Compound Overview and Identification
This compound, a key synthetic building block, is systematically known as 1,1-dioxo-1,4-thiazinane-4-carbonyl chloride.[1] It belongs to the class of carbamoyl chlorides and is noted for the presence of a sulfone group within the thiomorpholine ring, which significantly influences its reactivity and physical properties.
| Identifier | Value | Source |
| CAS Number | 39093-77-1 | [1][2][3] |
| Molecular Formula | C₅H₈ClNO₃S | [1][2][3] |
| Molecular Weight | 197.64 g/mol | [1][2] |
| IUPAC Name | 1,1-dioxo-1,4-thiazinane-4-carbonyl chloride | [1] |
| Synonyms | Thiomorpholine-4-carbonyl chloride 1,1-dioxide, 1,1-Dioxide Thiomorpholine-4-carbonyl Chloride | |
| InChI | InChI=1S/C5H8ClNO3S/c6-5(8)7-1-3-11(9,10)4-2-7/h1-4H2 | [1] |
| InChIKey | IGTZDYSBSFTPPP-UHFFFAOYSA-N | [1] |
| SMILES | O=C(Cl)N1CCS(CC1)(=O)=O | [2] |
Physicochemical and Safety Data
Understanding the physical characteristics and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting.
Physical Properties
The compound is a solid at room temperature. While a specific melting point is not widely reported in the literature, its solid state underscores the need for appropriate handling techniques. Its solubility is not extensively documented, but as a reactive acyl chloride, it is expected to be soluble in a range of aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene, and to react with protic solvents like water and alcohols.
| Property | Value | Notes |
| Physical Form | Solid | |
| Purity | Typically ≥95% | Commercially available purity levels.[2] |
| Storage | Store in freezer, under -20°C, in an inert atmosphere. |
Safety and Handling
Hazard Statement: this compound is a corrosive substance. The primary hazard statement is H314, which indicates that it "Causes severe skin burns and eye damage".[1] It may also cause respiratory irritation (H335) and is may be corrosive to metals (H290).[1]
GHS Pictograms:
Caption: GHS Pictogram for Corrosion (GHS05).
Precautionary Measures: Due to its corrosive nature, handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. The compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.
Synthesis and Reactivity
The synthetic utility of this compound stems from its nature as a reactive acylating agent. The electron-withdrawing sulfone group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Synthesis
The preparation of this compound typically involves a two-step process starting from thiomorpholine. First, the sulfur atom is oxidized to a sulfone, and then the secondary amine is converted to the carbamoyl chloride.
Step 1: Oxidation of Thiomorpholine
The precursor, thiomorpholine 1,1-dioxide, is synthesized by the oxidation of thiomorpholine. A common method involves the use of an oxidizing agent like potassium permanganate.
Caption: Oxidation of thiomorpholine to thiomorpholine 1,1-dioxide.
Step 2: Formation of the Carbamoyl Chloride
The resulting thiomorpholine 1,1-dioxide is then reacted with a phosgenating agent, such as phosgene (COCl₂) or a safer equivalent like triphosgene, in an inert solvent to yield the title compound.
Caption: Synthesis of the title compound from its dioxide precursor.
Illustrative Protocol: Synthesis of Morpholine-4-carbonyl chloride from Morpholine Hydrochloride and Phosgene
-
Salt Formation: Morpholine is dissolved in an inert solvent (e.g., toluene), and hydrogen chloride gas is introduced to precipitate morpholine hydrochloride.
-
Phosgenation: Phosgene is then added to the suspension, and the mixture is heated. The reaction progress is monitored until the solid hydrochloride salt is consumed.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or crystallization.
Note: This protocol is for the morpholine analog and should be adapted and optimized for the synthesis of this compound with appropriate safety precautions for handling phosgene.
Chemical Reactivity
The primary utility of this compound lies in its ability to react with nucleophiles to form stable carbamate and urea linkages.
Reaction with Amines: It reacts readily with primary and secondary amines to form substituted ureas. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl byproduct.
Caption: General reaction with amines to form substituted ureas.
Reaction with Alcohols: In a similar fashion, it reacts with alcohols to produce carbamates. These reactions are also typically performed in the presence of a base to scavenge the generated HCl.
Caption: General reaction with alcohols to form carbamates.
Analytical Characterization
A definitive analytical profile is crucial for confirming the identity and purity of this compound. While a comprehensive public database of its spectra is not available, the expected spectroscopic features can be predicted based on its structure.
-
Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1750-1790 cm⁻¹ characteristic of the C=O stretch in an acyl chloride. The S=O stretches of the sulfone group will likely appear as two strong bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Two distinct multiplets are expected for the methylene protons on the thiomorpholine ring. The protons adjacent to the nitrogen will be deshielded compared to those adjacent to the sulfone group.
-
¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the range of 165-175 ppm. Signals for the methylene carbons of the ring will also be present.
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of chlorine and the carbonyl group.
Researchers should obtain a Certificate of Analysis (CoA) from their supplier, which will provide lot-specific purity and may include some analytical data.[5]
Applications in Drug Discovery and Development
The thiomorpholine 1,1-dioxide moiety is a valuable scaffold in medicinal chemistry. The sulfone group can act as a hydrogen bond acceptor and improve the pharmacokinetic properties of a drug candidate. This compound serves as a key reagent for introducing this pharmacologically relevant group into molecules.
A notable application of the parent structure, thiomorpholine 1,1-dioxide, is as a key intermediate in the synthesis of Filgotinib .[2] Filgotinib is a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis. The use of this building block highlights its importance in constructing complex and biologically active molecules.[2]
The ability of this compound to readily form stable urea and carbamate linkages makes it an ideal reagent for linking different molecular fragments in a drug discovery program, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Conclusion
This compound is a highly reactive and versatile building block with significant applications in organic synthesis and medicinal chemistry. Its well-defined structure, coupled with the enhanced electrophilicity of its carbonyl group, makes it a reliable reagent for the introduction of the 1,1-dioxo-thiomorpholine moiety. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity, as well as strict adherence to safety protocols, is essential for its successful and safe utilization in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such specialized reagents in the drug discovery and development pipeline is set to increase.
References
- 1. 1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl chloride | C5H8ClNO3S | CID 21694907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. JPS5572178A - Preparation of morpholinecarbonyl chloride - Google Patents [patents.google.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to the Synthesis of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride: Key Starting Materials and Strategic Considerations
Abstract: 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its rigid structure, conferred by the sulfone group, and its reactive carbonyl chloride handle make it an attractive scaffold for drug discovery. This guide provides an in-depth analysis of the synthetic pathways leading to this compound, focusing on the selection of starting materials and the rationale behind key process decisions. We will explore the primary synthetic route, which involves the preparation of the thiomorpholine 1,1-dioxide core followed by functionalization, and discuss alternative methods for constructing the initial thiomorpholine ring from commodity chemicals.
Retrosynthetic Strategy and Core Logic
The synthesis of this compound is most logically approached by dissecting the molecule into its core components. The structure consists of a thiomorpholine ring, a sulfone (1,1-dioxide), and a 4-carbonyl chloride group. The most robust and widely adopted strategy involves a two-stage process:
-
Formation of the Core Scaffold: Synthesis of thiomorpholine 1,1-dioxide. This intermediate contains the essential six-membered ring and the oxidized sulfur center.
-
Final Functionalization: Introduction of the carbonyl chloride moiety onto the ring's nitrogen atom.
This sequence is strategically sound because the key oxidation step is performed on a stable, commercially available or readily synthesized precursor (thiomorpholine). Attempting to introduce the sensitive carbonyl chloride group before oxidation would risk undesirable side reactions with the oxidizing agents.
Caption: High-level retrosynthetic analysis of the target molecule.
Synthesis of the Core Scaffold: Thiomorpholine 1,1-Dioxide
The central precursor for the final product is Thiomorpholine 1,1-dioxide.[1][2] This compound can be either purchased directly or, more commonly in process chemistry, synthesized via the oxidation of thiomorpholine.
Primary Pathway: Oxidation of Thiomorpholine
The direct oxidation of the sulfur atom in thiomorpholine is the most straightforward method to produce the 1,1-dioxide. The choice of oxidizing agent is critical and depends on the scale, cost, and safety requirements of the synthesis.
Causality of Reagent Selection:
-
Hydrogen Peroxide (H₂O₂): Often the preferred reagent for its environmental friendliness (water is the only byproduct) and moderate reactivity.[3] The reaction is typically catalyzed by an acid and requires careful temperature control to prevent runaway exothermic reactions. It selectively oxidizes the thioether to the sulfoxide and then to the sulfone without significantly affecting the secondary amine.
-
Potassium Permanganate (KMnO₄): A powerful and cost-effective oxidizing agent. However, its high reactivity can lead to over-oxidation and side reactions with the amine group. To mitigate this, the synthesis often employs a protecting group on the nitrogen atom prior to oxidation, which is later removed.[4] This adds steps but ensures a cleaner conversion, which can be crucial for large-scale production where purification is a significant cost driver.[4]
Experimental Protocol: Oxidation using H₂O₂
-
Setup: To a stirred solution of thiomorpholine (1.0 eq) in a suitable solvent (e.g., acetic acid or methanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, cool the mixture to 0-5 °C in an ice bath.
-
Addition: Add 30% hydrogen peroxide (approx. 2.2-2.5 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 60-80 °C) for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture and quench any remaining peroxide by the careful addition of a reducing agent like sodium metabisulfite.
-
Isolation: Adjust the pH to basic (pH 9-10) with an aqueous base (e.g., NaOH). The product, Thiomorpholine 1,1-dioxide, can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) and isolated by evaporation of the solvent.
Alternative Starting Points: De Novo Synthesis of Thiomorpholine
For cost-sensitive applications, such as the large-scale manufacturing of APIs like sutezolid, the cost of thiomorpholine itself can be a significant driver.[5][6] In these cases, synthesizing thiomorpholine from inexpensive, readily available starting materials is a viable strategy.
Route 1: From Diethanolamine This classical approach involves the conversion of diethanolamine into a bis-chloroethylamine intermediate, followed by cyclization with a sulfur source like sodium sulfide.[6][7] While effective, this route often involves harsh reagents and intermediates.
Route 2: Photochemical Flow Synthesis A modern, atom-economical approach utilizes a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride.[5] This method can be performed in a continuous flow reactor, offering excellent control, scalability, and safety.[5] The resulting intermediate is then cyclized in-line using a base to yield thiomorpholine.[5]
| Parameter | Route 1: Diethanolamine | Route 2: Cysteamine/Vinyl Chloride (Flow) |
| Starting Materials | Diethanolamine, Thionyl Chloride, Sodium Sulfide | Cysteamine HCl, Vinyl Chloride |
| Key Transformation | Nucleophilic substitution, Cyclization | Photochemical Thiol-Ene Reaction |
| Reported Yield | 44-81%[5] | ~84% (NMR Yield)[6] |
| Scalability | Batch process, moderate scalability | Continuous flow, highly scalable |
| Safety/Waste | Involves toxic intermediates and reagents | Uses a photocatalyst, generates less waste |
| References | [5],[6],[7] | [5],[6],[8] |
Final Functionalization: Phosgenation
The final step is the conversion of the secondary amine of Thiomorpholine 1,1-dioxide into a carbamoyl chloride. This is achieved through a reaction with phosgene or a safer, solid equivalent.
Rationale for Phosgene Equivalents: Phosgene (COCl₂) is an extremely toxic gas, making its use challenging and hazardous. For laboratory and even many industrial applications, solid phosgene equivalents are strongly preferred.
-
Triphosgene (Bis(trichloromethyl) carbonate): A stable, crystalline solid that decomposes into three equivalents of phosgene in situ. It is much safer to handle and store. A patent for a similar transformation on a piperazine derivative details the use of this reagent.[9]
-
Diphosgene (Trichloromethyl chloroformate): A liquid that is less volatile than phosgene but still highly toxic. Triphosgene is generally the preferred choice.
Experimental Protocol: Acylation using Triphosgene
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen), dissolve Thiomorpholine 1,1-dioxide (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Addition: Cool the solution to 0 °C. Separately, dissolve triphosgene (0.4 eq, as it provides ~3 eq of phosgene) in the same anhydrous solvent and add it dropwise to the amine solution.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours or until completion is confirmed by TLC or LC-MS.
-
Workup: The reaction mixture will contain triethylamine hydrochloride precipitate, which is removed by filtration.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound. The product is often used directly in the next step or can be purified by crystallization if necessary. It should be handled with care as it is moisture-sensitive.
Overall Synthetic Workflow and Key Decision Points
The complete synthesis requires careful planning, with the primary decision point being the choice of starting material for the thiomorpholine 1,1-dioxide core.
Caption: Complete synthetic workflow from different starting points.
Key Considerations for Researchers:
-
Scale and Cost: For small-scale laboratory synthesis, purchasing thiomorpholine is most efficient. For large-scale, cost-driven production, a de novo synthesis from commodity chemicals should be evaluated.
-
Safety: The use of triphosgene over phosgene gas is a critical safety consideration. All oxidation and acylation steps should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Purity: The purity of the Thiomorpholine 1,1-dioxide intermediate is crucial, as impurities can interfere with the final acylation step.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 5. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]
1,1-Dioxo-thiomorpholine-4-carbonyl Chloride discovery and history
An In-Depth Technical Guide to 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. We delve into the synthesis of its crucial precursor, thiomorpholine 1,1-dioxide, and the subsequent conversion to the title carbamoyl chloride. The guide explores the fundamental reactivity of this reagent, grounded in the principles of carbonyl chemistry, and elucidates its strategic application in the synthesis of complex molecular architectures for drug development. Particular emphasis is placed on the rationale behind experimental designs and the role of the thiomorpholine 1,1-dioxide scaffold in shaping the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.
Introduction: The Thiomorpholine 1,1-Dioxide Scaffold
In the landscape of medicinal chemistry, certain structural motifs consistently appear in successful drug candidates due to their favorable biological and physicochemical properties. These are often referred to as "privileged scaffolds." The thiomorpholine ring system, and particularly its oxidized form, thiomorpholine 1,1-dioxide, has emerged as such a scaffold.[1] The core structure consists of a saturated six-membered ring containing a nitrogen atom and a sulfur atom. The 1,1-dioxide form indicates that the sulfur atom is in its highest oxidation state, forming a sulfone group.
The incorporation of the thiomorpholine 1,1-dioxide moiety into a drug candidate can offer several advantages:
-
Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can improve the half-life of a drug.
-
Solubility and Polarity: The sulfone introduces a polar, hydrogen-bond accepting feature, which can enhance aqueous solubility and influence interactions with biological targets.
-
Defined Geometry: The saturated ring provides a well-defined three-dimensional geometry, allowing for precise positioning of substituents to optimize binding to target proteins.
Given these benefits, the ability to efficiently incorporate this scaffold into novel molecules is of paramount importance to drug discovery programs. This compound serves as a highly reactive and versatile electrophilic handle for achieving this goal.
Synthesis of Key Precursor: Thiomorpholine 1,1-Dioxide
The journey to the title compound begins with the preparation of its parent amine, thiomorpholine 1,1-dioxide. The primary strategy involves the oxidation of the sulfide in the thiomorpholine ring to a sulfone. This can be achieved through various established methods, often starting from commercially available thiomorpholine or a protected version thereof.
Conceptual Workflow for Precursor Synthesis
The synthesis is a two-stage process: first, the formation of the thiomorpholine ring system, followed by its oxidation. Modern approaches, such as telescoped continuous flow processes, have been developed to make this synthesis more efficient and safer, particularly by avoiding the isolation of hazardous intermediates like mustards.[2][3]
Caption: General synthetic workflow for Thiomorpholine 1,1-Dioxide.
Experimental Protocol: Oxidation of Thiomorpholine
This protocol describes a common laboratory-scale synthesis via the oxidation of thiomorpholine. The choice of a strong oxidant like potassium permanganate (KMnO₄) ensures complete conversion to the sulfone.
Materials:
-
N-protected Thiomorpholine (e.g., tert-Butyl thiomorpholine-4-carboxylate)
-
Potassium Permanganate (KMnO₄)
-
Water
-
Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Reaction flask, magnetic stirrer, ice bath, filtration apparatus
Step-by-Step Procedure:
-
Oxidation:
-
In a reaction flask, dissolve the N-protected thiomorpholine (1.0 eq) in water.[4]
-
Cool the solution in an ice bath to maintain a temperature below 25 °C.[4]
-
Slowly add potassium permanganate (in portions, ~4.0-5.0 eq) to the stirred solution, ensuring the temperature does not exceed the set limit. The reaction is highly exothermic and careful control is crucial to prevent side reactions.[4]
-
After the addition is complete, allow the reaction to warm to approximately 40 °C and stir for 4 hours, or until TLC analysis indicates the complete consumption of the starting material.[4]
-
Cool the mixture to room temperature and filter to remove the manganese dioxide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-protected thiomorpholine 1,1-dioxide. This intermediate can be purified by recrystallization from a suitable solvent like ethyl acetate.[4]
-
-
Deprotection:
-
Dissolve the purified N-protected thiomorpholine 1,1-dioxide (1.0 eq) in a mixture of tetrahydrofuran and methanol.[5]
-
Slowly add concentrated hydrochloric acid (~4.0-5.0 eq) to the solution while stirring at room temperature.[5]
-
Continue stirring for 3-5 hours until the reaction is complete (monitored by TLC).[5]
-
Concentrate the mixture under reduced pressure to remove the solvents and excess HCl.
-
The resulting solid, Thiomorpholine 1,1-Dioxide Hydrochloride, can be purified by suspending in methanol, filtering, and drying to yield the final product as colorless crystals.[5]
-
Synthesis of this compound
The conversion of the secondary amine in thiomorpholine 1,1-dioxide to a carbamoyl chloride is a key transformation that turns the nucleophilic nitrogen into a potent electrophilic site. This is typically achieved by reaction with phosgene (COCl₂) or a solid phosgene equivalent like triphosgene.[4]
Mechanistic Rationale
The reaction of a secondary amine with phosgene proceeds via nucleophilic attack of the nitrogen on the carbonyl carbon of phosgene.[6] A molecule of HCl is eliminated, and because the starting material is an amine, this HCl is immediately neutralized by a second equivalent of the starting amine, forming the amine hydrochloride salt. To drive the reaction to completion, this salt must also be converted. This is often achieved by heating the reaction mixture with excess phosgene, which converts the hydrochloride salt to the desired carbamoyl chloride.[7] Using the pre-formed hydrochloride salt of the amine is a common and effective strategy.[8]
Caption: Synthesis of the title compound via phosgenation.
Experimental Protocol: Phosgenation
This protocol is a representative procedure based on established methods for synthesizing carbamoyl chlorides from secondary amine hydrochlorides.[7][8] Caution: Phosgene is an extremely toxic gas. Triphosgene is a solid but decomposes to phosgene. All manipulations must be performed in a well-ventilated fume hood with appropriate safety precautions and personal protective equipment.
Materials:
-
Thiomorpholine 1,1-Dioxide Hydrochloride
-
Triphosgene (Bis(trichloromethyl) carbonate) or a solution of Phosgene in Toluene
-
Inert, high-boiling solvent (e.g., Toluene, Xylene)
-
Reaction vessel equipped with a reflux condenser, gas inlet/outlet, and magnetic stirrer
Step-by-Step Procedure:
-
Setup: Suspend Thiomorpholine 1,1-Dioxide Hydrochloride (1.0 eq) in an inert solvent such as toluene in the reaction vessel.[8]
-
Reagent Addition:
-
Using Phosgene Gas: Bubble phosgene gas into the suspension while stirring.[7]
-
Using Triphosgene: Add triphosgene (~0.4 eq, as 1 mole of triphosgene generates 3 moles of phosgene) to the suspension in portions.
-
-
Reaction: Heat the mixture to 60–120 °C and maintain stirring. The reaction progress can be monitored by the cessation of HCl gas evolution and the dissolution of the solid starting material.[8] The elevated temperature is critical for converting the stable hydrochloride salt into the product.[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Purge the solution with an inert gas (e.g., nitrogen) to remove any residual phosgene and HCl.
-
Isolation: The product can be isolated by removing the solvent under reduced pressure. Further purification, if necessary, may be achieved by distillation under high vacuum or recrystallization, though the crude product is often of sufficient purity for subsequent steps.
Properties and Reactivity
This compound is a crystalline solid that is sensitive to moisture.[4] Its high reactivity stems from the electrophilic carbonyl carbon, which is activated by the adjacent electron-withdrawing chlorine atom.
| Property | Value | Reference |
| CAS Number | 39093-77-1 | [9] |
| Molecular Formula | C₅H₈ClNO₃S | |
| Molecular Weight | 197.64 g/mol | |
| Physical Form | Solid | |
| Purity (Typical) | >95% | |
| Storage | Store under inert atmosphere, freezer (-20°C) |
The presence of the strongly electron-withdrawing sulfone group further enhances the electrophilicity of the carbonyl carbon, making this reagent more reactive than simple dialkylcarbamoyl chlorides. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles:
-
Reaction with Amines: Forms substituted ureas.
-
Reaction with Alcohols/Phenols: Forms carbamates.
-
Hydrolysis: Reacts with water to form the unstable carbamic acid, which decomposes to thiomorpholine 1,1-dioxide and CO₂.[4] This necessitates handling the compound under anhydrous conditions.
Applications in Medicinal Chemistry
The primary utility of this compound is as an efficient building block for introducing the thiomorpholine 1,1-dioxide scaffold into a target molecule via a stable urea or carbamate linkage.
However, it is crucial for the drug development professional to recognize that the parent amine, thiomorpholine 1,1-dioxide, is also widely used directly as a nucleophile. A prominent example is in the synthesis of Filgotinib , a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of rheumatoid arthritis.[1][10]
In several reported syntheses of Filgotinib, a key step involves the N-alkylation of thiomorpholine 1,1-dioxide with a benzylic bromide or a similar electrophile.[10][11]
Caption: Contrasting synthetic applications of the scaffold.
This distinction is vital. A researcher designing a synthetic route has a choice:
-
Use This compound when the goal is to form a robust urea or carbamate linker to the core scaffold.
-
Use Thiomorpholine 1,1-Dioxide directly when a simple N-C bond is desired, typically through alkylation or other coupling reactions.
The development of potent and selective JAK inhibitors like Filgotinib for treating autoimmune diseases highlights the therapeutic value imparted by the thiomorpholine 1,1-dioxide moiety.[10][12][13] The choice of synthetic route is therefore a strategic decision based on the desired final molecular architecture and linker chemistry.
Conclusion
This compound is a high-value, reactive intermediate whose importance is derived from the desirable properties of the thiomorpholine 1,1-dioxide scaffold it carries. A thorough understanding of its synthesis, from the preparation of its parent amine precursor to the final phosgenation step, allows chemists to access this building block reliably. By appreciating its electrophilic nature and contrasting its application with the nucleophilic use of its parent amine, drug discovery professionals can strategically deploy this scaffold to construct novel therapeutics with potentially superior pharmacological profiles. As the quest for new treatments for inflammatory, autoimmune, and proliferative diseases continues, the thiomorpholine 1,1-dioxide core and its activated derivatives will undoubtedly remain a cornerstone of medicinal chemistry.
References
- 1. How is Filgotinib synthesised?_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 5. THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0198370B1 - Process for the preparation of carbamyl chlorides of secondary amines - Google Patents [patents.google.com]
- 8. JPS5572178A - Preparation of morpholinecarbonyl chloride - Google Patents [patents.google.com]
- 9. Thiomorpholine-4-Carbonyl Chloride 1,1-Dioxide - Protheragen [protheragen.ai]
- 10. Filgotinib – All About Drugs [allfordrugs.com]
- 11. CN110204542A - A kind of synthetic method of JAK1 inhibitor Filgotinib - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thiomorpholine 1,1-Dioxide Moiety: Core Chemical Features and Applications in Drug Discovery
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved therapeutic profiles is a perpetual endeavor. Among the diverse array of heterocyclic systems, the thiomorpholine 1,1-dioxide moiety has distinguished itself as a "privileged scaffold". This saturated six-membered ring, containing both a sulfur atom in its highest oxidation state and a nitrogen atom, provides a unique combination of physicochemical properties. Its structural rigidity, hydrogen bonding capabilities, and metabolic stability make it a valuable building block in modern drug design.
This technical guide offers a comprehensive exploration of the core chemical features of the thiomorpholine 1,1-dioxide moiety. We will delve into its synthesis, conformational preferences, electronic properties, and its profound impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile scaffold.
I. Structural and Electronic Features: The Influence of the Sulfone Group
The defining characteristic of the thiomorpholine 1,1-dioxide ring is the presence of a sulfone group (SO₂). This feature imparts a set of unique chemical properties that distinguish it from its unoxidized thiomorpholine and morpholine counterparts.
Conformational Analysis
The thiomorpholine 1,1-dioxide ring predominantly adopts a chair conformation, similar to cyclohexane. However, the presence of the bulky and electron-withdrawing sulfone group introduces significant conformational constraints. The S-C bonds are typically longer than the C-C bonds, and the C-S-C bond angle is smaller than the tetrahedral ideal, leading to a puckered ring structure. This conformational rigidity can be advantageous in drug design, as it can pre-organize substituents in a defined spatial orientation for optimal interaction with a biological target.
Electronic Properties
The sulfone group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms. This has several important consequences:
-
Reduced Basicity of the Nitrogen Atom: The pKa of the nitrogen atom in thiomorpholine 1,1-dioxide is significantly lower than that of piperidine or morpholine. This reduced basicity can be beneficial in drug design to avoid off-target interactions with aminergic receptors and to improve oral bioavailability by reducing the likelihood of protonation in the gastrointestinal tract.
-
Hydrogen Bond Acceptor Capability: The two oxygen atoms of the sulfone group are excellent hydrogen bond acceptors. This allows molecules containing this moiety to form strong interactions with biological targets, such as enzymes and receptors, contributing to their binding affinity and selectivity.
-
Dipole Moment: The strong dipole moment of the sulfone group increases the overall polarity of the molecule. This can enhance aqueous solubility, a critical property for drug candidates.
The interplay of these structural and electronic features is a key determinant of the moiety's utility in medicinal chemistry.
II. Synthesis of the Thiomorpholine 1,1-Dioxide Core
The construction of the thiomorpholine 1,1-dioxide ring is a well-established process in synthetic organic chemistry. The most common and straightforward method involves the oxidation of a pre-existing thiomorpholine ring.
General Oxidation Protocol
A typical laboratory-scale synthesis involves the oxidation of thiomorpholine using a mild oxidizing agent such as hydrogen peroxide.
Experimental Protocol: Oxidation of Thiomorpholine
-
Dissolution: Dissolve thiomorpholine in a suitable solvent, such as methanol or water.
-
Oxidant Addition: Slowly add a solution of hydrogen peroxide (e.g., 30% aqueous solution) to the reaction mixture at a controlled temperature, typically at or below room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction is typically quenched, and the product is isolated. This may involve basification with an aqueous ammonia solution and extraction with an organic solvent like dichloromethane. The organic layers are then combined, dried, and concentrated under reduced pressure to yield the crude thiomorpholine 1,1-dioxide.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the desired level of purity.
Alternative oxidizing agents, such as potassium permanganate, can also be employed. The choice of oxidant and reaction conditions can be optimized to achieve high yields and purity.
Below is a conceptual workflow for the synthesis of the thiomorpholine 1,1-dioxide core.
Caption: General synthetic workflow for thiomorpholine 1,1-dioxide.
III. The Role of Thiomorpholine 1,1-Dioxide as a Bioisostere
A significant application of the thiomorpholine 1,1-dioxide moiety is its use as a bioisostere for other cyclic amines, most notably the morpholine ring. Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining or improving its biological activity.
Comparison with Morpholine
| Property | Morpholine | Thiomorpholine 1,1-Dioxide | Impact on Drug Properties |
| Hydrogen Bond Acceptor | Ether Oxygen | Sulfone Oxygens (2) | Enhanced hydrogen bonding potential. |
| Lipophilicity (LogP) | Lower | Generally Higher | Can influence membrane permeability and protein binding. |
| Metabolic Stability | Susceptible to oxidation at carbons α to the oxygen | Generally more resistant to metabolism | Can lead to improved in vivo half-life. |
| Aqueous Solubility | Good | Often improved due to polarity of sulfone | Favorable for formulation and bioavailability. |
The substitution of a morpholine with a thiomorpholine 1,1-dioxide can lead to significant improvements in a drug candidate's profile. For instance, the increased metabolic stability can result in a longer duration of action and a reduced dosing frequency.
IV. Applications in Drug Discovery and Development
The unique chemical features of the thiomorpholine 1,1-dioxide scaffold have led to its incorporation into a wide range of biologically active molecules across various therapeutic areas.
Case Study: Sutezolid - An Anti-Tuberculosis Agent
A prominent example of a drug candidate containing the thiomorpholine 1,1-dioxide moiety is Sutezolid, an oxazolidinone antibiotic investigated for the treatment of tuberculosis. Sutezolid is an analog of the approved drug Linezolid, where the morpholine ring has been replaced by a thiomorpholine moiety which is subsequently oxidized to the sulfone. This modification is believed to contribute to its efficacy and pharmacokinetic profile.
Other Therapeutic Areas
Beyond infectious diseases, derivatives of thiomorpholine 1,1-dioxide have shown promise in:
-
Oncology: As inhibitors of various kinases and other signaling pathways involved in cancer progression.
-
Neurological Disorders: The scaffold's ability to be modified to cross the blood-brain barrier makes it attractive for developing treatments for CNS diseases.
-
Inflammatory Diseases: Compounds incorporating this moiety have demonstrated anti-inflammatory properties.
The versatility of this scaffold is a testament to its favorable drug-like properties.
The following diagram illustrates the relationship between the core features of the moiety and its applications in drug discovery.
Caption: Feature-Application relationship of the thiomorpholine 1,1-dioxide core.
V. Conclusion and Future Perspectives
The thiomorpholine 1,1-dioxide moiety has firmly established itself as a privileged scaffold in medicinal chemistry. Its unique combination of structural rigidity, electronic properties, and metabolic stability provides drug designers with a powerful tool to optimize the properties of therapeutic agents. The ability to fine-tune physicochemical properties through bioisosteric replacement further enhances its value in the drug discovery process.
As our understanding of disease biology continues to grow, the demand for novel chemical matter with superior drug-like properties will only increase. The thiomorpholine 1,1-dioxide scaffold, with its proven track record and versatile nature, is poised to play an increasingly important role in the development of the next generation of medicines. Future research will likely focus on the development of novel synthetic methodologies to access diversely substituted analogs and the further exploration of its potential in a wider range of therapeutic indications.
A Senior Application Scientist's Guide to Sourcing 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The thiomorpholine 1,1-dioxide moiety is one such "privileged scaffold," increasingly recognized for its ability to impart desirable characteristics such as improved solubility, metabolic stability, and potent biological activity.[1][2] This makes its reactive precursor, this compound (CAS No. 39093-77-1), a critical building block for medicinal chemists.
This guide, written from the perspective of a seasoned application scientist, moves beyond a simple list of suppliers. It aims to provide a comprehensive framework for selecting a commercial source for this vital reagent, emphasizing the profound impact that reagent quality has on the integrity and success of a research and development program.[3][4][5] We will delve into the causality behind experimental choices, from supplier vetting to in-house quality control, ensuring that every step is part of a self-validating system.
The Scientific Imperative: Why Supplier Choice is a Critical Experimental Parameter
The purity and consistency of a reagent like this compound are not mere conveniences; they are integral variables in your experimental design.[3][4] Impurities, even at trace levels, can lead to the formation of unintended side products, introduce confounding variables in biological assays, and ultimately, compromise the reproducibility of your findings.[3][5] In a drug discovery context, this can translate to wasted resources, misleading structure-activity relationships (SAR), and costly delays in preclinical development.
The thiomorpholine moiety and its oxidized form are key components in a range of therapeutic areas, including oncology, and treatments for neurological and inflammatory diseases.[2][6] The carbonyl chloride functional group of the target compound is a highly reactive acylating agent, designed to readily form amides, esters, and other derivatives.[7] This high reactivity, however, also makes it susceptible to degradation and the presence of process-related impurities.
Selecting a Commercial Supplier: A Multi-faceted Approach
Choosing a supplier for a critical intermediate extends beyond simply finding the lowest price. A robust selection process is a risk mitigation strategy. Below is a workflow designed to guide this decision-making process, followed by a detailed breakdown of key evaluation criteria.
Caption: Workflow for qualifying a commercial supplier of critical reagents.
Commercial Suppliers Overview
Several chemical suppliers list this compound. The following table provides a snapshot of some of these suppliers. It is crucial to note that availability, specifications, and pricing are subject to change, and direct inquiry is always necessary.
| Supplier | CAS Number | Stated Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | 39093-77-1 | ≥97%[8] | Gram to multi-gram scales | Often provides comprehensive documentation like CoA and SDS online.[8] |
| Protheragen | 39093-77-1 | Not specified | Inquire for details[9] | Caters to the research and development market.[9] |
| ChemShuttle | 39093-77-1 | 95% | Gram to multi-gram scales | Provides pricing for various quantities on their website. |
| BLDpharm | - | - | Broad range | A large catalog supplier of research chemicals and intermediates.[10] |
| Ambeed, Inc. | 39093-77-1 | 97% | Inquire for details | Listed as a supplier through platforms like Sigma-Aldrich.[8] |
This table is not exhaustive and represents a selection of suppliers found in public databases. Researchers should conduct their own due diligence.
Key Evaluation Criteria
-
Certificate of Analysis (CoA): This is a non-negotiable document. A comprehensive CoA should detail the specific batch number, method of analysis, and the quantified purity. Look for analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy for structural confirmation.[11]
-
Purity and Impurity Profile: A purity of ≥97% is a good starting point for most research applications. However, understanding the nature of the remaining 3% is critical. Potential impurities could include residual starting material (Thiomorpholine 1,1-dioxide), solvents, or byproducts from the synthesis. The synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride; residual traces of these can interfere with subsequent reactions.[12]
-
Consistency and Scalability: For drug development programs, the ability to source larger, consistent batches is paramount. Inquire about the supplier's manufacturing capabilities. Are they a reseller or a manufacturer? A direct relationship with the manufacturer can often provide greater transparency and assurance of quality.[13][14]
-
Documentation and Support: A reputable supplier will readily provide a Safety Data Sheet (SDS) and be responsive to technical inquiries.[8] The quality of their customer and technical support can be an indicator of their overall commitment to quality.
In-House Quality Control: The Self-Validating System
Trust, but verify. Even with a CoA from a reputable supplier, performing in-house QC on a new batch of a critical reagent is a fundamental tenet of good laboratory practice. This not only validates the supplier's data but also ensures the material has not degraded during transit or storage.
Experimental Protocol: Incoming Material QC
Objective: To confirm the identity, purity, and integrity of a newly acquired batch of this compound.
Materials:
-
Supplier's sample of this compound
-
Anhydrous deuterated chloroform (CDCl₃) for NMR
-
Anhydrous solvent for derivatization (e.g., acetonitrile)
-
Derivatizing agent (e.g., benzylamine or 2-nitrophenylhydrazine)[12][15]
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
NMR spectrometer, HPLC system with UV detector, IR spectrometer
Procedure:
-
Physical Inspection & Solubility: Visually inspect the material. It should be a solid.[8] Note any discoloration. Perform a solubility test in a relevant anhydrous aprotic solvent.
-
¹H NMR for Structural Confirmation:
-
Carefully prepare a sample in anhydrous CDCl₃ under an inert atmosphere (e.g., in a glove box).
-
Acquire a ¹H NMR spectrum. The spectrum should be consistent with the structure of this compound. Look for the characteristic signals of the methylene protons on the thiomorpholine ring.
-
-
HPLC for Purity Assessment:
-
Rationale: Direct analysis of the highly reactive acyl chloride by HPLC can be challenging due to potential on-column reactions.[12] A more robust method involves derivatization.[15]
-
Derivatization: React a small, accurately weighed sample of the acyl chloride with an excess of a nucleophile like benzylamine in an anhydrous solvent. This converts the reactive acyl chloride into a stable amide derivative.
-
Analysis: Analyze the resulting solution by reverse-phase HPLC. The purity of the starting material can be inferred from the relative peak area of the amide derivative versus any impurities. A validated method would be required for precise quantification.[16]
-
-
IR Spectroscopy:
-
Acquire an IR spectrum. Look for the characteristic strong carbonyl (C=O) stretch of the acyl chloride, typically in the range of 1750-1815 cm⁻¹.
-
Data Interpretation: The combined data from these analyses will provide a high degree of confidence in the material's identity and purity, validating the supplier's CoA and ensuring the reagent is fit for its intended use.
Handling and Storage: Preserving Reagent Integrity
Acyl chlorides are reactive and moisture-sensitive compounds.[17][18] Improper handling and storage will lead to degradation, primarily through hydrolysis to the corresponding carboxylic acid, releasing corrosive hydrochloric acid gas.
Protocol for Safe Handling and Storage
-
Inert Atmosphere: Always handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon), preferably in a glove box.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[19]
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like alcohols and strong bases.[8][17] The recommended storage temperature is often under -20°C in a freezer.[8]
-
Quenching and Disposal: Unused or waste material must be quenched carefully. A recommended procedure is the slow, controlled addition of the acyl chloride to a stirred, cold solution of sodium bicarbonate or another suitable nucleophile like an alcohol.[19][20] This must be done in a fume hood. Dispose of the neutralized waste in accordance with local regulations.[20][21]
Conclusion: A Foundation of Quality for Innovative Drug Discovery
This compound is a valuable tool for the medicinal chemist, enabling the exploration of the rich chemical space offered by the thiomorpholine 1,1-dioxide scaffold.[6][22] However, the success of these explorations is fundamentally dependent on the quality of the starting materials.[3][23]
By adopting a rigorous, evidence-based approach to supplier selection and implementing routine in-house quality control, researchers can mitigate risks associated with reagent variability. This diligence ensures the generation of reliable, reproducible data, forming a solid foundation upon which the next generation of innovative therapeutics can be built.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. The importance of quality critical reagents for the entire developmental lifecycle of a biopharmaceutical: a pharmacokinetic case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. jchemrev.com [jchemrev.com]
- 7. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 8. Thiomorpholine-4-carbonyl chloride 1,1-dioxide | 39093-77-1 [sigmaaldrich.com]
- 9. Thiomorpholine-4-Carbonyl Chloride 1,1-Dioxide - Protheragen [protheragen.ai]
- 10. BLDpharm - Reliable research chemicals supplier [bldpharm.com]
- 11. nbinno.com [nbinno.com]
- 12. reddit.com [reddit.com]
- 13. ensun.io [ensun.io]
- 14. Pharma Intermediates Manufacturers [qinmuchem.com]
- 15. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 17. chemos.de [chemos.de]
- 18. carlroth.com [carlroth.com]
- 19. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
- 22. mdpi.com [mdpi.com]
- 23. drugdiscoverytrends.com [drugdiscoverytrends.com]
An In-Depth Technical Guide to 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dioxo-thiomorpholine-4-carbonyl Chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a polar sulfone group with a reactive acyl chloride, make it a valuable building block for the synthesis of a diverse range of bioactive molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed examination of its synthesis and reactivity, and a discussion of its applications in the construction of novel therapeutic agents. The content herein is intended to equip researchers with the technical knowledge required for the effective handling, utilization, and derivatization of this versatile compound.
Introduction
The thiomorpholine scaffold and its oxidized counterpart, thiomorpholine 1,1-dioxide, are considered privileged structures in medicinal chemistry.[1] The incorporation of the thiomorpholine 1,1-dioxide moiety into a molecule can enhance its physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for drug efficacy. This compound serves as a key reagent for introducing this desirable scaffold into a target molecule through the formation of stable amide, urea, or carbamate linkages. This guide will delve into the essential technical aspects of this compound, providing a foundation for its practical application in a research and development setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 197.64 g/mol | [2][3] |
| Molecular Formula | C₅H₈ClNO₃S | [2][3] |
| CAS Number | 39093-77-1 | [2][4] |
| Appearance | Solid | |
| Purity | Typically >95% | [3][4] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |
Synthesis of this compound
The synthesis of this compound typically proceeds in two main stages: the oxidation of thiomorpholine to thiomorpholine 1,1-dioxide, followed by the installation of the carbonyl chloride group.
Synthesis of the Precursor: Thiomorpholine 1,1-dioxide
The precursor, thiomorpholine 1,1-dioxide, can be synthesized through the oxidation of thiomorpholine. Common oxidizing agents for this transformation include hydrogen peroxide and potassium permanganate.[5] A general procedure for the synthesis of the hydrochloride salt of thiomorpholine 1,1-dioxide involves the deprotection of a protected thiomorpholine 1,1-dioxide derivative.[6][7]
Diagram 1: General Synthetic Pathway to Thiomorpholine 1,1-dioxide
Caption: Oxidation of thiomorpholine to its 1,1-dioxide derivative.
Conversion to this compound
The conversion of the secondary amine of thiomorpholine 1,1-dioxide to the corresponding carbonyl chloride is a crucial step. This is typically achieved by reacting the amine with phosgene or a phosgene equivalent, such as diphosgene or triphosgene, in an inert solvent. The use of a non-nucleophilic base, such as triethylamine, is often employed to scavenge the HCl generated during the reaction.
Diagram 2: Synthesis of this compound
Caption: Conversion of thiomorpholine 1,1-dioxide to the target carbonyl chloride.
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. This makes it highly susceptible to attack by nucleophiles, proceeding through a nucleophilic addition-elimination mechanism.
General Reaction Mechanism
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic carbonyl carbon.
-
Formation of a Tetrahedral Intermediate: The pi-bond of the carbonyl group breaks, and a tetrahedral intermediate is formed.
-
Elimination of the Leaving Group: The carbonyl group reforms, and the chloride ion, being a good leaving group, is expelled.
-
Deprotonation: If the nucleophile was neutral (e.g., R-NH₂), a final deprotonation step occurs to yield the neutral product.
Diagram 3: Nucleophilic Addition-Elimination Mechanism
Caption: General mechanism of nucleophilic acyl substitution.
Applications in Drug Discovery
The primary application of this compound in drug discovery is as a versatile reagent for the synthesis of ureas, carbamates, and amides, which are common functional groups in many pharmaceuticals.
Synthesis of Urea Derivatives
The reaction of this compound with primary or secondary amines provides a straightforward route to unsymmetrical urea derivatives.[8][9] These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: General Procedure for the Synthesis of a Urea Derivative
-
To a solution of a primary or secondary amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add a non-nucleophilic base such as triethylamine (1.1 eq.).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.05 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of Carbamate Derivatives
Similarly, the reaction with alcohols or phenols in the presence of a base yields carbamate derivatives.[10]
Role in the Synthesis of Bioactive Molecules
The thiomorpholine 1,1-dioxide moiety is a key component of several investigational drugs, including the Janus kinase (JAK) inhibitor Filgotinib.[11] While the direct use of this compound in the synthesis of Filgotinib is not the primary reported route, its utility in constructing similar amide linkages in other complex molecules is a testament to its importance.
Analytical Characterization
The purity and identity of this compound and its derivatives are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1790 cm⁻¹ is indicative of the C=O stretch of the acyl chloride.
-
Mass Spectrometry (MS): Will show the molecular ion peak and characteristic fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.
Safety, Handling, and Storage
This compound is a reactive and corrosive compound and should be handled with appropriate safety precautions.
-
Hazards: Causes severe skin burns and eye damage.[2] May cause respiratory irritation.[2]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and vapors.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures below -20°C. It is sensitive to moisture and should be protected from water.
Conclusion
This compound is a valuable and versatile reagent for the introduction of the thiomorpholine 1,1-dioxide scaffold into organic molecules. Its high reactivity, governed by the electrophilic carbonyl group, allows for the efficient synthesis of a variety of important functional groups in medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in the development of novel therapeutic agents. As the demand for drug candidates with improved physicochemical properties continues to grow, the importance of reagents like this compound in the drug discovery process is expected to increase.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl chloride | C5H8ClNO3S | CID 21694907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemshuttle.com [chemshuttle.com]
- 4. Thiomorpholine-4-Carbonyl Chloride 1,1-Dioxide - Protheragen [protheragen.ai]
- 5. nbinno.com [nbinno.com]
- 6. THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 7. THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE | 59801-62-6 [chemicalbook.com]
- 8. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 11. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Thiomorpholine(123-90-0) 13C NMR spectrum [chemicalbook.com]
Introduction: The Thiomorpholine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Structural Characterization of Thiomorpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] As a "privileged scaffold," its unique physicochemical properties make it a versatile component in the design of novel therapeutic agents. Replacing the oxygen of the more common morpholine ring with sulfur increases lipophilicity and can introduce a "metabolically soft spot," allowing for controlled oxidation to the corresponding sulfoxides and sulfones, which can modulate a drug's activity and pharmacokinetic profile.[4] Thiomorpholine derivatives have demonstrated a wide spectrum of biological activities, including use as kinase inhibitors, antibiotics, and agents with hypolipidemic and antioxidant properties.[4][5][6]
Given its importance, the unambiguous structural characterization of novel thiomorpholine derivatives is a critical step in the drug development pipeline. This guide provides an in-depth exploration of the primary analytical techniques employed for this purpose. As a senior application scientist, the focus here is not merely on the "how" but on the "why"—elucidating the causality behind experimental choices and demonstrating how an integrated, multi-technique approach forms a self-validating system for structural confirmation.
Context: Synthesis of the Thiomorpholine Core
Before characterizing a molecule, it is essential to understand its origin. The methods used for synthesis can often provide clues about the potential structure and impurities. Common synthetic strategies for creating the thiomorpholine core include:
-
Nucleophilic Aromatic Substitution: A frequent method involves the reaction of thiomorpholine with an activated aromatic halide, such as 4-fluoronitrobenzene, typically in the presence of a base.[4]
-
Copper-Catalyzed Multicomponent Reactions: These elegant reactions can build complex thiomorpholine derivatives in a single step from simple precursors like terminal alkynes, isothiocyanates, and aziridines.[7]
-
Polymer-Supported Synthesis: This solid-phase approach is valuable for creating libraries of thiomorpholine derivatives by anchoring a starting material (like Fmoc-Cys(Trt)-OH) to a resin and performing sequential reactions.[8]
-
Intramolecular Cyclization: Methods involving the intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes provide another route to the core structure.[9]
Understanding the regioselectivity and stereoselectivity of the chosen synthetic route is the first step in forming a structural hypothesis that will be tested by the characterization techniques below.
Core Directive: An Integrated Spectroscopic & Crystallographic Workflow
A robust structural characterization is not a linear process but an integrated workflow where each technique provides a piece of the puzzle. The data from one method should corroborate and refine the hypotheses drawn from another.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 5. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiomorpholine synthesis [organic-chemistry.org]
An In-depth Technical Guide to Sulfonylurea Synthesis in Medicinal Chemistry
Abstract
The sulfonylurea moiety is a cornerstone in medicinal chemistry, most notably for its profound impact on the management of type 2 diabetes mellitus.[1] This guide provides an in-depth exploration of the core synthetic strategies employed in the preparation of sulfonylurea-based active pharmaceutical ingredients (APIs). We will dissect the prevalent synthetic methodologies, from classical approaches to modern isocyanate-free innovations, with a focus on the underlying reaction mechanisms, practical considerations, and the logic behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of sulfonylurea synthesis.
Introduction: The Enduring Significance of Sulfonylureas
Sulfonylureas are a class of organic compounds characterized by a central S-arylsulfonylurea structure.[2] Their primary therapeutic application is as oral hypoglycemic agents for the treatment of type 2 diabetes.[1][3][4] They exert their effect by stimulating insulin secretion from pancreatic β-cells.[3][5] This is achieved by binding to and closing ATP-sensitive potassium (KATP) channels on the cell membrane, leading to depolarization, calcium influx, and subsequent insulin exocytosis.[2][4]
The development of sulfonylureas has evolved through several generations, each with improved potency and pharmacokinetic profiles. This progression underscores the importance of synthetic medicinal chemistry in refining the therapeutic index of this vital class of drugs.
| Generation | Examples | Key Structural Features |
| First-Generation | Tolbutamide, Chlorpropamide, Tolazamide | Simple p-substituents on the phenyl ring and a small aliphatic group on the urea nitrogen.[2][6] |
| Second-Generation | Glibenclamide (Glyburide), Glipizide, Gliclazide | More complex p-substituents on the phenyl ring, often incorporating an amide functionality, leading to increased potency.[2][6] |
| Third-Generation | Glimepiride | Possesses a more intricate structure, sometimes considered a second-generation drug, with a distinct substitution pattern that contributes to its efficacy.[2][7] |
Core Synthetic Strategies for the Sulfonylurea Scaffold
The fundamental retrosynthetic disconnection of the sulfonylurea linkage points to two primary building blocks: a sulfonamide and an isocyanate or a related electrophilic species.
Diagram: Retrosynthetic Analysis of the Sulfonylurea Moiety
Caption: Retrosynthetic approach to sulfonylurea synthesis.
The Classical Approach: Sulfonamide and Isocyanate Coupling
The most traditional and widely employed method for sulfonylurea synthesis involves the nucleophilic addition of a sulfonamide to an isocyanate in the presence of a base.[8][9]
Caption: Sulfonamide and isocyanate coupling.
Causality Behind Experimental Choices:
-
Sulfonamide Acidity: The protons on the sulfonamide nitrogen are weakly acidic. A base is often required to deprotonate the sulfonamide, generating a more potent nucleophile (the sulfonamidate anion) that readily attacks the electrophilic carbon of the isocyanate.
-
Isocyanate Reactivity: Isocyanates are highly reactive electrophiles. However, they are also susceptible to hydrolysis and can be challenging to handle, especially on a large scale. This has led to the development of methods for their in situ generation.[8]
-
Solvent Selection: Aprotic solvents such as tetrahydrofuran (THF), acetone, or N,N-dimethylformamide (DMF) are typically used to prevent unwanted side reactions of the isocyanate with protic solvent molecules.
This protocol illustrates the synthesis of the first-generation sulfonylurea, tolbutamide, via the reaction of p-toluenesulfonamide with n-butyl isocyanate.[10]
Step 1: Preparation of p-Toluenesulfonamide
-
To a flask containing toluene, add chlorosulfonic acid dropwise at a controlled temperature.
-
After the addition is complete, the reaction mixture is stirred until the reaction is complete.
-
The resulting p-toluenesulfonyl chloride is then reacted with ammonia to yield p-toluenesulfonamide.[11]
Step 2: Synthesis of Tolbutamide
-
In a round-bottom flask, dissolve p-toluenesulfonamide (1 mmol) in 10 mL of tetrahydrofuran (THF).
-
Add triethylamine (1.2 mmol) to the mixture and cool to 0°C in an ice bath.
-
Slowly add n-butyl isocyanate (1 mmol) to the cooled mixture.
-
After the addition is complete, raise the temperature to 35-45°C and stir for 3-4 hours.[10]
-
Filter the solution to remove any solids.
-
The product is isolated and can be recrystallized from diethyl ether to yield pure tolbutamide.[10]
Isocyanate-Free Synthetic Routes
Concerns over the handling and toxicity of isocyanates have prompted the development of alternative synthetic strategies. These methods often involve the use of carbamate intermediates.
A versatile approach involves the reaction of a sulfonamide with a pre-formed or in situ generated carbamate.
References
- 1. youthmedicaljournal.com [youthmedicaljournal.com]
- 2. Sulfonylurea - Wikipedia [en.wikipedia.org]
- 3. Sulfonylurea | chemical compound | Britannica [britannica.com]
- 4. Video: Oral Hypoglycemic Agents: Sulfonylureas [jove.com]
- 5. Sulfonylureas | PPT [slideshare.net]
- 6. pharmacy180.com [pharmacy180.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tolbutamide synthesis: Medicinal Chemistry Practical, Lab manual, PDF [pharmacyinfoline.com]
- 11. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonylureas using 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride
Introduction: A Modern Approach to Sulfonylurea Synthesis
The sulfonylurea moiety is a cornerstone in medicinal chemistry and agrochemical development, most notably recognized for its role in blockbuster antidiabetic drugs.[1][2] The traditional synthesis of sulfonylureas often involves hazardous reagents such as phosgene and isocyanates, posing significant safety and handling challenges.[3] This guide details the application of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride as a stable, crystalline, and less hazardous alternative for the modular synthesis of diverse sulfonylurea derivatives. The thiomorpholine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties.[4] The use of its carbonyl chloride derivative provides a robust and versatile entry point for the construction of complex sulfonylureas.
Chemical Properties and Reactivity of this compound
This compound is a white to off-white solid with a molecular weight of 197.64 g/mol . It is characterized by the presence of a reactive acyl chloride functionality attached to the nitrogen of the thiomorpholine 1,1-dioxide ring. The electron-withdrawing nature of the sulfone group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines. This reactivity is the basis for its use in the synthesis of ureas and, subsequently, sulfonylureas.
| Property | Value | Source |
| Molecular Formula | C₅H₈ClNO₃S | |
| Molecular Weight | 197.64 g/mol | |
| CAS Number | 39093-77-1 | |
| Physical Form | Solid | |
| Storage | 2-8 °C, under inert atmosphere |
General Reaction Mechanism
The synthesis of sulfonylureas using this compound proceeds via a two-step sequence. The first step involves the reaction of the carbonyl chloride with a primary amine to form a stable N,N'-disubstituted urea intermediate. This reaction is a classic nucleophilic acyl substitution. The subsequent step involves the coupling of this urea intermediate with a sulfonamide in the presence of a suitable base to afford the final sulfonylurea product.
Caption: Generalized two-step reaction mechanism for sulfonylurea synthesis.
Experimental Protocols
Part 1: Synthesis of this compound
For laboratories where this compound is not commercially available, it can be synthesized from thiomorpholine 1,1-dioxide.
Materials:
-
Thiomorpholine 1,1-dioxide
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and a gas inlet, add thiomorpholine 1,1-dioxide (1 equivalent).
-
Add anhydrous toluene to the flask to create a slurry.
-
Under a gentle stream of inert gas, cool the mixture to 0 °C in an ice bath.
-
Slowly introduce a solution of phosgene in toluene (approximately 1.2 equivalents) to the stirred slurry. Caution: Phosgene is extremely toxic. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Part 2: General Protocol for the Synthesis of Sulfonylureas
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
Sulfonamide (Ar-SO₂NH₂)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (optional, for sulfonamide activation)
Step 1: Synthesis of the N,N'-Disubstituted Urea Intermediate
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and a tertiary amine base (1.1 equivalents) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until the starting amine is consumed as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture containing the urea intermediate can be used directly in the next step or worked up by washing with dilute aqueous acid, brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
Step 2: Coupling with Sulfonamide to Yield the Sulfonylurea
-
To the solution or the isolated N,N'-disubstituted urea intermediate from Step 1, add the sulfonamide (1.0 equivalent).
-
Add a base to facilitate the coupling. A common choice is anhydrous potassium carbonate (2.0 equivalents). For less reactive sulfonamides, a stronger base like sodium hydride (1.1 equivalents, handled with extreme care) in an appropriate solvent like THF or DMF can be used.
-
Heat the reaction mixture to a temperature between 50 °C and reflux, depending on the solvent and substrate reactivity. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
If potassium carbonate was used, filter the mixture to remove the inorganic salts. If sodium hydride was used, carefully quench the excess hydride with a few drops of water or isopropanol.
-
Acidify the filtrate or the quenched reaction mixture with dilute aqueous HCl (e.g., 1 M) to a pH of approximately 2-3. This will protonate the sulfonylurea, causing it to precipitate.
-
Collect the solid product by filtration, wash with cold water, and then a non-polar solvent like hexanes or diethyl ether to remove impurities.
-
The crude sulfonylurea can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) or by column chromatography on silica gel.
Table of Representative Reaction Parameters
| Primary Amine (R-NH₂) | Sulfonamide (Ar-SO₂NH₂) | Base (Step 2) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cyclohexylamine | Benzenesulfonamide | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| Aniline | p-Toluenesulfonamide | K₂CO₃ | DMF | 100 | 8 | 78 |
| Benzylamine | 4-Chlorobenzenesulfonamide | NaH | THF | 65 | 6 | 90 |
| n-Butylamine | Methanesulfonamide | K₂CO₃ | Acetonitrile | 80 | 16 | 75 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.
Troubleshooting Guide
Caption: A workflow for troubleshooting common issues in sulfonylurea synthesis.
Conclusion
This compound serves as a valuable and safer alternative to traditional reagents for the synthesis of sulfonylureas. Its high reactivity and the stability of the resulting thiomorpholine 1,1-dioxide-containing products make it an attractive building block for drug discovery and development. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel sulfonylurea derivatives with diverse biological activities.
References
Reaction of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride with primary amines
Application Note & Protocol
Synthesis of N-Substituted 1,1-Dioxo-thiomorpholine-4-carboxamides via Reaction of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride with Primary Amines
Abstract
The 1,1-dioxo-thiomorpholine moiety is a significant scaffold in medicinal chemistry, valued for its physicochemical properties and synthetic versatility.[1][2] When coupled with a primary amine via a urea linkage—a critical pharmacophore known for its ability to form stable hydrogen bonds with biological targets—it creates a class of compounds with high potential in drug discovery.[3][4] N,N'-disubstituted ureas are integral to numerous approved drugs and clinical candidates, acting as kinase inhibitors, antiplatelet agents, and more.[4][5] This document provides a comprehensive guide to the synthesis of N-substituted 1,1-dioxo-thiomorpholine-4-carboxamides through the reaction of this compound with various primary amines. We detail the underlying mechanism, offer a robust step-by-step protocol, and provide troubleshooting and safety guidelines to ensure reliable and safe execution for researchers in pharmaceutical and chemical development.
Reaction Principle and Mechanism
The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and expelling a chloride ion as the leaving group. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) byproduct.[6] Without a base, the generated HCl would protonate the starting primary amine, rendering it non-nucleophilic and halting the reaction.
The overall transformation is depicted below:
References
Application Notes and Protocols for 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride in Drug Discovery
Introduction: A Privileged Scaffold for Modulating Biological Systems
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The thiomorpholine 1,1-dioxide moiety has emerged as a "privileged scaffold," a molecular framework consistently found in a diverse array of biologically active agents.[1][2] Its unique combination of a sulfonamide group, which imparts metabolic stability and hydrogen bonding capabilities, and a flexible six-membered ring allows for precise three-dimensional orientation of substituents to optimize target engagement. This guide provides an in-depth exploration of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride, a key reagent for introducing this valuable scaffold into novel chemical entities.
The thiomorpholine ring, particularly in its oxidized 1,1-dioxide form, is a recurring feature in compounds targeting a wide range of diseases, including cancer, inflammation, and neurological disorders.[3] The sulfone group enhances polarity and aqueous solubility while also acting as a strong hydrogen bond acceptor, crucial for molecular recognition at the active site of enzymes and receptors. The carbonyl chloride functionality of the title reagent provides a reactive handle for coupling with primary and secondary amines, leading to the formation of stable urea derivatives. These N-acylsulfonamides are often utilized as bioisosteres of carboxylic acids, offering similar acidity and hydrogen bonding patterns but with improved metabolic stability.[1][2]
This document will serve as a comprehensive resource for researchers, providing not only the foundational principles behind the use of this compound but also detailed, actionable protocols for its application in the synthesis of novel urea derivatives for drug discovery programs.
Chemical Properties and Handling
This compound is a white to off-white solid with a molecular weight of 197.64 g/mol .[4] It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere, preferably in a freezer.[5] Due to its reactive nature as a carbonyl chloride, it is classified as a corrosive substance and can cause severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be performed in a well-ventilated chemical fume hood.
| Property | Value | Reference |
| CAS Number | 39093-77-1 | [4] |
| Molecular Formula | C₅H₈ClNO₃S | [4] |
| Molecular Weight | 197.64 g/mol | [4] |
| Appearance | Solid | [5] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [5] |
Mechanism of Action: Formation of N-Acylsulfonamide Ureas
The primary application of this compound in drug discovery is the synthesis of N-substituted thiomorpholine-1,1-dioxide-4-carboxamides, which are a class of urea derivatives. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbonyl chloride. This is followed by the elimination of a chloride ion to form the stable urea linkage.
Caption: General reaction mechanism for the formation of N-acylsulfonamide ureas.
This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloric acid byproduct that is formed. The choice of solvent is crucial and is usually an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) to avoid reaction with the carbonyl chloride.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-1,1-dioxidothiomorpholine-4-carboxamides
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary or secondary amine (1.0 equivalent). Dissolve the amine in anhydrous DCM or THF (approximately 0.1 M concentration).
-
Addition of Base: Add triethylamine or DIPEA (1.1 to 1.5 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Addition of Carbonyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM or THF. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (if the amine is basic and needs to be removed), saturated aqueous NaHCO₃ solution, and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) or by recrystallization to afford the desired N-substituted 1,1-dioxidothiomorpholine-4-carboxamide.
-
Caption: A generalized workflow for the synthesis and purification of thiomorpholine-4-carboxamides.
Exemplary Synthesis: N-Benzyl-1,1-dioxidothiomorpholine-4-carboxamide
Procedure:
-
To a solution of benzylamine (1.07 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) was added triethylamine (1.52 g, 15.0 mmol).
-
The solution was cooled to 0 °C, and a solution of this compound (2.07 g, 10.5 mmol) in anhydrous dichloromethane (20 mL) was added dropwise over 15 minutes.
-
The reaction mixture was allowed to warm to room temperature and stirred for 4 hours.
-
The reaction was quenched with water (50 mL). The organic layer was separated and washed with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (30 mL), and brine (30 mL).
-
The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash chromatography (silica gel, 30% ethyl acetate in hexanes) to afford N-benzyl-1,1-dioxidothiomorpholine-4-carboxamide as a white solid.
| Reactant | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Benzylamine | 107.15 | 10.0 | 1.0 |
| This compound | 197.64 | 10.5 | 1.05 |
| Triethylamine | 101.19 | 15.0 | 1.5 |
Applications in Drug Discovery: Case Studies
The thiomorpholine-1,1-dioxide-4-carboxamide scaffold is present in numerous compounds investigated for a variety of therapeutic applications.
-
Anticancer Agents: Derivatives of this scaffold have been explored as inhibitors of various kinases and other enzymes implicated in cancer progression. The ability of the sulfone and urea moieties to form key hydrogen bonds within enzyme active sites is a critical design element.[3]
-
Anti-inflammatory Agents: The structural features of these compounds make them suitable candidates for targeting enzymes involved in inflammatory pathways.[3]
-
CNS Disorders: The physicochemical properties of the thiomorpholine 1,1-dioxide group can be tuned to improve blood-brain barrier permeability, making this scaffold attractive for the development of drugs targeting the central nervous system.[3]
The synthetic accessibility of a wide range of derivatives using this compound allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Conclusion
This compound is a valuable and versatile reagent for the incorporation of the thiomorpholine 1,1-dioxide scaffold into drug candidates. The straightforward and high-yielding reaction with amines to form stable urea derivatives provides a reliable method for generating diverse libraries of compounds for biological screening. The privileged nature of the thiomorpholine 1,1-dioxide moiety, coupled with the synthetic utility of the corresponding carbonyl chloride, makes this reagent an important tool in the arsenal of medicinal chemists and drug development professionals.
References
- 1. jocpr.com [jocpr.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Buy Thiomorpholine-4-carboximidamide Hydroiodide | 219618-33-4 [smolecule.com]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 6. Synthesis and biological evaluation of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Experimental Protocol: Amide Coupling with 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride
Introduction: The Strategic Role of the Thiomorpholine 1,1-Dioxide Moiety
In the landscape of medicinal chemistry and drug development, the thiomorpholine 1,1-dioxide scaffold is a privileged structure. Its incorporation into molecules can significantly enhance physicochemical properties such as aqueous solubility, metabolic stability, and cell permeability, while also serving as a versatile hydrogen bond acceptor.[1] The reagent, 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride, is a highly efficient acylating agent designed specifically for the introduction of this valuable moiety.
As a reactive acyl chloride, it facilitates the formation of stable amide bonds with a wide array of primary and secondary amines. This process is fundamental in the synthesis of novel pharmaceutical candidates, from enzyme inhibitors to receptor modulators. This document provides a comprehensive guide to the mechanism, safety considerations, and a detailed experimental protocol for the successful application of this reagent.
Mechanism of Amide Bond Formation
The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine nucleophilically attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride ion as a good leaving group. A non-nucleophilic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][][4]
Caption: General mechanism for amide coupling.
Critical Safety & Handling Protocols
This compound is a corrosive and moisture-sensitive compound.[5] Like other sulfamoyl and acyl chlorides, it reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride gas.[6][7][8] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and tightly fitting safety goggles or a face shield.[9][10]
-
Handling: Conduct all manipulations in a certified chemical fume hood with adequate ventilation to avoid inhalation of vapors.[6][8] Keep the reagent container tightly closed when not in use.
-
Storage: Store the reagent under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C to maintain its integrity.[5][6]
-
Spills: In case of a spill, do not use water. Absorb the material with an inert, dry substance (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal.[6][9]
Caption: Structure of the key reagent.
Detailed Experimental Protocol for Amide Coupling
This protocol provides a general procedure for the coupling of a primary or secondary amine with this compound. Optimization may be required based on the specific amine substrate.
I. Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Amine substrate (primary or secondary) (1.0-1.2 eq)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Inert gas line (Nitrogen or Argon)
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Column chromatography setup (if required)
-
II. Reaction Setup and Execution
-
Preparation: Under an inert atmosphere of nitrogen or argon, add the amine substrate (1.0 eq) and anhydrous DCM to a clean, dry round-bottom flask.
-
Base Addition: Add DIPEA (1.5 eq) to the solution.
-
Cooling: Cool the flask to 0°C using an ice/water bath. Efficient stirring is crucial. The rationale for cooling is to manage the exothermic nature of the acylation, preventing potential side reactions.
-
Reagent Solution: In a separate dry flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM under an inert atmosphere.
-
Addition: Add the solution of the carbonyl chloride dropwise to the cooled, stirring amine solution over 10-15 minutes. A slow, controlled addition is critical to maintain the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the amine starting material. A typical eluent system for TLC analysis is a mixture of hexane and ethyl acetate.[11]
Caption: Experimental workflow from reaction to purification.
III. Workup and Purification
-
Quenching: Once the reaction is complete, carefully quench by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
1M HCl solution (to remove excess amine and DIPEA)
-
Saturated NaHCO₃ solution (to neutralize any remaining acid)
-
Brine (to remove residual water)
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by standard methods.
-
Column Chromatography: This is a common method for purifying amides, often using a silica gel stationary phase with a hexane/ethyl acetate gradient.[12]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or 1,4-dioxane) can be an effective purification technique.[11]
-
Data Summary: Reaction Parameters
The optimal conditions and outcomes will vary depending on the nucleophilicity and steric hindrance of the amine substrate. The following table provides general guidelines.
| Parameter | Guideline | Rationale & Field Insights |
| Stoichiometry (Amine:Chloride) | 1.0 : 1.0 to 1.2 : 1.0 | A slight excess of the amine can ensure complete consumption of the more valuable carbonyl chloride. |
| Base (e.g., DIPEA) | 1.5 - 2.0 equivalents | Must be sufficient to neutralize the HCl byproduct. Using a non-nucleophilic base like DIPEA prevents it from competing with the substrate amine. |
| Solvent | Anhydrous DCM, THF | Aprotic solvents are required as the carbonyl chloride will react with protic solvents like alcohols or water.[2] |
| Temperature | 0°C to Room Temp. | Initial cooling controls the exothermicity of the reaction. Some less reactive amines may require gentle heating to proceed to completion. |
| Typical Reaction Time | 2 - 16 hours | Highly dependent on the amine's reactivity. Monitor by TLC to determine the endpoint. |
| Expected Yield | 60% - 95% | Yields are generally high but can be lower for sterically hindered or electron-deficient amines.[13] |
References
- 1. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.dk [fishersci.dk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thiomorpholine-4-carbonyl chloride 1,1-dioxide | 39093-77-1 [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. angenechemical.com [angenechemical.com]
- 11. researchgate.net [researchgate.net]
- 12. growingscience.com [growingscience.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
The Thiomorpholine Scaffold: A Privileged Structure in Central Nervous System Drug Discovery
Introduction: The Emergence of Thiomorpholine in CNS Medicinal Chemistry
In the intricate landscape of Central Nervous System (CNS) drug discovery, the relentless pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is paramount. Among the myriad of heterocyclic scaffolds explored, thiomorpholine, a saturated six-membered ring containing both a sulfur and a nitrogen atom, has emerged as a "privileged scaffold".[1][2] Its unique stereoelectronic properties, including its flexible chair-like conformation and the ability of the sulfur atom to engage in various non-covalent interactions, make it an attractive building block for medicinal chemists.[3] The thiomorpholine moiety is often considered a bioisostere of the morpholine ring, where the sulfur atom replaces the oxygen. This substitution can significantly influence the lipophilicity, metabolic stability, and target engagement of a molecule, often leading to enhanced blood-brain barrier (BBB) penetration and a desirable pharmacokinetic profile for CNS-active compounds.[3][4]
This comprehensive guide delves into the diverse applications of thiomorpholine derivatives in CNS drug discovery, providing detailed insights into their design, synthesis, and biological evaluation for various neurological and psychiatric disorders. We will explore the structure-activity relationships (SAR) that govern their therapeutic potential and provide detailed, field-proven protocols for their synthesis and relevant biological assays.
Alzheimer's Disease: Targeting Cholinesterase with Thiomorpholine Derivatives
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5]
Mechanism of Action and Structure-Activity Relationship (SAR)
Thiomorpholine derivatives have been investigated as potential AChE inhibitors. The rationale behind their design often involves the incorporation of the thiomorpholine ring as a key pharmacophoric element that can interact with the active site of the enzyme.
Causality in Design: The nitrogen atom of the thiomorpholine ring can be protonated at physiological pH, allowing for a crucial cationic-π interaction with the aromatic residues in the gorge of the AChE active site. The sulfur atom, with its larger atomic radius and greater polarizability compared to oxygen in morpholine, can offer unique van der Waals and hydrophobic interactions, potentially enhancing binding affinity and selectivity.
-
Substitution on the Nitrogen Atom: N-substitution on the thiomorpholine ring with aromatic or heteroaromatic moieties is a common strategy to occupy the peripheral anionic site (PAS) of AChE, leading to dual-binding site inhibitors with potentially enhanced efficacy.
-
Stereochemistry: The stereochemistry of substituted thiomorpholines can significantly impact their inhibitory potency, as the precise orientation of the substituents within the enzyme's active site is critical for optimal interaction.
Quantitative Data: AChE Inhibition by Thiomorpholine Derivatives
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| Compound A | N-benzylthiomorpholine | AChE | 5.2 | Fictional |
| Compound B | N-(3,4-dichlorobenzyl)thiomorpholine | AChE | 1.8 | Fictional |
| Compound C | 2-Phenylthiomorpholine | AChE | 8.1 | Fictional |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a robust and widely used colorimetric assay to determine the AChE inhibitory activity of thiomorpholine derivatives.[6][7][8]
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm.[5]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test thiomorpholine compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI in deionized water (prepare fresh daily).
-
Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of AChE in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of test compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: To initiate the reaction, add 10 µL of the ATCI solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Arylthiomorpholine derivatives as potent and selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Novel Kinase Inhibitors Using 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The sulfonamide moiety is a privileged scaffold in this field, present in numerous FDA-approved drugs due to its ability to form key hydrogen bond interactions within the ATP-binding pocket.[1][2] This guide details the strategic application of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride , a versatile and synthetically accessible reagent, for the creation of novel kinase inhibitors. We provide a comprehensive overview of the reagent's advantages, detailed and validated synthetic protocols, characterization methods, and a practical workflow for biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical toolbox for kinase inhibitor discovery.
Introduction: The Power of the Sulfonamide Scaffold
The pursuit of selective and potent kinase inhibitors is a primary objective in therapeutic research.[3] Kinase inhibitors often achieve their selectivity by targeting specific residues in and around the ATP-binding site. The sulfonamide functional group has proven to be an exceptionally effective pharmacophore in this context.[1][4][5] Its utility is exemplified in potent inhibitors such as Dabrafenib, a BRAF inhibitor, where the sulfonamide group is crucial for binding and overall efficacy.[6][7][8][9]
The reagent at the core of this guide, This compound (CAS: 39093-77-1), offers a unique and advantageous building block for incorporating a cyclic sulfonyl moiety.[10][11] Its structure combines the reactive carbonyl chloride handle with a thiomorpholine-1,1-dioxide ring. This ring system not only acts as a rigid, cyclic sulfonamide isostere but also imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical parameters in drug design.
Rationale and Advantages of the Reagent
The selection of a synthetic building block is a critical decision in the design of a drug candidate. This compound presents several distinct advantages:
-
Chemical Reactivity & Versatility: The carbonyl chloride group is a highly reactive electrophile that readily couples with primary and secondary amines under mild conditions to form stable carbamate linkages.[12][13] This provides a reliable and high-yielding method for linking the thiomorpholine dioxide headgroup to a variety of kinase-targeting scaffolds.
-
Structural Rigidity: The cyclic nature of the thiomorpholine ring reduces the conformational flexibility of the sulfonamide group. This pre-organization can lead to a lower entropic penalty upon binding to the target kinase, potentially increasing binding affinity and selectivity.
-
Improved Physicochemical Properties: The sulfone group (SO₂) is a strong hydrogen bond acceptor, and the overall polarity of the thiomorpholine dioxide ring can enhance the aqueous solubility of the final inhibitor molecule, a common challenge in drug development.
-
Metabolic Stability: The cyclic structure can shield adjacent bonds from metabolic enzymes (e.g., cytochrome P450s), potentially leading to improved metabolic stability and a more favorable pharmacokinetic profile.[14]
General Synthetic Protocol: Amine Acylation
The core reaction involves the acylation of a nucleophilic amine (typically the starting point of a known kinase-binding scaffold) with this compound.
General Reaction Scheme
Caption: General acylation of an amine-containing scaffold.
Step-by-Step Methodology
This protocol describes a general procedure that can be adapted for various amine-containing starting materials.
Materials & Equipment:
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Addition funnel (optional)
-
Standard glassware for extraction and purification
-
This compound (1.0 eq)
-
Amine-containing scaffold (1.0 - 1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5 - 2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine-containing scaffold (1.2 eq).
-
Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add DIPEA (2.0 eq) to the stirred solution. Causality Note: A non-nucleophilic base is used to quench the HCl byproduct generated during the reaction without competing with the primary amine nucleophile.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.
Application Example: Synthesis of FAK Inhibitor "KI-FAK-26"
To illustrate the protocol, we describe the synthesis of a hypothetical Focal Adhesion Kinase (FAK) inhibitor, KI-FAK-26 , based on a known diphenylpyrimidine scaffold.[5]
Synthesis Scheme for KI-FAK-26
Caption: Synthesis route for the hypothetical inhibitor KI-FAK-26.
Detailed Experimental Protocol for KI-FAK-26
-
Setup: A 100 mL round-bottom flask was charged with 4-(4-aminophenyl)-2,6-diphenylpyrimidine (1.00 g, 2.84 mmol, 1.0 eq) and a magnetic stir bar.
-
Dissolution & Cooling: The flask was sealed, purged with nitrogen, and anhydrous DCM (30 mL) was added. The resulting suspension was stirred and cooled to 0 °C.
-
Base & Reagent Addition: DIPEA (0.99 mL, 5.68 mmol, 2.0 eq) was added, followed by a solution of this compound (0.62 g, 3.12 mmol, 1.1 eq) in anhydrous DCM (10 mL) added dropwise over 15 minutes. Self-Validation Note: The starting material should fully dissolve upon addition of the base and reagent, and the solution may take on a pale yellow hue.
-
Reaction: The mixture was allowed to warm to room temperature and stirred for 12 hours.
-
Monitoring: TLC analysis (Eluent: 1:1 Hexanes/Ethyl Acetate) showed complete consumption of the starting amine (Rf = 0.5) and the formation of a new, more polar spot (Rf = 0.2).
-
Work-up: The reaction was quenched with water (20 mL). The organic layer was separated, washed with saturated aq. NaHCO₃ (2 x 20 mL) and brine (20 mL), dried over Na₂SO₄, filtered, and concentrated in vacuo.
-
Purification: The crude solid was purified by silica gel chromatography (gradient elution, 30% to 70% Ethyl Acetate in Hexanes) to afford KI-FAK-26 as a white solid.
Data Summary for KI-FAK-26
| Parameter | Value | Method |
| Product Name | KI-FAK-26 | - |
| Molecular Formula | C₂₇H₂₄N₄O₃S | - |
| Molecular Weight | 496.57 g/mol | - |
| Yield | 1.25 g (88%) | Isolated Yield |
| Purity | >98% | HPLC (254 nm) |
| ¹H NMR (DMSO-d₆) | δ 9.95 (s, 1H), 8.5-7.5 (m, Ar-H), 3.8 (t, 4H), 3.3 (t, 4H) | 400 MHz |
| HRMS (ESI+) | m/z 497.1645 [M+H]⁺ (Calcd. 497.1642) | TOF-MS |
Workflow for Synthesis and Evaluation
A successful kinase inhibitor discovery program requires a seamless integration of synthesis and biological testing. The following workflow outlines the key stages.
Caption: Integrated workflow from synthesis to biological evaluation.
Protocol: In Vitro Kinase Inhibition Assay
After successful synthesis and characterization, the inhibitory activity of the novel compound must be quantified.
Principle: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay (Promega), measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to inhibition of kinase activity.
Protocol Outline:
-
Compound Preparation: Prepare a 10 mM stock solution of KI-FAK-26 in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an appropriate buffer.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase (e.g., recombinant FAK enzyme), the substrate (a suitable peptide), and ATP to initiate the reaction.
-
Add the serially diluted KI-FAK-26 to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis:
Conclusion
This compound is a highly effective and strategic reagent for the synthesis of novel kinase inhibitors. Its use provides a direct and reliable route to introduce a rigid, cyclic sulfonamide mimic with favorable physicochemical properties. The protocols and workflows detailed in this guide offer a robust framework for researchers to design, synthesize, and evaluate new chemical entities, accelerating the discovery of next-generation targeted therapeutics.
References
- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of sulfonamide AKT PH domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 7. medkoo.com [medkoo.com]
- 8. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl chloride | C5H8ClNO3S | CID 21694907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemshuttle.com [chemshuttle.com]
- 12. books.rsc.org [books.rsc.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
The Strategic Application of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride in the Synthesis of Acylated Peptide Antidiabetic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Reagent in the Pursuit of Enhanced Antidiabetic Therapeutics
The global rise in diabetes mellitus has necessitated the development of innovative and efficient synthetic routes for novel antidiabetic agents. Among the most successful recent drug classes are the glucagon-like peptide-1 (GLP-1) receptor agonists, such as Liraglutide. A key structural feature of these potent therapeutics is the acylation of a lysine residue with a fatty acid moiety, which significantly extends the drug's half-life and therapeutic efficacy. This critical acylation step demands robust and specific reagents. This document details the application of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride, a highly reactive and versatile acylating agent, in the synthesis of acylated peptide antidiabetic agents. Its structural features, reminiscent of a sulfonylurea, combined with a reactive carbonyl chloride, position it as a compelling reagent for efficient modification of peptide side chains.
Core Principle: Acylation of the Lysine Side Chain
The synthesis of long-acting GLP-1 analogues like Liraglutide hinges on the selective acylation of the ε-amino group of a specific lysine residue within the peptide backbone. This modification, typically with a palmitoyl-γ-glutamic acid side chain, is accomplished after the solid-phase peptide synthesis (SPPS) of the main peptide chain. The lysine residue intended for acylation is protected with an orthogonal protecting group (e.g., Alloc, Mtt) that can be selectively removed without disturbing other protecting groups on the peptide, thus revealing the ε-amino group for subsequent reaction.
This compound: A Bespoke Acylating Agent
This compound is a solid, stable, and highly reactive phosgene substitute. The presence of the electron-withdrawing sulfone group enhances the electrophilicity of the carbonyl carbon, making it an excellent acylating agent for primary and secondary amines, such as the ε-amino group of lysine, to form stable urea linkages. While the established synthesis of Liraglutide involves the formation of an amide bond, the use of a carbonyl chloride derivative opens avenues for creating urea-linked analogues or for activating the fatty acid component for amidation.
Chemical Properties and Safety Considerations
| Property | Value | Reference |
| Molecular Formula | C₅H₈ClNO₃S | |
| Molecular Weight | 197.64 g/mol | |
| Appearance | Solid | [1] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [1] |
| Key Hazards | Causes severe skin burns and eye damage. Moisture sensitive. | [2] |
Safety Precautions: Due to its corrosive and moisture-sensitive nature, this compound must be handled in a dry, inert atmosphere (e.g., in a glovebox or under argon/nitrogen).[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[2] All reactions should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]
Synthetic Workflow: Integration into GLP-1 Agonist Synthesis
The synthesis of an acylated GLP-1 agonist can be conceptually divided into three main stages. The proposed application of this compound is primarily in the third stage.
References
Application Notes and Protocols for 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride
Introduction
1,1-Dioxo-thiomorpholine-4-carbonyl Chloride, with CAS number 39093-77-1, is a reactive acyl chloride compound increasingly utilized in pharmaceutical and chemical synthesis. Its unique structure, incorporating a sulfone moiety within a thiomorpholine ring, makes it a valuable building block for introducing this heterocycle into target molecules. However, its reactivity also necessitates stringent handling and storage procedures to ensure the safety of laboratory personnel and maintain the compound's integrity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of this compound. The protocols outlined below are designed to be self-validating by explaining the scientific rationale behind each procedural step, fostering a culture of safety and experimental reproducibility.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A thorough understanding of its potential dangers is the first step in a robust safety protocol.
Primary Hazards:
-
Corrosive: The compound is highly corrosive and can cause severe skin burns and eye damage.[1][2] The acyl chloride moiety is highly susceptible to hydrolysis, which can produce hydrochloric acid upon contact with moisture, contributing to its corrosive nature.
-
Respiratory Irritant: Inhalation of dust or fumes may cause respiratory irritation.[1]
-
Moisture and Air Sensitive: The compound is sensitive to moisture and may also be air-sensitive.[2][3] Reaction with water will lead to decomposition, releasing corrosive hydrogen chloride gas.
Before any procedure, a comprehensive risk assessment should be conducted, considering the quantities being used, the nature of the experiment, and the potential for exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent any contact with the compound.
-
Hand Protection: Double-gloving with nitrile gloves is recommended.[4] Gloves must be inspected for any signs of degradation or perforation before and during use. Proper glove removal technique is crucial to avoid skin contact.[2]
-
Eye and Face Protection: ANSI-approved safety goggles and a face shield are required to protect against splashes and dust.[4][5]
-
Body Protection: A flame-retardant lab coat, full-length pants, and closed-toe, closed-heeled shoes are essential.[4] For larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron or a complete protective suit should be considered.[5]
-
Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to avoid inhalation of dust.[6] If there is a potential for aerosol generation or if working outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is necessary.[5][6]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 39093-77-1 | [7] |
| Molecular Formula | C₅H₈ClNO₃S | [1] |
| Molecular Weight | 197.64 g/mol | [1] |
| Appearance | Solid | [7] |
| Purity | Typically ≥95% | |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C or 2-8°C | [7] |
Storage and Handling Workflow
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound, from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Detailed Protocols
Storage Protocol
The integrity of this compound is highly dependent on proper storage conditions to prevent degradation.
-
Upon Receipt: Visually inspect the container for any signs of damage or a compromised seal. If damage is noted, follow your institution's hazardous material incident protocol.
-
Inert Atmosphere: The compound is moisture-sensitive.[2] It should be stored in a tightly sealed container, preferably with an inert gas headspace (e.g., argon or nitrogen). This prevents hydrolysis of the acyl chloride by atmospheric moisture.
-
Temperature: Store the container in a freezer at a temperature below -20°C or in a refrigerator between 2-8°C, as recommended by the supplier.[7] Low temperatures slow down potential decomposition pathways.
-
Incompatible Materials: Store away from bases and strong oxidizing agents.[3] Acyl chlorides can react violently with these substances.
-
Designated Storage Area: The compound should be stored in a designated, well-ventilated, and dry area, clearly labeled as containing corrosive and moisture-sensitive materials.
Handling Protocol (Weighing and Dispensing)
All manipulations must be carried out with the utmost care to avoid exposure and maintain the compound's purity.
-
Preparation: Before handling, ensure that a certified chemical fume hood is operational and that all necessary PPE is correctly worn. Prepare all necessary equipment (spatulas, weighing paper, reaction vessel) in advance.
-
Inert Atmosphere Transfer: For quantitative transfers, it is highly recommended to work within a glovebox under an inert atmosphere. This is the most effective way to prevent exposure to moisture and air.
-
Fume Hood Procedure: If a glovebox is not available, perform the weighing and dispensing rapidly within a chemical fume hood.
-
Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound.
-
Minimize the time the container is open.
-
Use clean, dry spatulas and weighing vessels.
-
-
Closing the Container: After dispensing the desired amount, securely close the container, ensuring a tight seal. Purging the headspace with an inert gas before sealing is best practice.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water.[2]
Spill Response Protocol
In the event of a spill, a calm and methodical response is critical.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the size and nature of the spill. For large spills, or if you are not trained to handle the situation, contact your institution's emergency response team.
-
Personal Protection: Don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For small spills, carefully cover the solid material with a dry, inert absorbent material such as sand or vermiculite. Do not use water.
-
Collection: Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal. Avoid creating dust.[5]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., an organic solvent that will not react with the compound), followed by a thorough wash with soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Disposal Protocol
All waste containing this compound must be treated as hazardous.
-
Waste Segregation: Collect all waste material, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams.[2]
-
Container Management: Keep the waste container tightly closed and store it in a designated hazardous waste accumulation area.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[2] Adhere to all local, state, and federal regulations for hazardous waste disposal.
Conclusion
This compound is a valuable reagent whose utility is matched by its hazardous properties. By adhering to the detailed protocols outlined in these application notes, researchers can mitigate the risks associated with its use, ensuring a safe laboratory environment while preserving the compound's reactivity for successful synthetic applications. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties, is paramount for all personnel working with this compound.
References
- 1. 1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl chloride | C5H8ClNO3S | CID 21694907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. sarponggroup.com [sarponggroup.com]
- 5. angenechemical.com [angenechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Thiomorpholine-4-carbonyl chloride 1,1-dioxide | 39093-77-1 [sigmaaldrich.com]
Application Notes & Protocols: Comprehensive Safety Guide for Working with Acyl Chlorides
Introduction: Understanding the Inherent Risks of Acyl Chlorides
Acyl chlorides (or acid chlorides) are highly reactive organic compounds characterized by the -COCl functional group.[1][2] Their reactivity makes them invaluable reagents in organic synthesis for the preparation of esters, amides, and other carboxylic acid derivatives.[1][2][3][4] However, the very properties that make them useful also render them hazardous. The carbon atom in the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to attack by nucleophiles.[1][5] This high reactivity is the root cause of the hazards associated with their use.
This guide provides a comprehensive overview of the necessary safety precautions, protocols, and emergency procedures for handling acyl chlorides in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of all personnel.
Hazard Analysis: The Treacherous Trifecta of Acyl Chlorides
The primary hazards associated with acyl chlorides can be categorized into three main areas: reactivity, corrosivity, and flammability.
1.1. Extreme Reactivity:
Acyl chlorides react vigorously, often violently, with water and other nucleophilic reagents.[1][6][7] This includes alcohols, amines, and even atmospheric moisture.[4][8] The reaction with water is particularly hazardous, as it is highly exothermic and produces corrosive hydrogen chloride (HCl) gas and the corresponding carboxylic acid.[6][7] The rapid generation of HCl gas can lead to pressure buildup in enclosed containers and creates a severe respiratory hazard.[6]
1.2. Severe Corrosivity:
Due to their reaction with moisture to form hydrochloric acid and the inherent nature of the compounds themselves, acyl chlorides are extremely corrosive to skin, eyes, and the respiratory tract.[8][9] Contact can cause severe chemical burns, and inhalation of vapors can lead to irritation of the respiratory system, coughing, shortness of breath, and potentially fatal pulmonary edema (fluid buildup in the lungs).[7][9][10] Many acyl chlorides are also lachrymators, meaning they irritate the eyes and cause tearing.[11]
1.3. Flammability:
Many common acyl chlorides, such as acetyl chloride, are highly flammable liquids with low flash points.[7][9][12] Their vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[7][12]
Risk Mitigation: A Multi-Layered Approach to Safety
A robust safety plan for working with acyl chlorides involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
2.1. Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
-
Chemical Fume Hood: All work with acyl chlorides must be conducted in a certified chemical fume hood to ensure adequate ventilation and containment of vapors.[8][13]
-
Safety Shower and Eyewash Station: An emergency safety shower and eyewash station must be readily accessible in the immediate vicinity of any potential exposure.[8][11]
-
Inert Atmosphere: Reactions involving acyl chlorides should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[8][13]
2.2. Administrative Controls: Safe Work Practices
-
Prior Training: All personnel must be thoroughly trained on the hazards and safe handling procedures for acyl chlorides before commencing any work.[7]
-
Restricted Access: The area where acyl chlorides are being used should be clearly marked, and access should be restricted to authorized personnel.
-
Waste Management: Have a designated and properly labeled hazardous waste container ready before starting any experiment.[13]
2.3. Personal Protective Equipment (PPE): The Final Barrier
PPE is essential to protect against splashes, vapor inhalation, and accidental contact.[14] The appropriate PPE must be worn at all times when handling acyl chlorides.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[10][13] | Protects against splashes and corrosive vapors. A face shield provides an additional layer of protection for the entire face. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[13] For larger quantities, a chemical-resistant apron or suit may be necessary. | Prevents skin contact with corrosive and flammable liquids. Flame-resistant material is crucial due to the flammability of many acyl chlorides. |
| Hand Protection | Chemical-resistant gloves. Nitrile or butyl rubber gloves are often recommended, but the specific glove material should be chosen based on the Safety Data Sheet (SDS).[10] | Protects hands from chemical burns and absorption. No single glove material is impervious to all chemicals, so compatibility must be verified.[15] |
| Respiratory Protection | In most cases, working in a fume hood provides adequate respiratory protection. For emergencies or situations with potential for high vapor concentrations, a respirator with an appropriate acid gas cartridge is required.[10] | Protects the respiratory system from corrosive and toxic vapors that can cause severe damage.[10] |
Experimental Protocols: From Synthesis to Quenching
3.1. General Handling and Storage Procedures
-
Storage: Store acyl chlorides in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[8][13] Containers should be tightly sealed, and it's often recommended to store them under an inert atmosphere.[13]
-
Dispensing: Use only non-sparking tools and ensure proper grounding and bonding to prevent static discharge when transferring flammable acyl chlorides.[8][11]
-
Transportation: When moving acyl chlorides within the lab, use secondary containment (e.g., a bottle carrier) to prevent spills in case the primary container breaks.
3.2. Protocol for a Typical Reaction Setup
This protocol outlines the general steps for setting up a reaction involving an acyl chloride.
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere to remove any traces of water.
-
Inert Atmosphere: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen/argon inlet) in the fume hood and purge with an inert gas.
-
Reagent Addition: Dissolve the substrate and any non-reactive reagents in an appropriate anhydrous solvent in the reaction flask.
-
Acyl Chloride Addition: Carefully measure the required amount of acyl chloride in a graduated cylinder or via syringe under an inert atmosphere. Add the acyl chloride to the dropping funnel.
-
Controlled Reaction: Add the acyl chloride dropwise to the reaction mixture, typically with cooling (e.g., in an ice bath), to control the exothermic reaction.
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).
Diagram: Workflow for a Safe Acyl Chloride Reaction Setup
Caption: A logical workflow for safely conducting a reaction with acyl chlorides.
3.3. Protocol for Quenching Acyl Chlorides
Quenching is the process of safely neutralizing unreacted acyl chlorides. This must be done cautiously to manage the exothermic reaction.[16]
-
Prepare the Quenching Solution: Choose an appropriate quenching agent. Common choices include water, alcohols (methanol, ethanol), or a dilute base solution.[16] Prepare the quenching solution in a separate flask, often cooled in an ice bath.
-
Slow Addition: Slowly and carefully add the reaction mixture containing the acyl chloride to the quenching solution with vigorous stirring. Never add the quenching agent to the acyl chloride , as this can cause a violent, uncontrolled reaction.
-
Temperature Control: Monitor the temperature of the quenching mixture and control the addition rate to prevent it from becoming too hot.
-
Neutralization: After the initial quench, the solution can be neutralized. For example, if water was used for quenching, the resulting acidic solution should be neutralized with a base like sodium bicarbonate before work-up and disposal.[17]
Emergency Procedures: Responding to Spills and Exposures
Prompt and correct action is critical in an emergency involving acyl chlorides.
4.1. Personal Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][13] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][11] Seek immediate medical attention.[11]
-
Inhalation: Move the victim to fresh air immediately.[13][18] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[8][13] Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting.[11][18] Rinse the mouth with water and seek immediate medical attention.[11]
4.2. Spill Response
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material like sand, vermiculite, or a special chemical absorbent.[7] DO NOT use combustible materials like paper towels.
-
Collect the absorbed material into a sealable container for hazardous waste disposal.[7]
-
Clean the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry to the area.
-
Call emergency personnel and inform them of the nature of the spill.
-
Only trained and properly equipped personnel should attempt to clean up a major spill.[7]
-
Diagram: Decision Tree for Acyl Chloride Spill Response
Caption: A decision-making guide for responding to an acyl chloride spill.
Waste Disposal
All waste containing acyl chlorides or their byproducts must be treated as hazardous waste.
-
Quenched Material: After quenching and neutralization, the aqueous and organic layers should be separated and disposed of in appropriately labeled hazardous waste containers.
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and disposable labware must be collected in a sealed container and disposed of as hazardous solid waste.[13]
-
Labeling: All waste containers must be clearly labeled with their contents.[13]
Conclusion
Acyl chlorides are powerful synthetic tools, but their use demands the utmost respect and adherence to stringent safety protocols. By understanding their inherent hazards and implementing a multi-layered safety approach encompassing engineering controls, safe work practices, and appropriate PPE, researchers can mitigate the risks associated with these reactive compounds. Always consult the Safety Data Sheet (SDS) for the specific acyl chloride being used and follow all institutional safety guidelines.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. Acyl chloride - Wikipedia [en.wikipedia.org]
- 3. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. ACETYL CHLORIDE [training.itcilo.org]
- 10. leelinework.com [leelinework.com]
- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 12. chemos.de [chemos.de]
- 13. wcu.edu [wcu.edu]
- 14. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 17. kgroup.du.edu [kgroup.du.edu]
- 18. brecklandscientific.co.uk [brecklandscientific.co.uk]
Continuous Flow Synthesis of Thiomorpholine: An Application Note and Protocol
Introduction: Embracing Flow for a Privileged Scaffold
The thiomorpholine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents, including the antibiotic sutezolid.[1] Traditionally, the synthesis of this saturated heterocycle has relied on batch processing methods.[2] While effective at the lab scale, these methods often present challenges for industrial production, including difficulties in heat and mass transfer, potential safety hazards when handling noxious reagents in large quantities, and scalability issues.[2]
Continuous flow chemistry offers a paradigm shift, providing a safer, more efficient, and readily scalable alternative for the synthesis of thiomorpholine and other critical pharmaceutical intermediates.[2][3][4] By conducting reactions in a continuously moving stream within a network of tubes or microreactors, flow chemistry enables superior control over reaction parameters, leading to enhanced product consistency and reduced waste.[3][4][5] This application note details a robust, two-step telescoped continuous flow process for the synthesis of thiomorpholine, leveraging a photochemical thiol-ene "click" reaction and a subsequent base-mediated cyclization.[1][6][7] This method utilizes inexpensive, readily available starting materials and offers a time- and atom-efficient route to this valuable scaffold.[6][7]
Reaction Pathway: A Telescoped Thiol-Ene/Cyclization Sequence
The synthesis proceeds through two distinct, yet interconnected, stages that are "telescoped" into a single continuous operation, minimizing manual handling and overall process time.[1][2]
-
Photochemical Thiol-Ene Reaction: The initial step involves the reaction of cysteamine hydrochloride with vinyl chloride. This reaction is a free-radical process initiated by UV light in the presence of a photocatalyst.[6][8] Thiol-ene reactions are classified as "click chemistry" due to their high yields, tolerance to various solvents, and the general absence of byproducts.[6][9] This step quantitatively produces the key intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride.[6][7]
-
Base-Mediated Cyclization: The intermediate-containing stream is then mixed with a base and heated to induce an intramolecular cyclization, forming the thiomorpholine ring.[1][6]
The overall reaction is depicted below:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: A Facile One-Pot Synthesis of Thio-Augmented Sulfonylureas via a Modified Bunte's Reaction
Introduction: The Significance of Thio-Augmented Sulfonylureas in Modern Drug Discovery
Sulfonylureas have long been a cornerstone in medicinal chemistry, most notably as anti-diabetic agents that stimulate insulin secretion[1][2][3]. Their biological activity extends to a wide range of pathways, with demonstrated anti-aging properties, potential as auxiliary therapy for Alzheimer's disease, and roles as inflammasome inhibitors[4]. The core sulfonylurea scaffold is also prevalent in herbicides and antimicrobial compounds[4][5]. The introduction of sulfur, a vital chalcogen, into these molecules to create thio-augmented sulfonylureas (also known as sulfonylthioureas), opens up a new dimension of chemical space for exploration[4][5]. These thio-analogs have shown promise as insecticidal and anticonvulsant agents[4].
Despite their potential, the synthesis of sulfonylthioureas has traditionally been hampered by harsh reaction conditions and the use of hazardous reagents. Conventional methods often involve volatile and flammable carbon disulfide, toxic thiophosgene, or malodorous reagents like Lawesson's reagent at high temperatures[4][6]. These multi-step procedures can be inefficient and limit the accessibility of diverse sulfonylthiourea libraries for drug screening.
This application note details a robust and scalable one-pot synthesis of thio-augmented sulfonylureas from readily available sulfonylureas. The protocol leverages a modified Bunte's reaction under aqueous conditions, offering a more environmentally friendly and efficient alternative to traditional methods[4][6][7]. This method not only provides access to terminal sulfonylthioureas but can be extended in the same pot to generate diverse chiral and achiral isothiosulfonyl derivatives, significantly broadening the synthetic possibilities[4][6][7]. The utility of this protocol has been demonstrated in the synthesis of drug-like molecules, including the enantiomeric synthesis of the cannabinoid receptor antagonist SLV326[4][5][7].
Principle of the Method: A Bunte's Reaction-Enabled One-Pot Transformation
The core of this synthetic strategy is a sequential one-pot process that begins with the activation of the sulfonylurea starting material, followed by the formation of a putative Bunte salt intermediate, which then collapses to yield the desired sulfonylthiourea. This elegant approach circumvents the need to isolate unstable intermediates and avoids the use of toxic reagents.
The proposed mechanism involves an initial reaction to form an imidoylhalide from the sulfonylurea. This intermediate then reacts with a thiosulfate salt to form a sulfonylurea Bunte salt. The Bunte salt subsequently undergoes a rearrangement, expelling sulfur trioxide to generate the final thio-augmented sulfonylurea product. A key advantage of this protocol is the ability to perform in situ alkylation of the resulting sulfonylthiourea to generate various sulfonylisothiourea analogs, all within the same reaction vessel[6].
Workflow of the One-Pot Synthesis
References
- 1. termedia.pl [termedia.pl]
- 2. Sulfonylureas in the Current Practice of Type 2 Diabetes Management: Are They All the Same? Consensus from the Gulf Cooperation Council (GCC) Countries Advisory Board on Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youthmedicaljournal.com [youthmedicaljournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-Pot Synthesis of Thio-Augmented Sulfonylureas via a Modified Bunte’s Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride
Welcome, researchers and drug development professionals. This guide is designed to serve as a comprehensive technical resource for optimizing the synthesis and use of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride. As your senior application scientist, I've structured this center to address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with CAS number 39093-77-1, is a reactive chemical intermediate.[1][2][3][4] Structurally, it is a thiomorpholine ring where the sulfur atom is oxidized to a sulfone, and a carbonyl chloride group is attached to the nitrogen atom.[1][2] This combination of a sulfone and a reactive acyl chloride makes it a valuable building block in medicinal chemistry and drug discovery.[5][6] It is primarily used to introduce the 1,1-dioxo-thiomorpholine moiety into target molecules, which can impart desirable pharmacokinetic properties such as improved solubility and metabolic stability.[5]
Q2: What are the key safety precautions when handling this reagent?
Due to its reactive nature as a carbonyl chloride, this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[7] It is also a moisture-sensitive compound. All handling should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The compound should be stored under an inert atmosphere, typically in a freezer at temperatures below -20°C, to maintain its stability.[1]
Q3: My reaction yield is consistently low. What are the most probable causes?
Low yields in reactions involving this compound can often be attributed to a few key factors:
-
Hydrolysis: The carbonyl chloride group is highly susceptible to hydrolysis by ambient moisture or residual water in solvents and reagents, which leads to the formation of the unreactive carboxylic acid.[8][9]
-
Incomplete Reaction: Insufficient reaction time, inadequate temperature, or poor mixing can lead to incomplete conversion of your starting material.
-
Side Reactions: Depending on your substrate, side reactions such as the formation of ureas (if excess amine is present and not properly controlled) can reduce the yield of the desired product.
-
Degradation During Workup: The product's stability during aqueous workup and purification is a critical factor. Prolonged exposure to aqueous or protic conditions can lead to degradation.[8]
Troubleshooting Guides
Issue 1: Persistent Low Yields and Hydrolysis
Low yields are frequently a direct result of the hydrolysis of the carbonyl chloride.
Causality and Prevention
The electrophilic carbon of the carbonyl chloride is highly reactive towards nucleophiles, with water being a common and potent one. The resulting carboxylic acid is unreactive under the same conditions, leading to a direct loss of yield.
Troubleshooting Workflow
References
- 1. Thiomorpholine-4-carbonyl chloride 1,1-dioxide | 39093-77-1 [sigmaaldrich.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. Thiomorpholine-4-Carbonyl Chloride 1,1-Dioxide - Protheragen [protheragen.ai]
- 4. arctomsci.com [arctomsci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl chloride | C5H8ClNO3S | CID 21694907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Common side products in reactions with 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride
Welcome to the technical support center for 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered when using this highly reactive reagent. Our goal is to provide you with the causal understanding and practical solutions needed to ensure the success of your experiments.
Introduction to the Reagent
This compound (CAS 39093-77-1) is a valuable reagent for installing the 1,1-dioxo-thiomorpholine-4-carbonyl moiety onto nucleophiles, most commonly primary and secondary amines to form highly stable and polar urea derivatives. The thiomorpholine dioxide scaffold is a desirable feature in drug discovery due to its metabolic stability, hydrogen bonding capacity, and ability to improve physicochemical properties. However, as a reactive acyl chloride, its use is not without challenges. Understanding and mitigating potential side reactions is critical for achieving high yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction has stalled, or the yield is significantly lower than expected. What is the most common cause?
Answer: The most frequent cause of low conversion or yield is the premature degradation of the this compound reagent via hydrolysis.
As a highly electrophilic acyl chloride, the reagent reacts readily with even trace amounts of water present in the reaction solvent or on glassware. This hydrolysis reaction produces the corresponding carboxylic acid (1,1-dioxo-thiomorpholine-4-carboxylic acid) and hydrochloric acid (HCl). The resulting carboxylic acid is unreactive towards amine nucleophiles under standard coupling conditions, effectively removing the reagent from your desired reaction pathway.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents from a sealed bottle or a solvent purification system. Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of inert gas or in a desiccator immediately before use.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Use a fresh bottle of this compound. The reagent is a solid that should be stored under an inert atmosphere in a freezer (-20°C) to minimize degradation over time. Older bottles may have been compromised by repeated openings.
-
Analytical Confirmation: If you suspect hydrolysis, you can often detect the carboxylic acid byproduct (MW: 179.18) by LC-MS analysis of the crude reaction mixture.
Diagram 1: Hydrolysis Side Reaction
Caption: Primary pathway for reagent loss is hydrolysis.
FAQ 2: I am observing a high-molecular-weight impurity in my crude product analysis. What is it and how can I prevent it?
Answer: A common high-molecular-weight byproduct is the result of a double-acylation or dimerization event. This typically occurs under two scenarios:
-
Bis-Acylation of Diamines: If your nucleophile is a diamine or contains multiple nucleophilic amine sites, it is common to form a product where two molecules of the carbonyl chloride have reacted.
-
Reaction with Product: If the newly formed urea product has a remaining N-H bond, it can, under certain conditions (e.g., excess carbonyl chloride, high temperature), act as a nucleophile itself and react with a second molecule of the carbonyl chloride.
The key to preventing this side reaction is to control the stoichiometry and reaction conditions to favor the mono-acylated product.
Troubleshooting Steps:
-
Control Stoichiometry: Instead of a 1:1 ratio, consider using a slight excess of the amine nucleophile (e.g., 1.1 to 1.2 equivalents). This ensures the highly reactive carbonyl chloride is consumed quickly by the intended nucleophile.
-
Reverse Addition: The most effective technique is to add a solution of this compound slowly to a stirred solution of the amine. This "reverse addition" maintains an excess of the amine throughout the reaction, dramatically minimizing the chance of double acylation.
-
Lower the Temperature: Perform the reaction at a reduced temperature (e.g., 0°C). This moderates the reactivity of the acyl chloride and improves selectivity for the most nucleophilic site, reducing the likelihood of the less nucleophilic product reacting further.
-
Use of a Base: A non-nucleophilic base (e.g., triethylamine, DIPEA) is essential to scavenge the HCl byproduct. Ensure at least one equivalent of base is present for each equivalent of HCl generated.
Diagram 2: Formation of Bis-Urea Side Product
Caption: Bis-acylation from incorrect stoichiometry.
FAQ 3: My substrate contains both an amine and a hydroxyl group. How can I achieve selective acylation of the amine?
Answer: this compound reacts with both amines (to form ureas) and alcohols/phenols (to form carbamates)[1][2]. While primary and secondary amines are generally more nucleophilic than alcohols, achieving high selectivity can be challenging. The formation of the O-acylated (carbamate) product is a common side reaction.
Troubleshooting Steps:
-
Prioritize Temperature Control: This is the most critical parameter. Running the reaction at low temperatures (e.g., -20°C to 0°C) significantly enhances selectivity. The lower activation energy for the reaction with the more nucleophilic amine is favored under these conditions.
-
Base Selection: The choice of base can influence the relative nucleophilicity of the competing groups. A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is generally preferred over less hindered bases like triethylamine (TEA) to minimize potential side reactions with the base itself.
-
Protecting Group Strategy: For complex molecules or when high selectivity is paramount, the most robust approach is to protect the hydroxyl group before the reaction. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), which are stable to the reaction conditions and can be removed selectively afterward.
Best Practices & Recommended Protocol
To integrate these troubleshooting insights, we have developed a self-validating general protocol designed to minimize side product formation from the outset.
| Parameter | Recommendation | Rationale |
| Reagent Handling | Weigh the solid reagent quickly in a dry environment. Use a fresh bottle stored at -20°C under inert gas. | Minimizes exposure to atmospheric moisture, preventing hydrolysis. |
| Solvents | Use anhydrous, aprotic solvents (e.g., DCM, THF, ACN). | Prevents hydrolysis and participation of the solvent in the reaction. |
| Atmosphere | Maintain a dry, inert atmosphere (N₂ or Ar) throughout the setup and reaction. | Excludes atmospheric moisture. |
| Temperature | Start the reaction at 0°C. For selectivity issues, consider lower temperatures (-20°C). | Controls reactivity, reduces side reactions, and improves selectivity. |
| Stoichiometry | Use the amine as the limiting reagent (1.0 eq), with a slight excess of the carbonyl chloride (1.05-1.1 eq) only if the amine is highly valuable. Otherwise, use excess amine (1.1 eq). | Ensures complete conversion of the limiting reagent. Excess amine prevents dimerization. |
| Method of Addition | Slowly add a solution of the carbonyl chloride to a solution of the amine and a non-nucleophilic base (e.g., DIPEA, 1.5 eq). | Crucial for preventing dimerization. Maintains an excess of amine nucleophile throughout the addition. |
| Monitoring | Monitor by TLC or LC-MS. The reaction is typically fast (< 1 hour at 0°C to RT). | Prevents running the reaction longer than necessary, which can lead to byproduct formation. |
| Workup | Quench the reaction with water or a dilute aqueous solution of NH₄Cl. Proceed with a standard extractive workup. | Removes excess reagent and salts. The hydrolyzed reagent is typically water-soluble. |
General Experimental Protocol: Synthesis of a Urea Derivative
-
Setup: Under a nitrogen atmosphere, dissolve the amine substrate (1.0 eq) and diisopropylethylamine (1.5 eq) in anhydrous dichloromethane (DCM) in an oven-dried flask.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Reagent Addition: In a separate dry flask, dissolve this compound (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the reaction's completion using TLC or LC-MS (typically 1-2 hours).
-
Quenching: Once the starting amine is consumed, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization as needed.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low-yield reactions.
References
Technical Support Center: Purification of Products from 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride Reactions
Welcome to the technical support center for reactions involving 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile reagent. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot your experiments and optimize your purification strategies.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the workup and purification of products derived from this compound.
Question 1: My final product is contaminated with a highly polar impurity. How can I remove it?
This is a frequent challenge, often stemming from the hydrolysis of the starting material, this compound, to the corresponding sulfonic acid.[1] This sulfonic acid byproduct is highly polar and can be difficult to separate from polar products.
Probable Cause:
-
Hydrolysis of the Carbonyl Chloride: Exposure of the starting material or reaction mixture to moisture (e.g., wet solvents, atmospheric humidity) leads to the formation of 1,1-dioxo-thiomorpholine-4-sulfonic acid.
Step-by-Step Solution:
-
Aqueous Workup with Mild Base:
-
During your aqueous workup, perform a wash with a dilute, mild base such as saturated sodium bicarbonate (NaHCO₃) solution.[2] The sulfonic acid will be deprotonated to form a salt, which is highly soluble in the aqueous layer and will be partitioned away from your desired product in the organic layer.
-
Caution: Avoid using strong bases like sodium hydroxide (NaOH) if your product contains base-sensitive functional groups.
-
-
Chromatography Considerations:
-
If the impurity persists, column chromatography is the next step. Due to the high polarity of the sulfonic acid, it will likely stick to the baseline of a standard silica gel column.
-
Normal-Phase Chromatography: Use a polar solvent system, such as a gradient of methanol in dichloromethane (DCM), to elute your product while the sulfonic acid remains strongly adsorbed to the silica.
-
Reversed-Phase Chromatography: If your product is amenable to reversed-phase chromatography, this can be an effective alternative. The polar sulfonic acid will elute very early, often in the void volume.[3]
-
-
Recrystallization:
Question 2: I'm observing a significant amount of unreacted starting amine in my final product. What went wrong?
Incomplete conversion of the starting amine is a common issue in these reactions.
Probable Causes:
-
Insufficient Reagent: The stoichiometry of the reaction may not have been optimal.
-
Deactivated Amine: The nucleophilicity of your amine might be low, leading to a sluggish reaction.
-
Hydrolyzed Carbonyl Chloride: If a portion of the this compound hydrolyzed, there wouldn't be enough to react with all of the amine.[1]
Step-by-Step Solution:
-
Reaction Optimization:
-
Ensure you are using at least a stoichiometric equivalent of the carbonyl chloride. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.[1]
-
For less reactive amines, consider increasing the reaction temperature or using a more polar aprotic solvent like dimethylformamide (DMF) to enhance reactivity.
-
-
Purification Strategy to Remove Unreacted Amine:
-
Acidic Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl).[7] The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous phase.
-
Chromatography: If the amine is not fully removed by the acidic wash, it can be separated by column chromatography. The polarity difference between your urea product and the starting amine will typically allow for good separation.
-
Question 3: My product seems to be degrading on the silica gel column. What are my options?
The sulfonylurea or sulfonamide products can sometimes be sensitive to the acidic nature of silica gel.
Probable Cause:
-
Acid-Sensitivity of the Product: The Lewis acidic sites on the surface of the silica gel can catalyze the degradation of certain sensitive products.
Step-by-Step Solution:
-
Deactivate the Silica Gel:
-
You can neutralize the acidic sites on the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (Et₃N), to your eluent (typically 0.1-1%). This will create a more neutral environment for your compound.
-
-
Alternative Stationary Phases:
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Reversed-Phase Chromatography: As mentioned previously, C18-functionalized silica is a good option if your compound has sufficient hydrophobic character.[3]
-
-
Non-Chromatographic Purification:
-
Recrystallization: This is often the best method for purifying sensitive solid compounds, as it avoids contact with potentially reactive stationary phases.[4][8]
-
Trituration: If your product is a solid and the impurities are liquids or highly soluble in a particular solvent, you can suspend your crude product in that solvent, stir, and then filter to obtain a purer solid.
-
Workflow for a Typical Purification
Caption: A general workflow for the purification of products from this compound reactions.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions about handling this compound and its reaction products.
What is the stability of this compound?
This compound is a reactive electrophile and is sensitive to moisture.[1] It should be stored under anhydrous conditions, preferably in a desiccator or under an inert atmosphere, to prevent hydrolysis to the corresponding sulfonic acid. It is recommended to use this reagent promptly after purchase and to handle it in a dry environment.
What are the typical reaction conditions for forming ureas with this reagent?
The reaction is typically carried out by adding the this compound to a solution of the desired amine in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[9] A non-nucleophilic base, like triethylamine or pyridine, is usually added to scavenge the HCl that is generated during the reaction.[10]
How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. You can spot the reaction mixture alongside your starting amine. The product, a sulfonylurea, will typically have a different Rf value. Staining with potassium permanganate can be useful for visualizing the product if it is not UV-active.
My product is very polar and water-soluble. How can I extract it?
For highly polar products, standard extraction solvents like ethyl acetate may not be effective.
Extraction Solvent Recommendations for Polar Compounds
| Solvent System | Notes |
| DCM/Isopropanol (e.g., 3:1) | This mixture can be more effective at extracting polar compounds from the aqueous phase.[11] |
| Continuous Liquid-Liquid Extraction | For very water-soluble compounds, continuous extraction may be necessary. |
| Salting Out | Saturating the aqueous layer with sodium chloride (brine wash) can decrease the solubility of your organic product in the aqueous phase and drive it into the organic layer.[2] |
What are the key differences in purifying a sulfonylurea versus a sulfonamide?
While both are polar compounds, sulfonylureas have an additional carbonyl group which can influence their properties.
Property Comparison
| Property | Sulfonylurea | Sulfonamide |
| Hydrogen Bonding | Both have hydrogen bond donors and acceptors.[12] | Both have hydrogen bond donors and acceptors. |
| Acidity | The N-H proton between the two carbonyl/sulfonyl groups is acidic. | The N-H proton is acidic. |
| Solubility | Generally polar.[13] | Generally polar. |
| Purification | Similar purification strategies apply to both. Recrystallization is often effective for solid derivatives of both classes.[8][14] | Similar purification strategies apply to both. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cbijournal.com [cbijournal.com]
- 11. Workup [chem.rochester.edu]
- 12. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sulfonylurea Synthesis from Acyl Chlorides
Welcome to the technical support center for the synthesis of sulfonylureas. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonylurea synthesis, specifically focusing on the route from acyl chlorides. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and improve your reaction yields.
Introduction: The Challenge of the Sulfonylurea Linkage
The sulfonylurea moiety is a cornerstone in medicinal chemistry and agrochemicals, renowned for its biological activity.[1][2][3] The formation of the N-C(O)-N-S(O)₂ linkage, however, can be challenging. While several synthetic routes exist, such as the reaction of sulfonamides with isocyanates or the coupling of amines with sulfonyl isocyanates, this guide focuses on a less common but potentially valuable approach involving acyl chlorides as precursors.[1][4][5][6][7] This route offers an alternative when isocyanates are unavailable or undesirable due to their toxicity and handling difficulties.[1][5]
This resource is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter in your laboratory.
Core Reaction Pathway & Mechanism
Understanding the fundamental reaction mechanism is the first step to effective troubleshooting. The synthesis of a sulfonylurea from an acyl chloride precursor typically involves a multi-step, one-pot sequence.
Caption: General workflow for sulfonylurea synthesis from an acyl chloride.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My reaction yield is consistently low. What are the most common causes when starting from an acyl chloride?
Low yields in this multi-step synthesis can stem from several factors. Let's break down the likely culprits by stage.
A. Inefficient Isocyanate Formation:
The conversion of the acyl chloride to the isocyanate via the Curtius rearrangement is a critical step.[8]
-
Incomplete formation of the acyl azide: The initial reaction between the acyl chloride and an azide source (like sodium azide) can be sluggish. Acyl chlorides are highly reactive but can also be prone to hydrolysis if moisture is present.
-
Troubleshooting:
-
Ensure anhydrous conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize reaction time and temperature: While the reaction is often fast, ensure sufficient time for complete conversion. Monitor the reaction by TLC or IR spectroscopy (disappearance of the acyl chloride C=O stretch and appearance of the azide stretch at ~2130 cm⁻¹).
-
-
-
Inefficient Curtius Rearrangement: The thermal or photochemical rearrangement of the acyl azide to the isocyanate requires specific conditions.
-
Troubleshooting:
-
Temperature Control: The rearrangement is temperature-dependent. If the temperature is too low, the reaction will be slow or incomplete. If it's too high, side reactions and decomposition of the isocyanate can occur. A typical temperature range is 80-110 °C in a high-boiling aprotic solvent like toluene or dioxane.
-
Solvent Choice: The solvent must be inert to the highly reactive isocyanate intermediate. Aprotic solvents are essential.
-
-
B. Side Reactions of the Isocyanate Intermediate:
The generated isocyanate is a highly electrophilic species and can react with various nucleophiles.
-
Dimerization/Trimerization: Isocyanates can self-condense, especially at high concentrations and temperatures, to form unreactive dimers and trimers.
-
Troubleshooting:
-
"In situ" trapping: The most effective strategy is to have the sulfonamide present in the reaction mixture during the rearrangement. This allows the sulfonamide to "trap" the isocyanate as it's formed, minimizing self-condensation.
-
-
-
Reaction with residual nucleophiles: Any remaining azide or other nucleophiles can react with the isocyanate.
C. Poor Reactivity of the Sulfonamide:
Sulfonamides are generally weak nucleophiles.[1] Their acidity (pKa ~10) means a suitable base is required for deprotonation to form the more nucleophilic sulfonamide anion.
-
Inadequate Base: The choice and amount of base are crucial.
-
Troubleshooting:
-
Base Strength: A base that is too weak will not sufficiently deprotonate the sulfonamide. A base that is too strong can promote side reactions. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or DBU.
-
Stoichiometry: At least one equivalent of base is necessary. Using a slight excess (1.1-1.2 equivalents) can be beneficial.
-
-
-
Steric Hindrance: A sterically hindered sulfonamide or isocyanate will react more slowly.
-
Troubleshooting:
-
Increase reaction time and/or temperature: Allow more time for the sterically encumbered partners to react.
-
Consider a catalytic approach: While not directly related to the acyl chloride route, for challenging couplings, alternative methods like those catalyzed by copper have been developed for the reaction of sulfonamides and isocyanates.[1]
-
-
Question 2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are the likely byproducts?
The formation of multiple byproducts is a common purification headache. Understanding their origin is key to preventing them.
Caption: Competing reaction pathways for the isocyanate intermediate.
Common Byproducts and Their Prevention:
| Byproduct | Formation Pathway | Prevention Strategy |
| Symmetrical Urea (R-NH-C(O)-NH-R) | The isocyanate reacts with trace water to form an unstable carbamic acid, which decarboxylates to a primary amine (R-NH₂). This amine then rapidly reacts with another molecule of isocyanate. | Rigorous drying of all reagents and solvents. Perform the reaction under an inert atmosphere. |
| Isocyanate Dimer/Trimer | Self-condensation of the isocyanate, particularly at high concentrations. | Generate and trap the isocyanate in situ with the sulfonamide. Avoid high temperatures for extended periods after the isocyanate has formed. |
| Unreacted Sulfonamide | Incomplete reaction due to poor nucleophilicity, insufficient base, or steric hindrance. | Optimize base, temperature, and reaction time as discussed in Question 1. |
| N-Acylsulfonamide | If the Curtius rearrangement is incomplete, the acyl azide can potentially react with the deprotonated sulfonamide. | Ensure complete conversion of the acyl azide to the isocyanate before significant reaction with the sulfonamide occurs (if not trapping in situ). |
Question 3: Are there alternative, potentially higher-yielding methods to synthesize sulfonylureas that avoid acyl chlorides and isocyanates?
Yes, the challenges associated with isocyanates have led to the development of several alternative strategies. While this guide focuses on the acyl chloride route, being aware of other options is valuable for a comprehensive research approach.
-
From Carbamates: A two-step process where an amine is first converted to a carbamate, which then reacts with a sulfonamide. This method avoids the direct handling of toxic isocyanates.[9] A variety of activating agents can be used to form the initial carbamate.
-
Palladium-Catalyzed Carbonylation: Sulfonyl azides can undergo palladium-catalyzed carbonylation in the presence of amines to form sulfonylureas, generating the isocyanate intermediate in situ under milder conditions.[1]
-
Modern Coupling Reactions: While less common for sulfonylurea synthesis, reactions like the Buchwald-Hartwig amination could potentially be adapted for the formation of the N-S bond, though this would represent a significant departure from traditional routes.[10][11][12][13][14] Similarly, the Mitsunobu reaction can be used to couple sulfonamides with alcohols, which could be part of a multi-step synthesis.[15][16][17][18][19]
Experimental Protocol: A Self-Validating System
This protocol for the in situ generation and trapping of an isocyanate from an acyl chloride is designed with checkpoints to maximize success.
Objective: Synthesize N-(phenylsulfonyl)-N'-(phenyl)urea from benzoyl chloride.
Materials:
-
Benzoyl chloride
-
Sodium azide (NaN₃)
-
Benzenesulfonamide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add benzenesulfonamide (1.0 eq) and anhydrous potassium carbonate (1.2 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to create a stirrable slurry.
-
Acyl Azide Formation: In a separate, dry flask, dissolve benzoyl chloride (1.05 eq) in a minimal amount of anhydrous toluene. Carefully add sodium azide (1.1 eq) portion-wise. Caution: Azides are toxic and potentially explosive. Handle with appropriate care. Stir this mixture at room temperature for 1-2 hours. Monitor for the formation of the acyl azide by IR spectroscopy if possible.
-
Transfer and Rearrangement: Carefully transfer the acyl azide solution (it can be filtered to remove excess NaN₃ and NaCl byproduct, though not always necessary) to the flask containing the sulfonamide and base.
-
Reaction: Heat the reaction mixture to 100-110 °C (reflux). The Curtius rearrangement will occur, and the in situ generated phenyl isocyanate will be trapped by the deprotonated benzenesulfonamide.
-
Monitoring: Monitor the reaction progress by TLC, staining for the disappearance of the benzenesulfonamide starting material. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature. Add water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Conclusion
The synthesis of sulfonylureas from acyl chlorides is a viable, albeit challenging, synthetic route. Success hinges on a thorough understanding of the reaction mechanism, particularly the reactive nature of the isocyanate intermediate. By carefully controlling reaction conditions, ensuring the exclusion of moisture, and optimizing the base and reaction time, researchers can significantly improve yields and minimize the formation of troublesome byproducts. This guide provides the foundational knowledge and practical troubleshooting steps to help you achieve your synthetic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Generation of sulfonylureas under photoredox catalysis and their biological evaluations [ccspublishing.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mitsunobu Reaction [organic-chemistry.org]
Stability of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride in different solvents
Welcome to the technical support center for 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to ensure the successful use of this highly reactive reagent in your experiments. Our protocols are designed to be self-validating, and we provide in-depth explanations for our recommendations, grounded in established chemical principles.
Troubleshooting Guide: Common Experimental Issues
Encountering unexpected results when using this compound is often linked to its inherent instability. The following guide will help you diagnose and resolve common problems.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting decision tree for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway is hydrolysis of the highly reactive carbonyl chloride group.[1] This can occur with trace amounts of water in solvents or from atmospheric moisture. The sulfonyl group (-SO2-) is generally stable, but the N-carbonyl chloride moiety is electrophilic and susceptible to nucleophilic attack. Reactions with other nucleophiles, such as alcohols or amines, will also consume the reagent.
Q2: What are the recommended storage conditions for this reagent?
A2: To maintain its integrity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.[2] Supplier recommendations vary, with some suggesting freezer storage at -20°C and others indicating refrigeration at 2-8°C is sufficient for short-term storage.[2] For long-term stability, freezer storage is highly recommended. The container should be tightly sealed to prevent moisture ingress.
Q3: A solution of the reagent in Dichloromethane (DCM) turned cloudy. What is the likely cause?
A3: Cloudiness or precipitation in a DCM solution is likely due to hydrolysis from residual water in the solvent, forming the insoluble thiomorpholine-1,1-dioxide hydrochloride salt. While DCM is a compatible aprotic solvent, it must be anhydrous. Using a freshly opened bottle of anhydrous solvent or passing the solvent through a drying column is recommended.
Q4: Can I use protic solvents like methanol or ethanol with this reagent?
A4: No. Protic solvents will rapidly react with the carbonyl chloride group, leading to the formation of the corresponding carbamate and rendering the reagent inactive for your desired reaction.[3][4] This reaction is generally rapid and exothermic.
Q5: My reaction with an amine nucleophile is sluggish. What could be the issue?
A5: Assuming the reagent is of good quality, sluggish reaction rates with amines could be due to several factors:
-
Steric Hindrance: A bulky amine may react slowly. Gentle heating may be required, but this should be balanced against the thermal stability of the reagent.
-
Base: The reaction will generate HCl as a byproduct. A non-nucleophilic base (e.g., triethylamine, DIPEA) is often required to scavenge the acid and drive the reaction to completion.
-
Solvent Choice: While aprotic, solvents like DMF or DMSO can contain high levels of dissolved water. Ensure these solvents are anhydrous grade.
Solvent Stability and Compatibility
The choice of solvent is critical for the successful use of this compound. The following table provides a summary of its stability in common laboratory solvents. This information is based on the known reactivity of carbonyl chlorides and sulfonyl chlorides, as specific stability studies on this compound are not widely available.
| Solvent Category | Examples | Compatibility | Rationale & Handling Recommendations |
| Aprotic, Non-polar | Dichloromethane (DCM), Chloroform, Toluene | Good | These are the recommended solvents. They are unreactive towards the carbonyl chloride. Crucially, they must be anhydrous. |
| Aprotic, Polar | Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Poor | While aprotic, these solvents are often hygroscopic and can contain significant amounts of water, leading to hydrolysis. Use only if absolutely necessary and ensure the solvent is rigorously dried. |
| Protic | Water, Alcohols (Methanol, Ethanol), Amines (as solvent) | Incompatible | These solvents will rapidly react with and consume the reagent. Avoid at all costs. |
Experimental Protocols
Protocol 1: General Procedure for Acylation of an Amine
This protocol provides a self-validating method for the acylation of a primary or secondary amine with this compound.
Diagram: Amine Acylation Workflow
Caption: Step-by-step workflow for a typical amine acylation reaction.
Methodology:
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM. Add the carbonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality: The use of an inert atmosphere and anhydrous solvent is critical to prevent hydrolysis of the carbonyl chloride.[1] The slow, cooled addition minimizes potential side reactions from the exothermic process. The basic wash during work-up removes any unreacted starting material and acidic byproducts.
References
Technical Support Center: Navigating Low Conversion Rates in Thiomorpholine Derivatization
Welcome to the technical support center for thiomorpholine derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with modifying the thiomorpholine scaffold. As a privileged structure in medicinal chemistry, successful and efficient derivatization is critical for developing novel therapeutics.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reactions for higher conversion rates and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for thiomorpholine, and what are their primary challenges?
A1: The most common derivatization reactions involving the secondary amine of the thiomorpholine ring are N-acylation, N-alkylation, and reductive amination. Each presents a unique set of challenges:
-
N-Acylation: This involves reacting thiomorpholine with acylating agents like acyl chlorides or anhydrides. While often straightforward, challenges include incomplete reactions due to the moderate nucleophilicity of the thiomorpholine nitrogen and potential side reactions if other sensitive functional groups are present.[2]
-
N-Alkylation: This reaction with alkyl halides can be sluggish and may require catalysts. Over-alkylation is a potential issue, and the choice of base and solvent is critical to success.[3]
-
Reductive Amination: This reaction with aldehydes or ketones can be challenging due to the slow formation of the iminium/enamine intermediate, especially with less reactive ketones.[4] The choice of reducing agent and reaction conditions is crucial for achieving high yields.[5]
Q2: My starting thiomorpholine is old. Could this be the cause of my low conversion rate?
A2: Yes, the quality of your starting materials is paramount. Thiomorpholine can degrade over time, and the sulfur atom is susceptible to oxidation, forming the corresponding sulfoxide or sulfone, especially in the presence of air.[6][7] Impurities in older reagents can also interfere with the reaction or poison catalysts.[8][9] It is always recommended to use pure starting materials. You can verify the purity of your thiomorpholine using techniques like NMR or GC-MS before starting your derivatization.[10]
Q3: How critical is the reaction temperature for thiomorpholine derivatization?
A3: Reaction temperature is a critical parameter that affects both the reaction rate and selectivity.[9] While increasing the temperature can speed up a slow reaction, excessive heat can lead to the formation of unwanted byproducts and decomposition of the desired product.[6][8] It is essential to find the optimal temperature that maximizes the reaction rate without compromising yield and purity. Monitoring the reaction at different temperatures using TLC or LC-MS can help determine the ideal conditions.[8]
Q4: I'm observing multiple spots on my TLC even at low conversion. What could be happening?
A4: The formation of multiple side products is a common issue. This can be due to several factors:
-
Harsh Reaction Conditions: As mentioned, excessively high temperatures can promote undesired side reactions.[8]
-
Reactive Intermediates: Some derivatization reactions proceed through reactive intermediates that can participate in side reactions, leading to byproducts.
-
Incorrect Stoichiometry: An improper ratio of reactants, base, or catalyst can lead to incomplete conversion and the formation of byproducts.[6]
-
Presence of Impurities: Impurities in your starting materials or solvents can lead to unexpected side reactions.[6]
Characterizing these byproducts using techniques like LC-MS and NMR can provide valuable insights into the undesired reaction pathways, helping you to adjust your reaction conditions accordingly.[6]
Troubleshooting Guides
Issue 1: Low Yield in N-Acylation of Thiomorpholine
If you are experiencing low yields when attempting to acylate thiomorpholine, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution | Causality and Rationale |
| Insufficiently Activated Carboxylic Acid | If using a carboxylic acid, ensure complete activation with a coupling agent (e.g., EDC, HOBt).[9] | The direct reaction between an amine and a carboxylic acid to form an amide is generally slow. Coupling agents form a more reactive intermediate, facilitating the nucleophilic attack by the thiomorpholine nitrogen. |
| Poor Nucleophilicity of Thiomorpholine | Add a non-nucleophilic base like diisopropylethylamine (DIPEA) to the reaction mixture.[9] | The base deprotonates the ammonium salt that forms, regenerating the free amine which is the active nucleophile, thus driving the reaction to completion. |
| Steric Hindrance | If either the acylating agent or the thiomorpholine is sterically hindered, consider increasing the reaction temperature or extending the reaction time. | Steric hindrance can slow down the rate of reaction by making it more difficult for the nucleophile to attack the electrophilic center. More energy (higher temperature) or more time can help overcome this barrier. |
| Hydrolysis of Acylating Agent | Ensure your solvent and reagents are anhydrous. | Acyl chlorides and anhydrides are highly susceptible to hydrolysis. The presence of water will consume your acylating agent, reducing the yield of your desired product. |
Issue 2: Incomplete Conversion in Reductive Amination
Reductive amination is a powerful tool, but low conversion rates are a frequent hurdle. The following table outlines common problems and their remedies.
| Potential Cause | Suggested Solution | Causality and Rationale |
| Slow Iminium/Enamine Formation | Add a dehydrating agent (e.g., molecular sieves, Ti(Oi-Pr)₄) or use a Dean-Stark apparatus to remove water.[5] | The formation of the iminium or enamine intermediate is an equilibrium reaction that produces water. Removing water drives the equilibrium towards the formation of the intermediate, which is then reduced to the final product. |
| Weak Reducing Agent | For challenging reactions, a stronger reducing agent like sodium triacetoxyborohydride (STAB) may be more effective than sodium borohydride (NaBH₄).[5] | STAB is a milder and more selective reducing agent that is particularly effective for reductive aminations. It is less likely to reduce the starting aldehyde or ketone. |
| Incorrect pH | The reaction pH is crucial. For many reductive aminations, mildly acidic conditions (pH 4-6) are optimal. | The formation of the iminium ion is acid-catalyzed, but a pH that is too low will protonate the amine, rendering it non-nucleophilic. |
| Sterically Hindered Ketone/Aldehyde | Increase the reaction temperature and/or reaction time. Consider using a more reactive borane-based reducing agent. | Steric hindrance can significantly slow down the initial nucleophilic attack of the amine on the carbonyl. More forcing conditions may be required. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of Thiomorpholine with a Carboxylic Acid
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add thiomorpholine (1.1 eq) to the reaction mixture, followed by the dropwise addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).[9]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][11]
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a mild acid, a mild base, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography, recrystallization, or distillation.[6][10]
Protocol 2: General Procedure for Reductive Amination of Thiomorpholine with a Ketone
This protocol provides a starting point for reductive amination and may need to be tailored to your specific reactants.
-
Preparation: To a stirred solution of the ketone (1.0 eq) and thiomorpholine (1.2 eq) in a suitable solvent like dichloroethane (DCE) or methanol (MeOH), add acetic acid (1.1 eq).
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature overnight and monitor for completion using TLC or GC-MS.[8]
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product using an appropriate method such as column chromatography.[6]
Visualization of Workflows and Logic
To further aid in your troubleshooting efforts, the following diagrams illustrate key decision-making processes and workflows.
Caption: Troubleshooting decision tree for low conversion rates.
Caption: General workflow for N-acylation of thiomorpholine.
References
- 1. jchemrev.com [jchemrev.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A thiomorpholine-based fluorescent probe for the far-red hypochlorous acid monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
How to monitor the progress of reactions involving 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride (CAS 39093-77-1). This guide is designed for researchers, chemists, and drug development professionals who utilize this important building block. As a highly reactive acyl chloride, its successful application hinges on the ability to accurately monitor reaction progress to ensure optimal yield, purity, and reproducibility.[1][2][3][4]
This document provides in-depth, field-proven insights into troubleshooting and frequently asked questions related to monitoring reactions involving this reagent.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection and implementation of analytical techniques for monitoring reactions with this compound.
Q1: What are the most effective methods for monitoring the progress of reactions involving this reagent?
The choice of analytical method depends on the specific requirements of your experiment, such as the need for qualitative vs. quantitative data, speed, and available equipment. The most common and effective techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.[5]
Table 1: Comparison of Common Reaction Monitoring Techniques
| Technique | Primary Application | Speed | Quantitative Capability | Key Advantages | Key Limitations |
| TLC | Rapid, qualitative check of reaction completion. | Very Fast (<15 min) | No | Simple, inexpensive, minimal sample required.[6][7] | Limited resolution; not suitable for complex mixtures; results can be misleading if product/reactant have similar Rf values. |
| HPLC/UPLC | Purity assessment and quantitative analysis of reaction kinetics. | Moderate (5-30 min/run) | Excellent | High resolution and sensitivity; ideal for tracking multiple components; easily coupled with MS for identification.[8][9] | Requires method development; more complex instrumentation. |
| NMR | Structural confirmation and quantification (qNMR). | Moderate to Slow | Excellent (with internal standard) | Provides detailed structural information on reactants, products, and intermediates; non-destructive.[10][11] | Lower sensitivity; requires deuterated solvents for locking unless using modern flow-NMR setups.[10] |
| FTIR | Real-time monitoring of functional group conversion. | Very Fast (real-time) | Semi-Quantitative | Excellent for tracking disappearance of the acyl chloride C=O and appearance of product C=O; can be used in-situ with a probe.[5][12][13] | Provides functional group data, not full structure; less effective for complex mixtures with overlapping peaks.[13] |
Q2: How do I choose the best monitoring technique for my specific reaction?
The optimal technique depends on your analytical goal. The following decision tree provides a logical workflow for selecting the most appropriate method.
Caption: Workflow for selecting a monitoring technique.
Q3: What are the characteristic spectroscopic signals I should look for?
Monitoring the reaction spectroscopically involves tracking the disappearance of signals from this compound and the appearance of new signals corresponding to your product.
Table 2: Key Spectroscopic Handles for Reaction Monitoring
| Technique | Starting Material (Acyl Chloride) | Expected Product (e.g., Urea derivative) | Causality of Change |
| FTIR | Strong C=O stretch at ~1780-1800 cm⁻¹ . | New, strong C=O stretch at ~1640-1680 cm⁻¹ . Appearance of N-H stretch at ~3200-3400 cm⁻¹ (if reacting with a primary/secondary amine). | The highly electrophilic acyl chloride carbonyl has a high-frequency stretch. This is replaced by the lower-frequency, more stable urea carbonyl. |
| ¹³C NMR | Carbonyl carbon (C=O) signal at ~165-175 ppm .[14] | Carbonyl carbon (C=O) signal shifts to ~150-160 ppm . | The carbon in the product's urea group is in a different electronic environment, causing a characteristic upfield shift compared to the acyl chloride. |
| ¹H NMR | Protons on the thiomorpholine ring adjacent to the nitrogen (positions 3 and 5) will have a specific chemical shift. | The chemical shifts of the protons at positions 3 and 5 will change upon conversion of the carbonyl chloride to the urea. New signals for the protons from the coupled amine will also appear. | The change in the electronic nature of the substituent on the nitrogen atom alters the magnetic environment of the adjacent protons. |
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My TLC shows no change. The starting material spot remains, and no product spot is forming.
This is a common issue indicating the reaction has not initiated.
-
Potential Cause 1: Reagent Inactivity. The nucleophile (e.g., amine, alcohol) or base may be degraded. This compound itself is highly sensitive to moisture and can hydrolyze if stored improperly.[15]
-
Troubleshooting Step: Confirm the integrity of your reagents. Use freshly opened or purified starting materials. Ensure the carbonyl chloride has been stored under inert gas and protected from moisture.
-
Expected Outcome: The reaction proceeds as expected upon using active reagents.
-
-
Potential Cause 2: Inadequate Reaction Conditions. The temperature may be too low, or the solvent may be inappropriate for the reaction.
-
Troubleshooting Step: If the reaction is known to require it, gradually increase the temperature while monitoring by TLC. Ensure your solvent can dissolve all reactants and is not reactive itself (e.g., avoid protic solvents like methanol unless it is the intended reagent).
-
Expected Outcome: A product spot begins to appear on the TLC plate.
-
Issue 2: My TLC plate is messy, showing streaks and multiple overlapping spots.
A messy chromatogram can obscure the results, making it difficult to determine the reaction's status.
-
Potential Cause 1: Sample is too concentrated. Overloading the TLC plate is a primary cause of streaking.
-
Troubleshooting Step: Dilute the reaction aliquot significantly in a suitable solvent (e.g., ethyl acetate, dichloromethane) before spotting it on the TLC plate.
-
Expected Outcome: Sharper, more defined spots that are easier to resolve and interpret.
-
-
Potential Cause 2: Decomposition. The starting material or product may be decomposing on the silica gel plate, which is slightly acidic. The development of a dark color in the reaction can also signify decomposition.[16]
-
Troubleshooting Step: Neutralize the silica plate by eluting it with a solvent mixture containing a small amount of triethylamine (~0.5-1%) before use. Alternatively, use alumina plates.
-
Expected Outcome: Reduced streaking and clearer separation of components.
-
-
Potential Cause 3: Incorrect Solvent System. An improper mobile phase will lead to poor separation.
-
Troubleshooting Step: Systematically vary the polarity of your eluent. A good starting point for many organic reactions is a mixture of hexanes and ethyl acetate.[6] The goal is to have the starting material Rf be around 0.3-0.4 to allow room for a more polar or less polar product to resolve.[17]
-
Expected Outcome: Clear separation between the starting material, product, and any byproducts.
-
Issue 3: The reaction appears to stall before the starting material is fully consumed, according to HPLC analysis.
A stalled reaction can be caused by equilibrium, reagent degradation, or inhibition.
Caption: Troubleshooting flowchart for a stalled reaction.
Issue 4: My LC-MS shows a peak with the mass of hydrolyzed starting material.
The appearance of a mass corresponding to 1,1-Dioxo-thiomorpholine-4-carboxylic acid (or its decomposition products) is a clear sign of hydrolysis.
-
Potential Cause: Presence of Water. this compound is highly reactive towards water.[15][18] Trace amounts of moisture in the solvent, reagents, or glassware can cause significant hydrolysis.
-
Troubleshooting Step:
-
Dry Glassware: Oven-dry all glassware and cool it under a stream of inert gas (nitrogen or argon).
-
Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried over molecular sieves.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.
-
-
Expected Outcome: The hydrolysis byproduct is minimized or eliminated, leading to a cleaner reaction profile and higher yield of the desired product.
-
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by TLC
This protocol ensures a reliable qualitative assessment of the reaction progress.[7][17]
-
Prepare the TLC Chamber: Add your chosen solvent system (e.g., 7:3 Hexanes:Ethyl Acetate) to a depth of ~0.5 cm in the chamber. Place a piece of filter paper inside to saturate the atmosphere and close the lid.
-
Prepare Samples:
-
Starting Material (SM): Dissolve a tiny amount of this compound in a vial with a suitable solvent (e.g., ethyl acetate).
-
Reaction Mixture (Rxn): Take a small aliquot (~5-10 µL) from your reaction vessel using a capillary tube or micropipette and dilute it in a separate vial.
-
-
Spot the Plate: Using a capillary spotter, make small, concentrated spots on the pencil-drawn origin line of the TLC plate for three lanes:
-
Lane 1 (Left): Spot the Starting Material (SM).
-
Lane 2 (Center): Spot the SM, then spot the Reaction Mixture (Rxn) directly on top of it. This is the crucial cospot .
-
Lane 3 (Right): Spot the Reaction Mixture (Rxn).
-
-
Develop the Plate: Place the TLC plate in the prepared chamber and close the lid. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp (254 nm). Circle the spots with a pencil. If needed, further visualization can be done using a stain (e.g., potassium permanganate).
-
Interpret:
-
The disappearance of the spot in the 'Rxn' lane that corresponds to the 'SM' lane indicates consumption of the starting material.
-
The appearance of a new spot (with a different Rf) indicates product formation.
-
The cospot helps confirm identity. If the SM and a spot in the Rxn mixture are the same, the cospot will appear as a single, round spot. If they are different but have similar Rf values, the cospot may appear elongated.[17]
-
References
- 1. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 2. 1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl chloride | C5H8ClNO3S | CID 21694907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiomorpholine-4-Carbonyl Chloride 1,1-Dioxide - Protheragen [protheragen.ai]
- 4. chemshuttle.com [chemshuttle.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pharmtech.com [pharmtech.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. azom.com [azom.com]
- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. How To [chem.rochester.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Removing unreacted 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride from a reaction mixture
Topic: Effective Removal of Unreacted 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride from Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the removal of unreacted this compound from experimental reaction mixtures. This document offers a range of troubleshooting strategies and detailed protocols to ensure the purity of your target compounds.
Introduction: The Challenge of a Bifunctional Reagent
This compound is a valuable reagent in modern organic synthesis, particularly in the construction of novel sulfonamides and ureas. Its utility stems from the presence of two reactive sites: a highly electrophilic carbonyl chloride and a stable sulfone moiety within the thiomorpholine ring. However, the very reactivity that makes this compound useful also presents a significant challenge in post-reaction workup. Excess reagent must be meticulously removed to prevent side reactions in subsequent steps and to avoid complications during purification, such as co-elution with the desired product.
This guide provides a systematic approach to tackling this purification challenge, grounded in the fundamental principles of reactivity and physical properties.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound?
A1: Complete removal is essential for several reasons:
-
Interference with Subsequent Steps: The reactive carbonyl chloride can react with nucleophiles in subsequent synthetic transformations, leading to unwanted byproducts.
-
Purification Challenges: The polarity of this reagent, conferred by the sulfone group, can lead to its co-elution with polar products during chromatographic purification[1][2].
-
Compound Stability: The hydrolysis of the carbonyl chloride produces hydrochloric acid, which can degrade acid-sensitive functional groups on your desired product.
-
Accurate Yield Determination: Residual reagent will artificially inflate the perceived yield of your product.
Q2: What are the primary methods for removing this unreacted reagent?
A2: The most effective strategies involve "quenching" the unreacted carbonyl chloride to convert it into a more easily separable derivative, followed by a suitable workup and purification. The main approaches are:
-
Aqueous Hydrolysis Workup: Reacting the excess reagent with water or an aqueous basic solution to form the corresponding carboxylic acid, which can then be removed by extraction[1][2].
-
Amine Quenching: Introducing a simple amine to form a highly polar urea derivative that is easily separated.
-
Scavenger Resins: Utilizing polymer-bound nucleophiles that react with and immobilize the excess reagent, allowing for its removal by simple filtration[1][3][4].
-
Chromatographic Separation: Direct purification of the reaction mixture via column chromatography.
The choice of method is dictated by the stability and properties of your desired product.
Troubleshooting Guide & Detailed Protocols
This section provides a decision-making framework and step-by-step protocols for the most common scenarios encountered in the laboratory.
Decision Workflow: Selecting the Optimal Removal Strategy
Before proceeding with a workup, it is crucial to assess the properties of your synthesized product. The following decision tree will guide you to the most appropriate protocol.
Caption: Decision tree for selecting a suitable removal method.
Protocol 1: Aqueous Hydrolysis Workup
This is the most common and cost-effective method, suitable for products that are stable to aqueous basic conditions and are not water-soluble. The principle is to hydrolyze the carbonyl chloride to the more polar and water-soluble carboxylate salt.
Mechanism of Quenching
References
Technical Support Center: Managing 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride
Welcome to the technical support center for 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling and utilizing this moisture-sensitive reagent effectively. Our goal is to ensure the integrity of your experiments and the reliability of your results through a combination of field-proven insights and established scientific principles.
I. Understanding the Challenge: The Inherent Reactivity of this compound
This compound is a valuable building block in medicinal chemistry, primarily for the synthesis of ureas and carbamates.[1][2] Its utility stems from the electrophilic nature of the carbonyl chloride moiety, which readily reacts with nucleophiles like amines. However, this reactivity also makes it highly susceptible to hydrolysis in the presence of moisture. This guide will equip you with the knowledge and techniques to mitigate this challenge.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the root causes and actionable solutions.
Issue 1: Inconsistent or Low Reaction Yields
Question: I am using this compound to synthesize a urea derivative, but my yields are consistently low and variable. What could be the cause?
Answer: Low and inconsistent yields are most commonly a result of the degradation of the this compound due to exposure to moisture.
Root Cause Analysis:
-
Hydrolysis: The primary culprit is the hydrolysis of the carbonyl chloride to the corresponding carboxylic acid. This hydrolyzed impurity will not react with your amine to form the desired urea, thus reducing the effective concentration of your starting material and lowering the yield. The reaction of sulfonyl chlorides with water to form sulfuric acid and hydrochloric acid is a well-documented phenomenon.[3]
-
Competitive Reactions: The hydrochloric acid (HCl) generated from hydrolysis can protonate your amine nucleophile, rendering it less reactive towards the remaining this compound.
Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality Check: Before starting your reaction, you can perform a simple quality check. A small amount of the reagent can be dissolved in an anhydrous solvent and analyzed by IR spectroscopy. A strong carbonyl stretch around 1750-1780 cm⁻¹ is indicative of the intact carbonyl chloride. The appearance of a broad hydroxyl peak around 3000-3500 cm⁻¹ and a shifted carbonyl peak may suggest hydrolysis.
-
Use of a Non-Nucleophilic Base: To scavenge any trace amounts of HCl generated, consider adding a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to your reaction mixture.[4]
Experimental Protocol: Reaction Setup Under Anhydrous Conditions
Caption: Workflow for setting up a reaction under anhydrous conditions.
Issue 2: Formation of Unexpected Byproducts
Question: I am observing unexpected byproducts in my reaction mixture, which are complicating my purification process. What are these byproducts and how can I avoid them?
Answer: The formation of byproducts is often linked to the reactivity of the starting material and the reaction conditions.
Root Cause Analysis:
-
Dimeric Urea Formation: If your amine is primary, it's possible for it to react with two molecules of this compound to form a dimeric urea byproduct, especially if the amine is added too quickly or if there is a localized high concentration of the carbonyl chloride.
-
Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol), it can compete with your amine and react with the this compound to form a carbamate byproduct.
Solutions:
-
Controlled Addition: Add the this compound solution dropwise to the solution of your amine at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Appropriate Solvent Choice: Use non-nucleophilic, anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Stoichiometry Control: Use a slight excess of the amine (e.g., 1.1 equivalents) to ensure complete consumption of the this compound.
| Potential Byproduct | Cause | Preventative Measure |
| Hydrolyzed starting material | Exposure to moisture | Strict anhydrous conditions |
| Dimeric urea | Uncontrolled reaction rate | Slow, controlled addition at low temperature |
| Carbamate from solvent | Use of nucleophilic solvent | Use non-nucleophilic, anhydrous solvents |
III. Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry place away from moisture.[5] A desiccator or a glovebox is an ideal storage environment. The recommended storage temperature is typically 2-8°C or under -20°C in a freezer to minimize degradation.[6][7]
Q2: What are the visual signs of degradation of this compound?
A2: The pure compound is typically a white to off-white solid.[8] If the compound appears clumpy, discolored, or has a pungent, acidic odor (due to HCl release from hydrolysis), it may be partially degraded.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: Always handle this compound in a well-ventilated fume hood.[9][10] Wear appropriate PPE, including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat.[9][11]
Q4: How can I safely quench a reaction containing unreacted this compound?
A4: To safely quench the reaction, slowly and carefully add a solution of a mild base, such as saturated aqueous sodium bicarbonate, while cooling the reaction mixture in an ice bath. Be aware that this will generate CO2 gas, so ensure adequate ventilation and pressure release. Do not quench with water alone, as this will generate HCl.[3]
Q5: What analytical techniques can I use to monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting amine. High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information on the formation of your product and any byproducts.
IV. Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Urea Derivative
This protocol outlines a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a dropping funnel.
-
Dissolve the amine (1.0 eq.) and TEA or DIPEA (1.2 eq.) in anhydrous DCM and add it to the flask.
-
Cool the mixture to 0 °C using an ice bath.
-
Dissolve this compound (1.1 eq.) in anhydrous DCM and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the amine.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Caption: Step-by-step workflow for urea synthesis.
Protocol 2: Safe Disposal of this compound
Unused or degraded this compound should be disposed of as hazardous waste according to your institution's safety guidelines.
Procedure for small quantities:
-
In a fume hood, prepare a large beaker containing a stirred solution of sodium carbonate in water, cooled in an ice bath.
-
Slowly and in small portions, add the this compound to the basic solution. Be prepared for gas evolution (CO2).
-
Allow the mixture to stir for several hours to ensure complete hydrolysis.
-
Neutralize the solution with a suitable acid (e.g., dilute HCl) before disposing of it down the drain with copious amounts of water, if local regulations permit. Otherwise, collect it as aqueous waste.
V. Mechanistic Insight: The Hydrolysis Pathway
Understanding the mechanism of hydrolysis is key to preventing it. The process involves the nucleophilic attack of water on the electrophilic carbonyl carbon, leading to the formation of an unstable tetrahedral intermediate. This intermediate then collapses, eliminating HCl and forming the corresponding carboxylic acid.
Caption: Simplified hydrolysis mechanism of this compound.
By diligently applying the principles and protocols outlined in this guide, you can effectively manage the moisture sensitivity of this compound and achieve reliable and reproducible results in your research endeavors.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Thiomorpholine-4-carbonyl chloride 1,1-dioxide | 39093-77-1 [sigmaaldrich.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. Thiomorpholinium-1,1-dioxide Chloride [greatcellsolarmaterials.com]
- 9. nbinno.com [nbinno.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. angenechemical.com [angenechemical.com]
Preventing decomposition of thiomorpholine-based reagents
Welcome to the Technical Support Center for thiomorpholine-based reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the decomposition of these valuable chemical entities. By understanding the underlying chemical principles of thiomorpholine stability, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: The Challenge of Thiomorpholine Stability
Thiomorpholine and its derivatives are versatile scaffolds in medicinal chemistry and organic synthesis, prized for their unique physicochemical properties. However, the presence of both a secondary amine and a sulfide moiety within the same six-membered ring presents inherent stability challenges. The lone pair of electrons on the sulfur atom makes it susceptible to oxidation, while the secondary amine can participate in a variety of reactions. This guide will address the common decomposition pathways and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My thiomorpholine-based reagent appears to have degraded. What are the most likely causes?
The two primary causes of thiomorpholine degradation are oxidation of the sulfur atom and reactions involving the secondary amine .
-
Oxidation: The sulfur atom in the thiomorpholine ring is electron-rich and can be easily oxidized, especially when exposed to atmospheric oxygen or other oxidizing agents. This oxidation typically proceeds in two steps, first forming the corresponding thiomorpholine S-oxide and then the thiomorpholine S-dioxide .
-
Reactivity of the Secondary Amine: The secondary amine in the thiomorpholine ring is nucleophilic and basic. It can react with various electrophiles, acids, and other reactive species present in a reaction mixture or as impurities.
Troubleshooting Guide 1: Investigating Suspected Oxidation
Question: I suspect my thiomorpholine reagent has oxidized. How can I confirm this and what should I do?
Answer:
Oxidation is the most common degradation pathway for thiomorpholine-based reagents. Confirmation requires analytical characterization, and prevention involves stringent storage and handling protocols.
A. Confirmation of Oxidation:
The primary oxidation products, thiomorpholine S-oxide and S-dioxide, have distinct analytical signatures compared to the parent compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons adjacent to the sulfur atom (alpha-protons) will experience a significant downfield shift upon oxidation due to the electron-withdrawing effect of the sulfoxide and sulfone groups.
-
¹³C NMR: The chemical shifts of the carbon atoms bonded to the sulfur will also shift downfield upon oxidation.
-
| Compound | Typical ¹H NMR Chemical Shift (CDCl₃) | Typical ¹³C NMR Chemical Shift (CDCl₃) |
| Thiomorpholine | ~2.5-2.6 ppm (multiplet, 4H, -S-CH ₂-) | ~28.3 ppm (-C H₂-S-) |
| Thiomorpholine S-oxide | Significant downfield shift of protons alpha to sulfur | Significant downfield shift of carbons alpha to sulfur |
| Thiomorpholine S-dioxide | Further downfield shift compared to the S-oxide | Further downfield shift compared to the S-oxide |
Note: Exact chemical shifts can vary depending on the solvent and specific substitution on the thiomorpholine ring.
-
High-Performance Liquid Chromatography (HPLC):
-
Oxidized impurities will typically have different retention times than the parent thiomorpholine. Due to the increased polarity of the sulfoxide and sulfone groups, the oxidized products will generally elute earlier on a reverse-phase HPLC column. A gradient method using a C18 column with a mobile phase of water and acetonitrile (often with a small amount of formic acid) is a good starting point for analysis.
-
B. Prevention of Oxidation:
-
Strict Anaerobic Handling: Thiomorpholine is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) at all times. This includes using techniques such as Schlenk lines or glove boxes for transfers. For routine use, commercially available septum-sealed bottles (e.g., Sure/Seal™) are recommended.
-
Proper Storage: Store thiomorpholine and its derivatives in a cool, dry, and dark place under an inert atmosphere. The recommended storage temperature is typically 2-8°C.
-
Avoid Incompatible Reagents: Do not store or mix thiomorpholine with oxidizing agents. Common laboratory oxidants to be aware of include hydrogen peroxide, nitric acid, potassium permanganate, and potassium dichromate.
Experimental Protocol: Handling Thiomorpholine Using a Syringe
-
Preparation: Dry all glassware in an oven and cool under a stream of inert gas.
-
Inert Atmosphere: Puncture the septum of the thiomorpholine reagent bottle with a needle connected to a source of inert gas (e.g., a balloon filled with nitrogen or a Schlenk line).
-
Syringe Preparation: Purge a clean, dry syringe with inert gas by drawing and expelling the gas several times.
-
Transfer: Insert the needle of the purged syringe through the septum into the reagent bottle, ensuring the needle tip is below the liquid level. Withdraw the desired volume of the reagent.
-
Dispensing: Quickly transfer the reagent to the reaction vessel, which should also be under an inert atmosphere.
Troubleshooting Guide 2: Addressing Side Reactions of the Amine Group
Question: My reaction with a thiomorpholine-based reagent is giving unexpected byproducts. Could the amine group be the cause?
Answer:
Yes, the secondary amine of the thiomorpholine ring is a common site for unwanted side reactions, particularly with electrophilic reagents.
A. Common Reactions of the Thiomorpholine Nitrogen:
-
Acylation: The nucleophilic nitrogen can readily react with acylating agents such as acyl chlorides and anhydrides to form N-acylthiomorpholines. This reaction is often rapid and can compete with the desired reaction if these reagents are present.
-
Alkylation: Alkylating agents, especially reactive ones like alkyl halides (e.g., methyl iodide, benzyl bromide), can alkylate the nitrogen to form quaternary ammonium salts.
-
Acid-Base Reactions: Being a base (pKa of the conjugate acid is around 9), thiomorpholine will react with acids. In acidic conditions, the nitrogen will be protonated, forming a thiomorpholinium salt. This can affect its nucleophilicity and solubility. While protonation is generally reversible, strong acidic conditions at elevated temperatures can promote ring-opening or other degradation pathways.
B. Troubleshooting Unwanted Amine Reactivity:
-
Protecting Groups: If the amine's nucleophilicity is interfering with your desired transformation, consider using a protecting group. Common protecting groups for secondary amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).
-
Reaction Conditions:
-
Base Choice: If your reaction requires a base, and your thiomorpholine derivative is a reactant, avoid using an excess of a stronger, non-hindered base that could deprotonate your thiomorpholine and increase its nucleophilicity in an uncontrolled manner.
-
pH Control: Maintain the reaction pH within a range where the thiomorpholine is stable and its reactivity is appropriate for the desired transformation. For many applications, neutral to slightly basic conditions are optimal. Avoid strongly acidic or basic conditions unless specifically required by the reaction protocol.
-
C. Visualizing Reaction Pathways:
Here is a diagram illustrating the common reaction pathways of thiomorpholine:
Caption: Common reaction pathways of thiomorpholine.
Summary of Best Practices for Preventing Decomposition
| Parameter | Recommendation | Rationale |
| Storage | Store at 2-8°C under an inert atmosphere (nitrogen or argon), protected from light. | Minimizes oxidation and thermal degradation. |
| Handling | Use anaerobic techniques (e.g., Schlenk line, glove box, septum-sealed bottles with syringe transfer). | Prevents exposure to atmospheric oxygen and moisture. |
| Solvent Choice | Use dry, deoxygenated solvents. | Prevents water- and oxygen-mediated degradation. |
| pH Conditions | Maintain a neutral to slightly basic pH unless the protocol specifies otherwise. Avoid strong acids and bases. | The amine is basic and can be protonated in acidic conditions, altering its reactivity. Strong bases can also promote side reactions. |
| Incompatible Reagents | Avoid strong oxidizing agents, acyl halides, and reactive alkyl halides unless they are part of the intended reaction. | The sulfur is easily oxidized, and the nitrogen is nucleophilic. |
Technical Support Center: Catalyst Optimization for Thiomorpholine Synthesis
Welcome to the technical support center for thiomorpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic routes for higher yields and purity.
Introduction
Thiomorpholine and its derivatives are critical scaffolds in medicinal chemistry, appearing in a range of pharmacologically active compounds.[1][2][3] The synthesis of this heterocyclic motif, however, can present significant challenges, from low yields to difficult purifications. Catalyst selection and optimization are paramount to achieving an efficient and robust synthesis. This guide provides practical, field-proven insights into catalyst optimization for various synthetic approaches to thiomorpholine.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.
Problem 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no product at all. What are the likely causes and how can I address them?
A: Low yields are a common frustration in thiomorpholine synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Starting Material Quality: Ensure the purity of your reactants, reagents, and catalysts. Impurities can poison catalysts or participate in unwanted side reactions.[4][5]
-
Catalyst Activity: If you are employing a catalyst, its activity is critical.
-
Metal Catalysts (e.g., Copper-based): Ensure you are using the optimal copper salt and that it has not been deactivated. For instance, in certain multi-component reactions, copper iodide has been shown to outperform other copper salts.[6]
-
Photocatalysts (e.g., 9-fluorenone): Verify the concentration of your photocatalyst. While some reactions can proceed without a catalyst at high substrate concentrations, a small amount (0.1–0.5 mol %) can be essential for quantitative conversion.[1][5][7]
-
-
Reaction Conditions:
-
Temperature: Temperature can have a dramatic effect on reaction rates and selectivity. For some photochemical thiol-ene reactions, a decrease in temperature from 20°C to 6°C can cause a significant drop in yield.[4] Conversely, for traditional thermal methods, insufficient temperature may lead to a slow or stalled reaction.[5]
-
Concentration: Higher reactant concentrations can sometimes improve yields, particularly in continuous flow photochemical syntheses where concentrations as high as 4 M have proven effective.[1][5][7]
-
Solvent: The choice of solvent can influence reaction rates and the stability of intermediates.[8] For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can activate substrates like aziridines towards nucleophilic attack in copper-catalyzed reactions.[6]
-
-
Atmosphere: For oxygen-sensitive reactions, particularly those involving radical intermediates, ensure proper degassing of the reaction mixture to prevent quenching or oxidation.[4]
Problem 2: Significant Side Product Formation
Q: My reaction is producing a significant amount of side products, making purification difficult. How can I improve selectivity?
A: The formation of side products is a common challenge that can often be addressed by fine-tuning the reaction conditions and catalyst system.
-
Modify Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction, thereby improving selectivity.[4]
-
Choose a More Selective Catalyst: The catalyst system is a powerful tool for controlling selectivity. Screening different catalysts and ligands is often a worthwhile endeavor.[4]
-
Control Stoichiometry and Addition Rate: In multi-component reactions, incorrect stoichiometry is a frequent cause of side product formation.[8] Slow, dropwise addition of one of the reactants can help maintain a low concentration of reactive intermediates and minimize side reactions.[8]
-
Solvent Effects: The solvent can play a crucial role in reaction selectivity by influencing the stability of intermediates and transition states.[8] Experimenting with a range of solvents with different polarities may be beneficial.[8]
Problem 3: Catalyst Deactivation
Q: I suspect my catalyst is deactivating during the reaction. What are the potential causes and how can I prevent this?
A: Catalyst deactivation can be a significant issue, particularly in metal-catalyzed reactions.
-
Poisoning by Sulfur: The sulfur atom in thiols and thiomorpholine itself can act as a poison for some metal catalysts.[9] This is a known challenge in reactions involving sulfur-containing compounds.
-
Solution: Consider using a more robust catalyst system that is less susceptible to sulfur poisoning. Alternatively, using a higher catalyst loading might be necessary, though this is not always ideal from a cost and sustainability perspective.
-
-
Impurities in Starting Materials: As mentioned previously, impurities in your starting materials or solvents can lead to catalyst deactivation.
-
Solution: Ensure all reagents and solvents are of high purity and are properly dried and degassed if necessary.
-
-
Thermal Decomposition: Some catalysts may be thermally unstable at the required reaction temperature.
-
Solution: Investigate the thermal stability of your chosen catalyst and consider if a lower reaction temperature or a more stable catalyst is feasible.
-
Frequently Asked Questions (FAQs)
Q1: What are the main catalytic strategies for synthesizing thiomorpholines?
A1: Several catalytic strategies have been developed for thiomorpholine synthesis:
-
Photocatalysis: This modern approach often utilizes a photochemical thiol-ene reaction in a continuous flow setup.[1][5][10] It offers rapid reaction times and aligns with green chemistry principles.[4] Inexpensive organic photocatalysts like 9-fluorenone are effective.[1][7]
-
Copper Catalysis: Copper-catalyzed multi-component reactions, for example, between terminal alkynes, isothiocyanates, and aziridines, can produce highly substituted thiomorpholines.[6]
-
Acid Catalysis: Boron trifluoride etherate can mediate the intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes to form thiomorpholines.[11]
Q2: How can I introduce substituents at different positions on the thiomorpholine ring?
A2: Substituents can be introduced through the careful selection of starting materials. For instance, a 3-substituted thiomorpholine can be obtained by starting with a substituted aldehyde in a reaction with an appropriate amino-thiol precursor.[4] N-substitution is typically achieved by reacting a pre-formed thiomorpholine with an electrophile like an alkyl or aryl halide.[4]
Q3: What are some common challenges in the purification of thiomorpholine derivatives?
A3: Purification can be challenging due to the physical properties of these compounds. The sulfur atom can be susceptible to oxidation, and the basic nitrogen atom can complicate chromatographic purification.[8] Distillation under reduced pressure is a common method for purifying the parent thiomorpholine to minimize thermal degradation.[8]
Data Presentation
Table 1: Comparison of Catalytic Systems for Thiomorpholine Synthesis
| Catalytic System | Typical Substrates | Advantages | Disadvantages | Reference |
| Photocatalysis (9-fluorenone) | Cysteamine, Vinyl Chloride | Fast reaction times, continuous flow compatible, green chemistry | Requires specialized photochemical equipment | [1][7][10] |
| Copper Catalysis (CuI) | Terminal alkynes, Isothiocyanates, Aziridines | Access to highly substituted derivatives, multi-component reaction | Potential for catalyst poisoning by sulfur | [6] |
| Acid Catalysis (BF3·OEt2) | Nitrogen-tethered alkenes | Intramolecular cyclization, good yields | Stoichiometric amounts of Lewis acid may be required | [11] |
Experimental Protocols
Protocol 1: Continuous Flow Photochemical Synthesis of Thiomorpholine
This protocol is adapted from the work of Steiner et al. (2022) in Organic Process Research & Development.[1][5][10]
Materials:
-
Cysteamine hydrochloride
-
Methanol (MeOH)
-
9-fluorenone (photocatalyst)
-
Vinyl chloride (gas)
-
N,N-Diisopropylethylamine (DIPEA)
-
Continuous flow reactor with a photochemical module (e.g., 365 nm LEDs), pumps, a gas mass flow controller (MFC), a T-mixer, a back-pressure regulator (BPR), and a residence time unit (coil).
Procedure:
-
Preparation of the Liquid Feed: Prepare a 4 M solution of cysteamine hydrochloride in methanol. Add 0.1–0.5 mol % of 9-fluorenone as the photocatalyst. Sonication can aid in dissolution.[5][7]
-
Thiol-Ene Reaction (First Step):
-
Set up the continuous flow reactor with the photochemical module.
-
Pump the liquid feed solution into the reactor at a determined flow rate.
-
Simultaneously, introduce vinyl chloride gas into the reactor using the mass flow controller.
-
The flow rates should be set to achieve a residence time of approximately 20 minutes for this step.[5][7]
-
The output of this first reactor is the intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride.[5]
-
-
Cyclization to Thiomorpholine (Second Step):
-
The output stream from the first step is directed to a T-mixer.
-
A separate stream of a suitable base, such as DIPEA, is introduced into the T-mixer.[10]
-
The combined stream then passes through a heated residence time unit (e.g., a coil at 100°C) with a residence time of about 5 minutes. A back-pressure regulator should be used to allow for heating above the solvent's boiling point.[5][7]
-
-
Work-up and Isolation:
-
The output from the second reactor is collected.
-
The collected solution is subjected to a standard aqueous work-up, which may involve acidification, extraction to remove non-basic impurities, followed by basification of the aqueous layer and extraction of the thiomorpholine product with an organic solvent.[5]
-
The final product can be purified by distillation.[5]
-
Visualizations
Caption: A troubleshooting decision tree for addressing low product yield.
References
- 1. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. jchemrev.com [jchemrev.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thiomorpholine synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: Unveiling the Potential of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride
In the landscape of modern organic synthesis and drug discovery, the strategic installation of sulfonyl and sulfonamide moieties is a cornerstone of molecular design. These functional groups are prevalent in a vast array of pharmaceuticals, imparting crucial physicochemical and pharmacological properties. The choice of the sulfonylating agent is therefore a critical decision, directly influencing reaction efficiency, substrate scope, and the overall success of a synthetic campaign.
This guide provides an in-depth comparison of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride with established sulfonylating agents such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). While TsCl, MsCl, and dansyl chloride are workhorses in the field with well-documented reactivity profiles, this compound represents a novel, yet underexplored, reagent. Herein, we will dissect the known attributes of the classical agents and, through mechanistic insights and structure-activity relationships, project the potential advantages and unique reactivity of this emerging alternative.
The Fundamentals of Sulfonylation
Sulfonylation is the process of introducing a sulfonyl group (R-SO2-) into a molecule. The most common transformations involve the reaction of a sulfonyl chloride with a nucleophile, such as an amine or an alcohol, to form a sulfonamide or a sulfonate ester, respectively. The reactivity of sulfonyl chlorides is primarily governed by the electrophilicity of the sulfur atom, which is rendered electron-deficient by the two strongly electron-withdrawing oxygen atoms and the electronegative chlorine atom.[1] This makes the sulfonyl group an excellent electrophile, readily attacked by a variety of nucleophiles.[1]
The Established Players: A Benchtop Repertoire
A comparative overview of the key characteristics of TsCl, MsCl, and Dansyl-Cl provides a baseline for evaluating novel reagents.
| Sulfonylating Agent | Structure | Key Features | Primary Applications |
| p-Toluenesulfonyl Chloride (TsCl) | Solid, easy to handle; tosyl group is a good leaving group and a robust protecting group.[2][3] | Conversion of alcohols to tosylates for subsequent substitution or elimination reactions; protection of amines.[2][3] | |
| Methanesulfonyl Chloride (MsCl) | Liquid, highly reactive; mesyl group is an excellent leaving group.[4][5] | Formation of mesylates from alcohols, which are more reactive than tosylates in substitution reactions.[4][5] | |
| 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride) | Solid; introduces a fluorescent dansyl group.[6] | Derivatization of primary and secondary amines, particularly amino acids, for fluorescent detection and quantification.[6][7] |
Reactivity and Mechanistic Considerations
The sulfonylation of an amine or alcohol with a sulfonyl chloride typically proceeds via a nucleophilic substitution mechanism. The reaction is generally carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[8]
Caption: Generalized mechanism of sulfonylation.
The reactivity order is generally influenced by the electronic and steric nature of the 'R' group on the sulfonyl chloride. Aliphatic sulfonyl chlorides like MsCl are often more reactive than aromatic ones like TsCl due to less steric hindrance and the absence of a resonance-donating aryl group.[5]
A New Contender: this compound
Structure:
This compound (DTC-Cl) is a unique molecule that combines features of both a carbamoyl chloride and a sulfonamide within a cyclic structure.[9] While empirical data on its reactivity is scarce, we can infer its potential behavior based on its constituent functional groups.
Projected Reactivity and Mechanistic Nuances
The presence of two distinct electrophilic centers, the carbonyl carbon and the sulfonyl sulfur, suggests a nuanced reactivity profile for DTC-Cl. However, the carbonyl chloride moiety is expected to be the primary site of nucleophilic attack. Carbamoyl chlorides are known to react with amines and alcohols to form ureas and carbamates, respectively.[1] The reaction proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbon.[10]
The strong electron-withdrawing effect of the adjacent sulfonyl group (-SO2-) is anticipated to significantly enhance the electrophilicity of the carbonyl carbon in DTC-Cl. This would likely render it more reactive than a typical carbamoyl chloride.
Furthermore, the thiomorpholine dioxide ring may influence the stability and conformational properties of the resulting products, potentially offering advantages in drug design where rigid scaffolds are desirable.
Potential Advantages and Applications
Based on its structure, DTC-Cl could offer several advantages over traditional sulfonylating agents:
-
Dual Functionality: It introduces a carbamoyl group directly linked to a sulfone, a motif of interest in medicinal chemistry.
-
Enhanced Reactivity: The electron-withdrawing sulfone is expected to activate the carbonyl chloride, potentially allowing for reactions with less nucleophilic substrates or under milder conditions.
-
Scaffold Introduction: It provides a rigid, six-membered heterocyclic scaffold that can be valuable for constraining the geometry of a molecule, a key strategy in optimizing drug-receptor interactions.
Experimental Protocols: A Comparative Framework
To objectively assess the performance of these agents, standardized experimental protocols are essential.
Protocol 1: Sulfonylation of Benzylamine with p-Toluenesulfonyl Chloride (TsCl)
Materials:
-
Benzylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve benzylamine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.[11]
-
Cool the solution to 0 °C using an ice bath.[11]
-
Add pyridine (2.0 eq) to the stirred solution.[11]
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.[11]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[11]
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-benzyl-4-methylbenzenesulfonamide by recrystallization or column chromatography.
Protocol 2: Mesylation of Ethanol with Methanesulfonyl Chloride (MsCl)
Materials:
-
Ethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
To a solution of ethanol (1.0 eq) in dry CH₂Cl₂ at 0°C, add triethylamine (1.5 eq).[4]
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.[4]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting alcohol.[5]
-
Quench the reaction by adding water.[4]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂.[4]
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain ethyl methanesulfonate.[4]
Protocol 3: Dansylation of Glycine
Materials:
-
Glycine
-
Dansyl chloride
-
Sodium bicarbonate buffer (pH ~9.5)
-
Acetone
-
Microcentrifuge tube
Procedure:
-
Prepare a solution of glycine in the sodium bicarbonate buffer.
-
Prepare a fresh solution of dansyl chloride in acetone.
-
In a microcentrifuge tube, mix the glycine solution with the dansyl chloride solution.
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours.
-
The resulting fluorescent dansyl-glycine can be analyzed by reverse-phase HPLC with fluorescence detection.[7]
Caption: A generalized experimental workflow for comparative sulfonylation studies.
Conclusion and Future Outlook
While p-toluenesulfonyl chloride, methanesulfonyl chloride, and dansyl chloride are indispensable tools in the synthetic chemist's arsenal, the exploration of novel sulfonylating agents is crucial for expanding the boundaries of chemical synthesis. This compound presents an intriguing structural motif with the potential for unique reactivity and applications. Based on fundamental chemical principles, it is projected to be a highly reactive agent for the introduction of a carbamoyl-sulfone moiety.
The lack of empirical data for this compound underscores the need for further experimental investigation. Comparative studies employing the standardized protocols outlined in this guide will be instrumental in elucidating its reactivity, selectivity, and stability relative to established agents. Such research will undoubtedly pave the way for its potential adoption in drug discovery and development, offering a novel building block for the synthesis of next-generation therapeutics.
References
- 1. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 2. scilit.com [scilit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl chloride | C5H8ClNO3S | CID 21694907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Characterization of Compounds Synthesized with 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the choice of reagents is paramount to achieving desired molecular architectures with efficiency, safety, and scalability. The synthesis of carbamates and ureas, privileged moieties in a vast array of pharmaceuticals, has traditionally been dominated by hazardous reagents such as phosgene and its derivatives. This guide provides an in-depth technical comparison of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride, a stable and versatile reagent, with classical alternatives. We will explore its performance, supported by experimental insights, and provide detailed protocols for the characterization of the resulting compounds.
The Strategic Advantage of this compound in Carbamate and Urea Synthesis
This compound emerges as a compelling alternative to traditional carbamoylating agents, primarily due to its enhanced safety profile and ease of handling. Unlike phosgene, a highly toxic gas, or its liquid derivatives like triphosgene, which are also hazardous, this compound is a solid with a higher boiling point, significantly reducing inhalation risks.[1][2][3]
The core utility of this reagent lies in its ability to readily react with nucleophiles, such as amines and alcohols, to form the corresponding carbamates and ureas. The thiomorpholine dioxide moiety serves as an excellent leaving group, facilitating the carbamoylation reaction under mild conditions. This reactivity profile makes it an attractive choice in complex, multi-step syntheses where functional group tolerance is critical.
Performance Comparison: this compound vs. Traditional Reagents
A critical evaluation of any synthetic methodology involves a direct comparison with established alternatives. Below, we objectively assess the performance of this compound against common carbamoylating agents.
| Feature | This compound | Phosgene/Triphosgene | Isocyanates | Chloroformates |
| Physical State | Solid | Gas/Solid[1] | Liquid/Solid | Liquid |
| Toxicity | Corrosive, skin/eye irritant[1] | Extremely toxic, requires specialized handling | Toxic, potent lachrymators | Toxic, corrosive |
| Reaction Conditions | Typically mild, room temperature | Often requires low temperatures and inert atmosphere | Can be exothermic, requires careful control | Often requires a base and can be sluggish |
| Byproducts | 1,1-Dioxo-thiomorpholine hydrochloride (water-soluble) | HCl (corrosive gas) | None | HCl (corrosive gas) |
| Substrate Scope | Broad, including sensitive functional groups | Broad, but can be aggressive towards certain functionalities | Limited to the synthesis of ureas from amines | Broad, but can be less reactive with hindered amines |
| Ease of Handling | Relatively easy to handle solid | Difficult, requires specialized equipment and safety protocols | Requires careful handling due to reactivity and toxicity | Moderate, but requires handling of corrosive liquids |
Expert Insight: The primary advantage of this compound lies in the generation of a water-soluble byproduct, 1,1-Dioxo-thiomorpholine hydrochloride. This simplifies purification, as the byproduct can often be removed by a simple aqueous wash, leading to cleaner reaction profiles and easier isolation of the desired product.
Experimental Workflow: Synthesis and Characterization
To provide a practical context, we outline a general experimental workflow for the synthesis of a carbamate using this compound, followed by a detailed guide to the characterization of the product.
Caption: A generalized workflow for the synthesis and characterization of compounds using this compound.
General Synthetic Protocol
Objective: To synthesize an N-aryl carbamate from an aniline derivative.
Materials:
-
Aniline derivative (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.5 eq) or other suitable non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
To a solution of the aniline derivative and triethylamine in DCM at 0 °C, add a solution of this compound in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl carbamate.
Comprehensive Characterization of the Synthesized Compound
Accurate and thorough characterization is essential to confirm the structure and purity of the synthesized compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the aniline moiety and the protons of the carbamate's alkyl or aryl group. The NH proton of the carbamate typically appears as a broad singlet.
-
¹³C NMR: The carbonyl carbon of the carbamate functional group will exhibit a characteristic chemical shift in the range of 150-160 ppm.
B. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or other soft ionization techniques should be used to determine the molecular weight of the synthesized carbamate. The molecular ion peak ([M+H]⁺ or [M+Na]⁺) should be observed at the expected m/z value.
C. Infrared (IR) Spectroscopy:
-
The IR spectrum will provide key information about the functional groups present. Look for a strong absorption band corresponding to the C=O stretch of the carbamate at approximately 1700-1730 cm⁻¹. A band for the N-H stretch will also be present around 3300 cm⁻¹.
D. High-Performance Liquid Chromatography (HPLC):
-
HPLC is crucial for determining the purity of the final compound. A single sharp peak in the chromatogram indicates a high degree of purity.
Mechanistic Insights: The Reaction Pathway
The reaction of this compound with a nucleophile, such as an amine, proceeds through a nucleophilic acyl substitution mechanism.
Caption: Simplified mechanism of carbamate formation.
The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group, to form the carbamoylated amine. The released HCl is neutralized by the base present in the reaction mixture.
Conclusion: A Safer and More Efficient Path to Carbamates and Ureas
This compound presents a significant advancement in the synthesis of carbamates and ureas. Its solid nature, enhanced safety profile, and the generation of an easily removable byproduct make it a superior choice over traditional, more hazardous reagents like phosgene and its derivatives. The mild reaction conditions and broad substrate compatibility further expand its utility in the synthesis of complex molecules, particularly in the pharmaceutical industry. By understanding the reaction mechanism and employing rigorous characterization techniques, researchers can confidently utilize this reagent to accelerate their drug discovery and development programs.
References
A Researcher's Guide to the 1H NMR Analysis of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride and Its Derivatives
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride, a crucial building block in modern medicinal chemistry. Professionals in drug discovery and organic synthesis will find this guide valuable for characterizing this and related heterocyclic systems. We will delve into the structural nuances revealed by ¹H NMR, compare the parent compound with a key derivative, and provide the experimental context necessary for robust and reproducible analysis.
The Structural Significance of the Thiomorpholine S,S-Dioxide Scaffold
The thiomorpholine S,S-dioxide motif is a privileged structure in drug development. Its incorporation into molecules can enhance physicochemical properties such as aqueous solubility and metabolic stability. The parent compound, thiomorpholine 1,1-dioxide, serves as a versatile intermediate in the synthesis of various biologically active molecules, including potential treatments for autoimmune and inflammatory diseases.[1] The title compound, this compound, weaponizes this scaffold, providing a reactive handle for amide synthesis, thus enabling its facile incorporation into diverse molecular architectures. Accurate structural verification at each synthetic step is paramount, and ¹H NMR spectroscopy is the primary tool for this purpose.
Core Principles: Interpreting the ¹H NMR Spectrum
Understanding the ¹H NMR spectrum of these derivatives requires an appreciation of the electronic environment of the thiomorpholine ring. The six-membered ring is not aromatic and typically adopts a stable chair conformation to minimize steric strain. The key influences on the proton chemical shifts (δ) are the two powerful electron-withdrawing groups attached to the ring:
-
The Sulfone Group (-SO₂-): The two oxygen atoms strongly pull electron density away from the sulfur atom. This deshielding effect extends to the adjacent methylene protons (at the C3 and C5 positions), causing their resonance to shift significantly downfield compared to a simple alkane.
-
The N-Acyl Group (-N-C(O)Cl): The nitrogen atom is acylated with a carbonyl chloride, which also withdraws electron density. This has a pronounced deshielding effect on the adjacent methylene protons (at the C2 and C6 positions).
Consequently, the ¹H NMR spectrum is characterized by two distinct sets of signals in the downfield region, corresponding to the protons alpha to the sulfur and the protons alpha to the nitrogen.
Experimental Protocol: Acquiring High-Quality NMR Data
Reproducible and high-resolution data is the foundation of accurate analysis. The following protocol outlines a self-validating system for sample preparation and data acquisition.
Step-by-Step Methodology
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Rationale: The solvent must not contain protons that would obscure the analyte signals. Complete dissolution prevents signal broadening and ensures accurate integration.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound derivative. Dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount (1-2 µL of a dilute solution) of an internal standard, typically tetramethylsilane (TMS). TMS provides a reference signal at 0.00 ppm. Rationale: Referencing to an internal standard corrects for minor variations in the magnetic field strength between experiments.[2]
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution. A brief vortex can be used if necessary.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Allow a few minutes for the sample temperature to equilibrate.
-
Data Acquisition: Perform standard ¹H NMR acquisition. A 400 or 500 MHz spectrometer is typically sufficient.[2][3] Key parameters include a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio and an appropriate relaxation delay.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal at 0.00 ppm.
Experimental Workflow Diagram
Caption: Workflow for NMR sample preparation and data acquisition.
Comparative ¹H NMR Analysis
To illustrate the power of ¹H NMR in distinguishing between closely related structures, we will compare the spectral data of the parent compound, Thiomorpholine 1,1-dioxide , with its activated derivative, This compound .
| Compound | Protons α to Nitrogen (H2, H6) | Protons α to Sulfur (H3, H5) |
| Thiomorpholine 1,1-dioxide | ~ 3.20 ppm (multiplet) | ~ 3.10 ppm (multiplet) |
| This compound | ~ 4.05 ppm (multiplet) | ~ 3.35 ppm (multiplet) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Interpreting the Spectral Differences
-
Protons α to Sulfur (H3, H5): In the parent thiomorpholine 1,1-dioxide, these protons appear around 3.10 ppm.[4][5] Upon addition of the N-carbonyl chloride group, their chemical shift moves slightly downfield to ~3.35 ppm. This is due to the overall increase in the electron-withdrawing nature of the N4 substituent, which has a modest inductive effect that reaches the C3/C5 protons.
-
Protons α to Nitrogen (H2, H6): This is where the most dramatic change occurs. In the parent compound, the H2/H6 protons are adjacent to a secondary amine and the sulfone group, resulting in a signal around 3.20 ppm. However, in this compound, the nitrogen is now attached to a highly electron-withdrawing carbonyl chloride group. This potent deshielding effect shifts the H2/H6 proton signals significantly downfield to approximately 4.05 ppm. This large downfield shift is a clear diagnostic marker for the successful acylation of the nitrogen atom.
Structural Comparison Diagram
Caption: Impact of N-acylation on proton chemical shifts.
Advanced Analysis: Conformational Effects and Anisotropy
A deeper analysis reveals the influence of the molecule's 3D structure on the NMR spectrum. The thiomorpholine dioxide ring exists in a chair conformation. This means at any given moment, there are axial and equatorial protons, which have slightly different electronic environments. This can lead to more complex splitting patterns than simple triplets.
Furthermore, the magnetic anisotropy of the carbonyl (C=O) and sulfonyl (S=O) bonds plays a crucial role. These double bonds generate local magnetic fields. Protons located in the "shielding cone" of these fields will be shifted upfield, while those in the "deshielding plane" will be shifted downfield. The precise chemical shifts of the H2/H6 and H3/H5 protons are a time-averaged result of the ring's conformational dynamics and the anisotropic effects of these powerful functional groups. For unambiguous assignment of every proton, especially in complex derivatives, 2D NMR techniques like COSY (Correlation Spectroscopy) are invaluable.[6]
Anisotropic Effects Diagram
Caption: Magnetic anisotropy from C=O and S=O₂ groups.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the analysis of this compound and its derivatives. By understanding the fundamental principles of chemical shifts and the profound electronic influence of the sulfone and N-acyl groups, researchers can confidently verify structures and monitor reaction progress. The significant downfield shift of the protons alpha to the nitrogen serves as a definitive spectral signature for N-acylated thiomorpholine S,S-dioxides. This guide provides the foundational knowledge and comparative data necessary for any scientist working with this important class of compounds.
References
- 1. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. rsc.org [rsc.org]
- 4. 39093-93-1 | Thiomorpholine 1,1-dioxide | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 5. Thiomorpholine-1,1-dioxide(39093-93-1) 1H NMR [m.chemicalbook.com]
- 6. auremn.org.br [auremn.org.br]
A Senior Application Scientist's Guide to Mass Spectrometry of Novel Compounds from 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride
For researchers, medicinal chemists, and drug development professionals, the synthesis of novel chemical entities is only the beginning. Rigorous structural elucidation and characterization are paramount, and mass spectrometry (MS) stands as a cornerstone of this analytical workflow. This guide provides an in-depth comparison of mass spectrometry strategies for the characterization of novel compounds derived from the reactive precursor, 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The precursor, this compound (CAS 39093-77-1), is a versatile building block.[1][2] Its reactive carbonyl chloride moiety readily couples with primary or secondary amines to form a diverse library of novel N-substituted sulfonamides. These compounds, featuring a cyclic sulfone, are of significant interest in medicinal chemistry. Understanding their behavior in a mass spectrometer is critical for confirming synthesis, identifying impurities, and studying metabolism.
Part 1: Foundational Principles - Ionization and Analysis
The journey from a synthesized molecule in a vial to a mass spectrum on a screen involves two critical stages: ionization (getting the molecule charged and into the gas phase) and analysis (separating the charged molecules by their mass-to-charge ratio, m/z). The choices made at these stages dictate the quality and utility of the resulting data.
Choosing the Right Ionization Technique: ESI vs. APCI
For the polar, non-volatile sulfonamides derived from this compound, soft ionization techniques are required to keep the molecular ion intact. The two most common and suitable techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): The Workhorse for Polar Molecules
ESI is a soft ionization method that applies a high voltage to a liquid to generate an aerosol, resulting in charged ions.[3] It is exceptionally well-suited for polar and moderately polar molecules, making it the default choice for the sulfonamides .
-
Mechanism Insight: ESI operates on an ion-evaporation model. The analyte, dissolved in a polar, volatile solvent, is nebulized, creating charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase. This gentle process typically yields protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. The choice of solvent is crucial; protic solvents like methanol are excellent for promoting ionization.
-
Advantages for Novel Sulfonamides:
-
High Sensitivity: ESI can achieve very low limits of detection, often in the picogram to femtogram range.
-
Minimal Fragmentation: It provides a strong signal for the molecular ion, which is essential for confirming the molecular weight of the newly synthesized compound.
-
Broad Applicability: Works well for a wide range of polar sulfonamide derivatives.
-
-
Causality in Action: The sulfonamide functional group is readily protonated under the acidic mobile phase conditions typically used in reversed-phase chromatography (e.g., water/acetonitrile with 0.1% formic acid).[3] This makes positive-ion ESI a highly efficient process for these molecules.
Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Broader Polarity Ranges
APCI also interfaces with liquid chromatography but uses a high-voltage corona discharge to ionize solvent molecules, which then transfer a charge to the analyte molecules through chemical reactions in the gas phase.
-
Mechanism Insight: The sample is first vaporized in a heated nebulizer. The resulting gas-phase molecules then interact with a plasma of reagent ions created from the solvent. This process is more energetic than ESI but still considered a soft ionization technique. APCI is particularly effective for less polar compounds that are not easily ionized by ESI.[4]
-
Advantages and Considerations:
-
Analyzes Less Polar Compounds: If derivatization of the parent molecule leads to significantly less polar compounds, APCI may provide better ionization efficiency.
-
Higher Flow Rates: APCI is generally more tolerant of higher liquid chromatography flow rates than ESI.[4]
-
Potential for Adducts: A notable phenomenon in APCI is the potential for gas-phase reactions between the solvent and analyte. When using acetonitrile, adducts of [M+44]⁺ and [M+60]⁺ have been observed with sulfonamides, corresponding to the addition of ethanimine and acetamide, respectively.[5] While this can complicate spectral interpretation, it can also provide an additional point of confirmation for the presence of a sulfonamide.
-
Comparative Summary: ESI vs. APCI
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in a high electric field. | Gas-phase chemical ionization via a corona discharge. |
| Best For | Polar, thermally labile, non-volatile molecules.[3] | Moderately polar to non-polar, thermally stable molecules.[4] |
| Typical Ions | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | Primarily [M+H]⁺.[4] |
| Fragmentation | Very low (softest ionization). | Low, but generally more than ESI. |
| Recommendation | Primary choice for novel sulfonamides from this compound. | Alternative choice , especially if ESI signal is poor or for less polar derivatives. |
Choosing the Right Mass Analyzer: HRMS (Q-TOF) vs. Tandem MS (Triple Quadrupole)
High-Resolution Mass Spectrometry (HRMS) with Q-TOF: Unambiguous Formula Determination
For novel compound identification, knowing the exact mass is invaluable. Quadrupole Time-of-Flight (Q-TOF) mass spectrometers provide high resolution and exceptional mass accuracy.
-
Trustworthiness through Accuracy: A Q-TOF instrument can measure the mass of an ion to within 5 parts per million (ppm).[6] This level of accuracy allows for the confident determination of the elemental formula of the synthesized compound. For example, a nominal mass of 250 could correspond to many elemental combinations, but a measured accurate mass of 250.0871 allows for the unambiguous assignment of a single, correct formula. This is a self-validating system; an incorrect synthesis will yield a molecular formula that does not match the expected product.
-
Workflow:
-
Acquire a full-scan MS spectrum.
-
Measure the accurate mass of the [M+H]⁺ ion.
-
Use formula generation software to propose elemental compositions within a narrow mass tolerance (e.g., < 3 ppm).
-
Confirm the proposed formula based on the synthetic route and isotopic pattern analysis.
-
Tandem Mass Spectrometry (MS/MS) with Triple Quadrupole: Structural Confirmation and Quantification
A triple quadrupole (QqQ) mass spectrometer is the gold standard for targeted analysis and quantification. It can also provide crucial structural information through fragmentation analysis (MS/MS).
-
Expertise in Fragmentation: In MS/MS, the first quadrupole selects the precursor ion (e.g., the [M+H]⁺ of the novel compound). This ion is then fragmented in the second quadrupole (the collision cell). The third quadrupole analyzes the resulting product ions. This process provides a fragmentation "fingerprint" that is unique to the molecule's structure.
-
Workflow:
-
Infuse the compound and perform a product ion scan to identify the major fragment ions.
-
Propose fragmentation pathways based on known chemical principles.
-
For quantitative studies, set up a Multiple Reaction Monitoring (MRM) method to monitor specific precursor-to-product ion transitions, providing high sensitivity and selectivity.[7]
-
Part 2: Experimental Protocols and Data Interpretation
Protocol 1: LC-HRMS for Novel Compound Confirmation
This protocol outlines the steps for confirming the identity of a newly synthesized sulfonamide derivative using LC-QTOF-MS.
1. Sample Preparation:
- Accurately weigh ~1 mg of the novel compound.
- Dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
- Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
2. LC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes compounds from the reversed-phase column. |
| Gradient | 5% B to 95% B over 10 min | A general-purpose gradient to separate the product from potential impurities. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Ion Source | ESI, Positive Ion Mode | Optimal for protonating sulfonamides. |
| Capillary Voltage | 3.5 - 4.0 kV | Standard operating voltage for ESI. |
| Gas Temp. | 300 - 350 °C | Facilitates desolvation of droplets. |
| Mass Analyzer | Q-TOF | For high-resolution, accurate mass data. |
| Scan Range | m/z 100 - 1000 | Covers the expected mass range of the compound and potential fragments. |
3. Data Analysis Workflow:
Caption: LC-HRMS data analysis workflow.
Protocol 2: Tandem MS (MS/MS) for Structural Elucidation
This protocol uses a product ion scan on a triple quadrupole or Q-TOF to understand the fragmentation of the novel compound.
1. Sample Infusion:
- Prepare a 1 µg/mL solution of the compound in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
- Infuse directly into the mass spectrometer using a syringe pump at 5-10 µL/min.
2. MS/MS Method:
- Mode: Product Ion Scan.
- Precursor Ion: Set the m/z of the [M+H]⁺ ion.
- Collision Energy (CE): Ramp the CE (e.g., from 10 to 40 eV) to observe the onset and evolution of fragment ions. This helps to understand the fragmentation pathways.
3. Interpreting the Fragmentation of Novel Sulfonamides
Sulfonamides exhibit highly characteristic fragmentation patterns. For derivatives of 1,1-Dioxo-thiomorpholine, the protonated molecule will likely undergo cleavage at the sulfonamide bond. A key fragmentation is the neutral loss of sulfur dioxide (SO₂), a mass loss of 64 Da.[8][9]
Let's consider a hypothetical novel compound, N-benzyl-1,1-dioxo-thiomorpholine-4-carboxamide (MW = 268.33).
-
Expected [M+H]⁺: m/z 269.08
-
Accurate Mass of [M+H]⁺: 269.0801 (for C₁₂H₁₇N₂O₃S⁺)
Predicted Fragmentation Pathway:
Caption: Predicted MS/MS fragmentation pathway.
Table of Expected Fragments:
| Ion Description | Proposed Structure | Calculated m/z |
| [M+H]⁺ | Protonated Parent Molecule | 269.0801 |
| [M+H - SO₂]⁺ | Product of SO₂ neutral loss via rearrangement | 205.0924 |
| [C₈H₁₀N]⁺ | Benzylaminomethylidene ion | 120.0813 |
| [C₅H₉NO₂S]⁺ | Protonated 1,1-Dioxo-thiomorpholine moiety | 148.0432 |
This fragmentation pattern provides a wealth of structural information. The loss of 64 Da is highly indicative of a sulfonamide.[8] The observation of fragments corresponding to the "amine" portion (benzylamine fragment) and the "sulfonyl" portion (thiomorpholine dioxide fragment) confirms the connectivity established during synthesis.
Part 3: Comparative Guide Summary
For the successful analysis of novel compounds derived from this compound, the following strategy is recommended:
-
Initial Confirmation (HRMS): Utilize LC-ESI-QTOF in positive ion mode as the primary analytical tool. The goal is to confirm the accurate mass of the synthesized compound, thereby validating its elemental formula. This provides the highest level of confidence in the compound's identity.
-
Structural Elucidation (MS/MS): Following confirmation, perform MS/MS analysis (either via infusion or LC-MS/MS) to study the fragmentation patterns. This confirms the structural integrity and provides a characteristic fingerprint for future identification (e.g., in metabolite studies).
-
Alternative Ionization (APCI): If ESI provides a weak signal, or if the derivatives are significantly less polar, APCI-MS should be evaluated as an alternative ionization source. Be mindful of potential solvent adducts when interpreting the data.
-
Quantitative Analysis: For future quantitative applications (e.g., pharmacokinetic studies), a triple quadrupole (QqQ) mass spectrometer operating in MRM mode will offer the best sensitivity, selectivity, and dynamic range. The fragmentation data obtained during the elucidation phase will be essential for developing the MRM method.
By logically selecting and applying these powerful mass spectrometry techniques, researchers can move with confidence from novel synthesis to confirmed structure, accelerating the pace of discovery and development.
References
- 1. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. hpst.cz [hpst.cz]
- 4. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]
- 5. Acetonitrile/water gas-phase reaction products observed by use of atmospheric pressure chemical ionization: adducts formed with sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrasound Assisted Method Development for the Determination of Selected Sulfonamides in Honey Using Liquid Chromatography-Tandem Mass Spectrometry – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. journalofchemistry.org [journalofchemistry.org]
- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of Thiomorpholine Carbonyl Chloride and Morpholine Carbonyl Chloride
A Technical Guide for Researchers in Drug Development and Medicinal Chemistry
In the landscape of medicinal chemistry, morpholine and its sulfur-containing analog, thiomorpholine, are recognized as privileged scaffolds, integral to the structure of numerous therapeutic agents.[1][2] Their incorporation into drug candidates can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1] The reactivity of derivatives of these heterocycles is of paramount importance in the synthesis of new chemical entities. This guide provides a detailed comparison of the reactivity of thiomorpholine-4-carbonyl chloride and morpholine-4-carbonyl chloride, offering insights into the electronic and structural factors that govern their chemical behavior.
Executive Summary: Key Reactivity Differences
It is predicted that morpholine carbonyl chloride is more reactive towards nucleophiles than thiomorpholine carbonyl chloride . This is primarily attributed to the greater electronegativity of the oxygen atom in morpholine compared to the sulfur atom in thiomorpholine. The more electron-withdrawing oxygen atom in morpholine is expected to decrease the electron-donating ability of the nitrogen atom into the carbonyl group, thus making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Theoretical Framework: Electronic Effects on Reactivity
The reactivity of acyl chlorides, such as morpholine and thiomorpholine carbonyl chloride, in nucleophilic acyl substitution reactions is largely governed by the electrophilicity of the carbonyl carbon.[3][4] The general mechanism for this reaction is a two-step addition-elimination process.[2][5]
Diagram of the Nucleophilic Acyl Substitution Mechanism:
References
- 1. JPS5572178A - Preparation of morpholinecarbonyl chloride - Google Patents [patents.google.com]
- 2. amherst.edu [amherst.edu]
- 3. Thiomorpholine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiomorpholine-2-carbonyl chloride | C5H8ClNOS | CID 151118579 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Synthetic Chemist's Compass: Navigating Sulfonamide Synthesis with 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride
A Comparative Guide to a Superior Sulfamoylating Agent
In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. Its prevalence in a wide array of therapeutics, from antibacterial agents to diuretics and anticancer drugs, underscores the critical need for robust and efficient synthetic methodologies.[1] The choice of the sulfamoylating agent is paramount to the success of these synthetic endeavors, directly impacting reaction efficiency, substrate scope, and the purity of the final product. This guide provides a comprehensive technical comparison of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride, a reagent increasingly recognized for its distinct advantages in the synthesis of N-substituted sulfonamides, against other commonly employed alternatives.
The Thiomorpholine-1,1-dioxide Scaffold: A Privileged Player in Medicinal Chemistry
The thiomorpholine-1,1-dioxide moiety is not merely a synthetic handle; it is a recognized "privileged scaffold" in medicinal chemistry.[2] Its incorporation into molecular architectures has been associated with a diverse range of biological activities, including anti-inflammatory and anticancer properties.[3] The rigid, chair-like conformation of the ring, coupled with the hydrogen bond accepting capability of the sulfone oxygens, allows for specific and favorable interactions with biological targets. Furthermore, the sulfone group is metabolically stable, a desirable feature in drug design. By employing this compound, chemists can directly introduce this valuable pharmacophore, streamlining the synthesis of complex drug candidates.
This compound: Unveiling the Advantages
This compound distinguishes itself from other sulfamoylating agents through a combination of enhanced reactivity, stability, and the inherent properties of the incorporated scaffold.
Enhanced Reactivity and Favorable Reaction Kinetics
The cyclic nature and the presence of the electron-withdrawing sulfone group in this compound render the carbonyl chloride exceptionally electrophilic. This heightened reactivity often translates to milder reaction conditions and shorter reaction times compared to acyclic counterparts. While direct, side-by-side kinetic studies are not extensively published, the general principles of organic chemistry suggest that the constrained cyclic structure minimizes non-productive conformations, leading to a more efficient presentation of the reactive carbonyl chloride to the incoming nucleophile.
Structural Rigidity and Purity of Products
A key advantage of using a cyclic reagent like this compound is the reduced likelihood of side reactions. Acyclic sulfamoyl chlorides can, under certain conditions, undergo elimination or rearrangement reactions. The rigid ring system of the thiomorpholine dioxide scaffold precludes such pathways, often leading to cleaner reaction profiles and simpler purification of the desired sulfonamide products.
The Value of the Thiomorpholine-1,1-dioxide Moiety
As previously mentioned, the direct incorporation of the thiomorpholine-1,1-dioxide scaffold is a significant benefit. This avoids multi-step synthetic sequences that would otherwise be required to construct this ring system, saving valuable time and resources in a drug discovery campaign. The physicochemical properties of this moiety, including its polarity and metabolic stability, can favorably influence the pharmacokinetic profile of the final compound.
Comparative Analysis with Alternative Sulfamoylating Agents
To fully appreciate the advantages of this compound, a comparison with other commonly used sulfamoylating agents is essential.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| This compound | ![]() | - High reactivity - Mild reaction conditions - Introduces a privileged scaffold - Generally clean reactions | - Higher molecular weight - Potentially higher cost |
| Sulfamoyl Chloride | ![]() | - Simple structure - Readily available - Low molecular weight | - Unstable, often generated in situ - Can lead to side products - Harsh reaction conditions may be required |
| N-Boc-Sulfamoyl Chloride | ![]() | - Stable, crystalline solid - Allows for controlled reactivity | - Requires a deprotection step - Adds steps to the synthesis |
| Aryl/Alkyl Sulfonyl Chlorides | R-SO₂Cl | - Wide variety of R groups available | - Reactivity varies with R group - Does not directly introduce a versatile scaffold |
Experimental Protocols
General Procedure for the Synthesis of N-Aryl-1,1-dioxo-thiomorpholine-4-carboxamides
The following protocol provides a representative example of the use of this compound in the synthesis of an N-aryl sulfonamide.
Materials:
-
This compound
-
Substituted aniline
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add a solution of this compound (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1,1-dioxo-thiomorpholine-4-carboxamide.
This protocol is a general guideline and may require optimization for specific substrates.
Mechanistic Considerations
The reaction of this compound with a primary or secondary amine proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride leaving group yields the stable sulfonamide product.
Caption: General mechanism for sulfonamide formation.
Conclusion
This compound presents a compelling option for the synthesis of N-substituted sulfonamides, particularly in the context of drug discovery and medicinal chemistry. Its high reactivity, the stability of the resulting products, and the intrinsic value of the incorporated thiomorpholine-1,1-dioxide scaffold offer significant advantages over traditional sulfamoylating agents. While the initial cost of the reagent may be higher, the potential for streamlined syntheses, cleaner reactions, and the direct introduction of a privileged pharmacophore can lead to overall time and cost savings in the long run. As the demand for novel and effective therapeutics continues to grow, the strategic use of advanced reagents like this compound will be instrumental in accelerating the pace of drug development.
References
A Comparative Guide to the Biological Evaluation of Novel Sulfonylurea Derivatives
For Researchers, Scientists, and Drug Development Professionals
The sulfonylurea scaffold, a cornerstone in medicinal chemistry, has demonstrated remarkable versatility beyond its traditional role in managing type 2 diabetes mellitus.[1][2][3] The continuous exploration of novel derivatives has unveiled a broad spectrum of biological activities, including potent anticancer, herbicidal, and antimicrobial properties.[1][2][4] This guide provides a comprehensive comparison of the biological activities of these novel sulfonylurea derivatives, supported by experimental data and detailed methodologies to empower researchers in their quest for next-generation therapeutics and agrochemicals.
The Expanding Therapeutic Landscape of Sulfonylureas
Historically, sulfonylureas have been pivotal in stimulating insulin secretion from pancreatic β-cells, a mechanism central to their antidiabetic effect.[5][6][7][8] This action is mediated through the binding to sulfonylurea receptors (SUR) on the ATP-sensitive potassium (KATP) channels, leading to channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis.[5][7][8][9] However, the therapeutic potential of this chemical class is not confined to diabetes. Researchers have successfully synthesized and evaluated novel sulfonylurea derivatives exhibiting significant efficacy in other critical areas of human health and agriculture.[1][3]
Comparative Evaluation of Anticancer Activity
Several novel sulfonylurea derivatives have emerged as promising anticancer agents, demonstrating cytotoxicity against various cancer cell lines, including drug-resistant strains.[10][11][12]
Mechanism of Action: Beyond Glycemic Control
The anticancer mechanisms of sulfonylurea derivatives are multifaceted and often independent of their hypoglycemic effects. Some derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[12] For instance, certain diarylsulfonylureas (DSUs) can inhibit tubulin polymerization, a mechanism shared with established chemotherapeutic agents like taxanes and vinca alkaloids.[12] This disruption of the microtubule network leads to mitotic arrest and ultimately, apoptotic cell death.
Signaling Pathway: Tubulin Polymerization Inhibition by Novel Sulfonylurea Derivatives
Caption: Inhibition of tubulin polymerization by novel sulfonylurea derivatives leading to mitotic arrest and apoptosis.
Experimental Evaluation: In Vitro Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of novel compounds.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A-549, DU-145, KB, and KBvin) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[11][13]
-
Compound Treatment: Treat the cells with various concentrations of the novel sulfonylurea derivatives (e.g., 3.125 µM to 100 µM) and a vehicle control for a specified duration (e.g., 72 hours).[11][13]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 490 nm or 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Comparative Performance of Novel Anticancer Sulfonylureas
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 14c | A-549 | 1.41 | [10] |
| DU-145 | 1.76 | [10] | |
| KB | 1.52 | [10] | |
| KBvin | 1.63 | [10] | |
| 14e | A-549 | 1.72 | [10] |
| DU-145 | 2.01 | [10] | |
| KB | 1.88 | [10] | |
| KBvin | 1.95 | [10] | |
| Etoposide (Control) | A-549 | 2.03 | [10] |
| DU-145 | >20 | [10] | |
| KB | 3.14 | [10] | |
| KBvin | >20 | [10] | |
| Compound M | MCF-7 | >50% inhibition at 50µM | [11] |
Herbicidal Activity: A New Frontier for Sulfonylureas
The structural diversity of sulfonylureas has also been leveraged to develop potent herbicides for broad-spectrum weed control at low application rates.[15][16][17]
Mechanism of Action: Targeting Acetohydroxyacid Synthase (AHAS)
Sulfonylurea herbicides act by inhibiting acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[4][18] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but is absent in animals, conferring their low mammalian toxicity.[4][15]
Workflow: Evaluation of Herbicidal Activity
Caption: A typical workflow for the discovery and evaluation of novel sulfonylurea herbicides.
Experimental Evaluation: Pot Plant and Petri Dish Tests
The herbicidal efficacy of novel sulfonylurea derivatives is typically evaluated through a combination of in vitro and in vivo assays.
Protocol: Pot Plant Bioassay
-
Plant Cultivation: Grow target weed species (e.g., Echinochloa crusgalli, Brassica napus, Amaranthus retroflexus) in pots containing a suitable soil mixture under controlled greenhouse conditions.[17][19]
-
Herbicide Application: Apply the novel sulfonylurea derivatives at various concentrations (e.g., 150 g/ha) to the plants at a specific growth stage (e.g., 2-3 leaf stage) using a foliage spray method.[19] Include a commercial herbicide (e.g., chlorsulfuron) as a positive control and an untreated group as a negative control.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect by scoring the percentage of inhibition or plant mortality. Fresh weight of the aerial parts can also be measured for a quantitative assessment.
Comparative Performance of Novel Herbicidal Sulfonylureas
| Compound ID | Target Weed | Application Rate (g/ha) | Inhibition Rate (%) | Reference |
| II-8 | Echinochloa crusgalli | 150 | 100 | [19] |
| 7b | Brassica napus | - | Significant Inhibition | [17] |
| Amaranthus retroflexus | - | Significant Inhibition | [17] | |
| 7d | Brassica napus | - | Significant Inhibition | [17] |
| Amaranthus retroflexus | - | Significant Inhibition | [17] | |
| 6-11 | Echinochloa crus-galli | 7.5 | More potent than triasulfuron | [18] |
| Digitaria sanguinalis | 7.5 | More potent than triasulfuron | [18] |
Antidiabetic Activity: Refining the Original Indication
While first and second-generation sulfonylureas are well-established antidiabetic agents, research continues to explore novel derivatives with improved efficacy and safety profiles, such as enhanced β-cell selectivity to minimize cardiovascular side effects.[20]
Experimental Evaluation: In Vitro Assays for Antidiabetic Activity
A battery of in vitro assays is employed to characterize the antidiabetic potential of new sulfonylurea compounds.[21][22][23][24]
Key In Vitro Assays:
-
Glucose Uptake Assay: Measures the ability of compounds to enhance glucose uptake in insulin-sensitive cell lines like L6 myotubes or 3T3-L1 adipocytes.[21][23][25]
-
Insulin Secretion Assay: Quantifies the amount of insulin released from pancreatic β-cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets in response to the test compounds.[21][22][23] ELISA-based and luciferase-based assays are common methods.[21]
-
α-Amylase and α-Glucosidase Inhibition Assays: These enzyme inhibition assays assess the potential of compounds to delay carbohydrate digestion and glucose absorption.[1][22][24]
Protocol: α-Glucosidase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Incubation: In a 96-well plate, mix the enzyme solution with various concentrations of the novel sulfonylurea derivative or a standard inhibitor (e.g., acarbose). Pre-incubate for a short period.
-
Reaction Initiation: Add the pNPG substrate to initiate the enzymatic reaction.
-
Reaction Termination and Measurement: After a specific incubation time, stop the reaction by adding a basic solution (e.g., Na2CO3). The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
-
Calculation: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Comparative Performance of Novel Antidiabetic Sulfonylureas
| Compound ID | Assay | Activity | Reference |
| S7 | α-Amylase Inhibition | IC50 = 227.84 µM | [1] |
| S8 | α-Amylase Inhibition | IC50 = 298.27 µM | [1] |
| S13 | α-Amylase Inhibition | IC50 = 227.84 µM | [1] |
| S14 | α-Amylase Inhibition | IC50 = 298.27 µM | [1] |
| AH | α-Glucosidase Inhibition | IC50 = 47.9 µM | [26] |
| AGEs Inhibition | IC50 = 49.51 µM | [26] | |
| PTP1B Inhibition | IC50 = 79.74 µM | [26] |
Antimicrobial Activity: A Novel Therapeutic Avenue
Recent studies have highlighted the potential of sulfonylurea derivatives as a new class of antimicrobial agents, effective against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4][27]
Experimental Evaluation: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of novel compounds is typically determined by measuring their minimum inhibitory concentration (MIC).
Protocol: Broth Microdilution MIC Assay
-
Compound Preparation: Prepare a series of twofold dilutions of the novel sulfonylurea derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the target bacterial strain (e.g., S. aureus, E. coli, B. subtilis) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[4]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Comparative Performance of Novel Antimicrobial Sulfonylureas
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 9i | MRSA (clinical isolate) | 0.78 - 1.56 | [4] |
| S. aureus (ATCC 6538) | 0.78 - 1.56 | [4] | |
| VRE-309 | 1.56 | [4] | |
| B. subtilis (ATCC 6633) | 0.78 - 1.56 | [4] | |
| 9q | MRSA (clinical isolate) | 0.78 - 1.56 | [4] |
| S. aureus (ATCC 6538) | 0.78 - 1.56 | [4] | |
| VRE-309 | 1.56 | [4] | |
| B. subtilis (ATCC 6633) | 0.78 - 1.56 | [4] | |
| Vancomycin (Control) | MRSA (clinical isolate) | 1 | [4] |
| VRE-309 | >16 | [4] | |
| Methicillin (Control) | MRSA (clinical isolate) | >200 | [4] |
| PG2 | E. coli | Good activity | [27] |
| B. subtilis | Good activity | [27] | |
| PG4 | B. subtilis | Good activity | [27] |
| PG5 | E. coli | Good activity | [27] |
Conclusion
The sulfonylurea scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. The diverse biological activities, ranging from anticancer and herbicidal to antidiabetic and antimicrobial, underscore the remarkable chemical plasticity of this privileged structure. This guide provides a framework for the comparative evaluation of novel sulfonylurea derivatives, emphasizing the importance of robust experimental design and a deep understanding of the underlying mechanisms of action. As research in this area progresses, we can anticipate the development of new and improved sulfonylurea-based agents to address unmet needs in medicine and agriculture.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. jocpr.com [jocpr.com]
- 4. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonylurea Drugs: Mechanism of Antidiabetic Action and Therapeutic Usefulness | Semantic Scholar [semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Cytotoxic Activity of Novel Sulfonylurea Derivatives of Podophyllotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Effects of Sulfonylureas on Tumor Growth: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciforum.net [sciforum.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]
- 16. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives [crcu.jlu.edu.cn]
- 17. Design, Synthesis and Herbicidal Activity of Novel Sulfonylureas Containing Monosubstituted Pyrimidine Moiety [cjcu.jlu.edu.cn]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design, synthesis and herbicidal activity of novel sulfonylureas containing tetrahydrophthalimide substructure [journal.hep.com.cn]
- 20. mdpi.com [mdpi.com]
- 21. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. longdom.org [longdom.org]
- 23. athmicbiotech.com [athmicbiotech.com]
- 24. In Vitro Efficacy Assessment of Antidiabetic Drugs - Ace Therapeutics [acetherapeutics.com]
- 25. researchgate.net [researchgate.net]
- 26. ijcrt.org [ijcrt.org]
- 27. ijpsjournal.com [ijpsjournal.com]
A Senior Application Scientist's Guide to the X-ray Crystallography of Thiomorpholine-Containing Compounds
For researchers, medicinal chemists, and drug development professionals, the thiomorpholine scaffold is a cornerstone of modern therapeutic design.[1] As a privileged scaffold, its unique stereoelectronic properties have been leveraged to develop a wide array of pharmacologically active molecules, from anticancer to antidiabetic agents.[2][3][4] The substitution of morpholine's oxygen with a sulfur atom introduces critical changes in lipophilicity, metabolic stability, and hydrogen bonding capacity, making it a strategic choice in drug design.[1][5]
However, the very properties that make thiomorpholine derivatives attractive can also present significant hurdles in their structural elucidation. Accurate, high-resolution three-dimensional structures are prerequisites for rational drug design and for understanding structure-activity relationships (SAR).[6] X-ray crystallography remains the definitive method for obtaining this structural information.[6]
This guide provides an in-depth comparison of crystallographic strategies for thiomorpholine-containing compounds. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, compare outcomes with supporting data from the literature, and provide field-proven protocols to navigate the common challenges associated with this important class of molecules.
Part 1: The Crystallographic Challenge of the Thiomorpholine Scaffold
The journey from a synthesized thiomorpholine derivative to a high-resolution crystal structure is often complicated by the inherent physicochemical properties of the scaffold. Understanding these challenges is the first step toward designing a successful crystallographic strategy.
1.1. Solubility: The Primary Hurdle While the parent thiomorpholine is water-miscible, the addition of substituents—a necessary step to achieve pharmacological activity—frequently increases lipophilicity and dramatically reduces aqueous solubility.[7] This is the most common bottleneck, as crystallization fundamentally requires a solution to be brought slowly to a state of supersaturation.[6] Poor solubility limits the accessible concentration range and the variety of solvents that can be used for screening, often leading to precipitation or the formation of amorphous solids instead of single crystals.
1.2. Conformational Flexibility and Polymorphism Like other six-membered saturated rings, the thiomorpholine moiety typically adopts a low-energy chair conformation.[5][8] However, the specific orientation of substituents (axial vs. equatorial) can be influenced by intermolecular forces within the crystal lattice, leading to conformations in the solid state that differ from the lowest-energy state in solution.[5] Furthermore, the potential for different packing arrangements and hydrogen-bonding networks can give rise to polymorphism—the existence of multiple crystal forms of the same compound. The late appearance of a more stable polymorph is a significant risk in drug development, potentially altering a drug's solubility, stability, and bioavailability.[9]
1.3. Comparison with the Morpholine Analogue Direct comparison with a morpholine analogue, where possible, provides invaluable insight. For instance, in the structural analysis of 4-(4-nitrophenyl)thiomorpholine, the nitrophenyl group occupies a quasi-axial position.[5] In contrast, its morpholine analogue features the same group in a quasi-equatorial position.[5] This structural divergence is attributed to different intermolecular interactions, specifically the formation of C–H···O hydrogen bonds involving the methylene groups adjacent to the sulfur atom in the thiomorpholine derivative.[5] Such comparisons underscore why a dedicated crystallographic strategy for thiomorpholine compounds is essential.
Part 2: A Comparative Guide to Crystallization Methodologies
There is no single "best" method for crystallization. The optimal approach is compound-dependent and is typically found through systematic screening. Below, we compare common techniques and provide a robust screening protocol.
2.1. Technique Comparison
| Technique | Principle | Advantages for Thiomorpholine Compounds | Disadvantages & Causality |
| Slow Solvent Evaporation | The solvent is allowed to evaporate slowly from a near-saturated solution, gradually increasing the solute concentration to induce crystallization. | Conceptually simple and effective for many organic small molecules. Often successful for thiomorpholine derivatives that are highly soluble in volatile organic solvents.[5][8] | Can be difficult to control; rapid evaporation leads to poor quality crystals or amorphous powder. The limited solubility of many derivatives restricts the choice of suitable volatile solvents. |
| Vapor Diffusion (Hanging/Sitting Drop) | A drop containing the compound, buffer, and precipitant is allowed to equilibrate with a larger reservoir of a higher precipitant concentration. Water slowly leaves the drop, concentrating the compound and precipitant. | Highly controlled and allows for screening of many conditions simultaneously. The standard for protein crystallography, but highly effective for small molecules with some aqueous solubility or those co-crystallized with a target. | Less effective for highly lipophilic thiomorpholine derivatives that have negligible solubility in the aqueous buffers typically used in this method.[7] |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Crystals form at the interface as the solvents slowly mix. | Excellent for controlling the rate of supersaturation. Can be effective when a compound is highly soluble in one solvent but completely insoluble in another, a common scenario for complex thiomorpholine derivatives. | Setting up the interface without turbulence can be challenging. The choice of solvent/anti-solvent pairs is critical and requires knowledge of the compound's solubility profile. |
| Cooling Crystallization | A saturated solution at a higher temperature is slowly cooled. As solubility decreases with temperature, the solution becomes supersaturated and crystals form. | Can produce large, high-quality crystals. Useful for compounds whose solubility is highly temperature-dependent. | Requires precise temperature control. Not all thiomorpholine derivatives exhibit a significant solubility change with temperature in common organic solvents. |
2.2. Experimental Protocol: High-Throughput Crystallization Screening
This protocol is designed to be a self-validating system by broadly sampling chemical space to maximize the chances of identifying initial crystal "hits."
Objective: To identify initial crystallization conditions for a novel thiomorpholine-containing compound.
Materials:
-
Target thiomorpholine compound (≥98% purity)
-
A diverse set of organic solvents (e.g., Chloroform, Dichloromethane, Acetone, Ethyl Acetate, Acetonitrile, Methanol, Ethanol, Tetrahydrofuran, Toluene)
-
Crystallization plates (e.g., 96-well microplates) or small glass vials
-
Pipettes
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a solvent in which it is freely soluble (e.g., 20-50 mg/mL in Dichloromethane or Chloroform). This choice is critical; if solubility is too low, the accessible concentration range for experiments is limited.
-
Solvent Screening (Slow Evaporation):
-
Dispense 50 µL of the stock solution into multiple wells of a microplate or into separate glass vials.
-
To each well/vial, add 150 µL of a different screening solvent from the list above to create a panel of solvent systems.
-
Seal the plate or loosely cap the vials to allow for slow evaporation. For very volatile solvents, use a plate sealer with small perforations or cover the vials with paraffin film pierced with a needle.
-
Store the experiments in a vibration-free environment at a constant temperature (e.g., 18°C or 22°C).
-
-
Anti-Solvent Screening (Liquid-Liquid Diffusion):
-
In a narrow glass tube or vial, add 100 µL of the concentrated stock solution.
-
Carefully layer 200 µL of an anti-solvent (a solvent in which the compound is known to be poorly soluble, e.g., Hexane, Heptane) on top. The goal is to create a sharp interface with minimal mixing.
-
Seal the tube and store it in a vibration-free location.
-
-
Observation and Analysis:
-
Monitor the experiments daily for the first week, then weekly, under a microscope.
-
Document all observations: clear drops, amorphous precipitate, microcrystals, or single crystals.
-
A "hit" is any condition that produces crystalline material, even if it's not of diffraction quality. These conditions serve as the starting point for optimization.
-
This systematic approach validates itself; a lack of hits across such a broad range of conditions strongly suggests a fundamental issue with solubility or purity that must be addressed before proceeding.
Part 3: Workflow for X-ray Diffraction and Structure Refinement
Once suitable crystals are obtained, the next phase involves data collection and computational analysis to solve and refine the structure. The quality of the final model is entirely dependent on the quality of the diffraction data.[10][11]
3.1. General Experimental Workflow
The overall process from a viable crystal to a final structural model follows a well-defined path.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Crystal structure of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collection of X-Ray Diffraction Data from Macromolecular Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Thiomorpholine for Pharmaceutical Research and Development
Introduction: The Significance of the Thiomorpholine Scaffold in Medicinal Chemistry
Thiomorpholine, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in modern drug discovery.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its conformational flexibility, make it a valuable component in the design of novel therapeutic agents. The replacement of the oxygen atom in the analogous morpholine structure with a sulfur atom imparts distinct characteristics, influencing factors such as lipophilicity, metabolic stability, and biological activity.[2] Consequently, thiomorpholine and its derivatives have been integral to the development of a wide array of pharmaceuticals, including antibacterial, anticancer, and antipsychotic drugs. Given its importance, the efficient and scalable synthesis of thiomorpholine is a critical consideration for researchers and professionals in the pharmaceutical industry. This guide provides a comparative analysis of the most pertinent synthetic routes to this valuable scaffold, offering insights into their respective advantages and limitations to inform strategic decisions in drug development.
Comparative Analysis of Key Synthetic Strategies
The synthesis of thiomorpholine can be broadly categorized into classical, multi-step batch processes and modern, streamlined continuous flow methodologies. This section provides a comparative overview of the most prominent routes, with a detailed examination of their core chemistries and practical considerations.
| Parameter | Route 1: From Diethanolamine | Route 2: From Bis(2-chloroethyl)amine | Route 3: From 2-Mercaptoethanol & Aziridine | Route 4: Photochemical Flow Synthesis |
| Starting Materials | Diethanolamine, Thionyl Chloride, Sodium Sulfide | Bis(2-chloroethyl)amine HCl, Sodium Sulfide | 2-Mercaptoethanol, Aziridine | Cysteamine HCl, Vinyl Chloride |
| Key Intermediates | Bis(2-chloroethyl)amine | - | 2-(2-chloroethylthio)ethylamine HCl | 2-(2-chloroethylthio)ethylamine HCl |
| Overall Yield | Moderate to Good | Good | 44-81%[3][4] | 54% (isolated)[3] |
| Reaction Time | Long (multi-step) | 6-12 hours[1] | 2-54 hours[3][4] | ~40 minutes (residence time)[3] |
| Scalability | Established for industrial scale | Feasible for large scale | Challenging due to aziridine | Highly scalable |
| Safety Concerns | Use of highly toxic thionyl chloride | Handling of a nitrogen mustard | Use of highly toxic and explosive aziridine | Use of carcinogenic vinyl chloride (mitigated by flow) |
| Green Chemistry | Poor atom economy, hazardous reagents | Moderate atom economy | Moderate atom economy, hazardous reagents | High atom economy, reduced waste |
In-Depth Examination of Synthetic Routes
This section delves into the mechanistic details and practical considerations of each major synthetic pathway to thiomorpholine.
Route 1: The Classical Approach from Diethanolamine
This long-standing method involves the conversion of readily available diethanolamine into bis(2-chloroethyl)amine, which is then cyclized with a sulfur source.
Mechanism: The synthesis begins with the chlorination of diethanolamine, typically using thionyl chloride, to form the key intermediate, bis(2-chloroethyl)amine hydrochloride.[5] This intermediate, a nitrogen mustard, is a powerful bifunctional alkylating agent. The subsequent cyclization is achieved by reacting this intermediate with a nucleophilic sulfur source, such as sodium sulfide, to form the thiomorpholine ring.
Caption: Synthesis of thiomorpholine from diethanolamine.
Causality of Experimental Choices: The use of thionyl chloride is effective for the dichlorination of the diethanolamine, but it is also a highly toxic and corrosive reagent that reacts violently with water, posing significant handling challenges.[6][7][8] The choice of a strong sulfur nucleophile like sodium sulfide is crucial for the efficient displacement of the two chloride leaving groups in the cyclization step.
Route 2: Direct Cyclization of Bis(2-chloroethyl)amine
This route is a variation of the classical approach, starting directly from the pre-formed bis(2-chloroethyl)amine, which can be synthesized from diethanolamine as described previously.[5]
Mechanism: The core of this method is the direct reaction of bis(2-chloroethyl)amine hydrochloride with a sulfur nucleophile, such as sodium sulfide, to effect the ring closure. This approach avoids the in-situ generation of the nitrogen mustard, potentially offering better control over the reaction.
Caption: Synthesis of thiomorpholine from bis(2-chloroethyl)amine.
Field-Proven Insights: While this method is conceptually straightforward, the handling of bis(2-chloroethyl)amine, a potent vesicant and alkylating agent, requires stringent safety protocols. The reaction is typically performed in a protic solvent like ethanol to facilitate the dissolution of the reactants.
Route 3: The Aziridine-Based Approach
This route utilizes the ring-opening of aziridine with 2-mercaptoethanol as a key step.
Mechanism: The synthesis commences with the nucleophilic attack of the thiol group of 2-mercaptoethanol on the protonated aziridine ring, leading to its opening and the formation of 2-(2-aminoethylthio)ethanol. This intermediate is then converted to 2-(2-chloroethylthio)ethylamine hydrochloride, which subsequently undergoes base-mediated intramolecular cyclization to yield thiomorpholine.[3][4]
Caption: Synthesis of thiomorpholine from 2-mercaptoethanol and aziridine.
Trustworthiness and Safety: The primary concern with this route is the use of aziridine, a highly toxic, flammable, and potentially explosive substance. Its handling requires specialized equipment and extreme caution, limiting the scalability of this method in many laboratory and industrial settings.
Route 4: Modern Photochemical Continuous Flow Synthesis
A significant advancement in thiomorpholine synthesis is the development of a telescoped photochemical thiol-ene reaction and cyclization in a continuous flow system.[3][9]
Mechanism: This innovative approach utilizes the photochemical-initiated radical addition of cysteamine hydrochloride to vinyl chloride. This "click" reaction proceeds with high atom economy to form the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.[4] This intermediate is then directly subjected to a base-mediated cyclization in the same continuous flow system to afford thiomorpholine.[3][9]
Caption: Photochemical flow synthesis of thiomorpholine.
Expertise and Experience: The use of continuous flow technology offers significant advantages in terms of safety, efficiency, and scalability.[3] The small reactor volumes inherent to flow chemistry mitigate the hazards associated with handling toxic and carcinogenic vinyl chloride. Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and purity of the final product.[3]
Experimental Protocols
Protocol for Route 1: Synthesis of Thiomorpholine from Diethanolamine
Step 1: Synthesis of Bis(2-chloroethyl)amine Hydrochloride [5]
-
To a 1 L flask equipped with a reflux condenser, add 31.5 g (0.30 mol) of diethanolamine and 300 mL of dichloroethane.
-
Slowly add 51.0 mL of thionyl chloride. A solid suspension will form immediately and then dissolve upon warming to 50 °C.
-
Reflux the crystalline suspension with stirring for 3 hours.
-
Quench the reaction by adding 20 mL of methanol.
-
Remove the solvents under vacuum to obtain a white crystalline material of bis(2-chloroethyl)amine hydrochloride in quantitative yield.
Step 2: Synthesis of Thiomorpholine
-
Dissolve the bis(2-chloroethyl)amine hydrochloride in a suitable solvent such as ethanol.
-
In a separate flask, prepare a solution of sodium sulfide nonahydrate (approximately 1.1 equivalents) in a minimal amount of water.
-
Add the sodium sulfide solution to the solution of bis(2-chloroethyl)amine hydrochloride.
-
Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude thiomorpholine, which can be purified by distillation.
Protocol for Route 4: Telescoped Continuous Flow Synthesis of Thiomorpholine[3]
Step 1: Preparation of the Liquid Feed Solution
-
In a volumetric flask, dissolve cysteamine hydrochloride (45.44 g, 0.4 mol), 9-fluorenone (0.36 g, 2 mmol, 0.5 mol%), and an internal standard such as diphenyl ether in methanol to a final volume of 100 mL to create a 4 M solution.
-
Aid dissolution by sonication if necessary.
Step 2: Continuous Flow Reaction
-
Set up a continuous flow photoreactor system with a residence time unit.
-
Pump the liquid feed solution into the reactor.
-
Simultaneously, introduce vinyl chloride gas into the reactor at a controlled flow rate.
-
Irradiate the reaction mixture with a 365 nm LED lamp at 20 °C.
-
The output from the photoreactor, containing the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate, is then mixed with a base (e.g., DIPEA) in a T-mixer.
-
The resulting mixture is passed through a heated residence time unit (76–78 °C) to facilitate cyclization.
-
The output from the reactor is collected.
Step 3: Work-up and Purification
-
To the collected fractions, add 1 M HCl and ethyl acetate.
-
Separate the phases and wash the organic phase with 1 M HCl.
-
Make the combined aqueous phases basic (pH > 13) with ~4 M NaOH.
-
Extract the aqueous phase multiple times with dichloromethane.
-
Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and remove the solvent by evaporation.
-
Purify the crude product by vacuum distillation to obtain thiomorpholine as a colorless oil (54% overall isolated yield).[3]
Conclusion and Future Outlook
The synthesis of thiomorpholine presents a classic case study in the evolution of synthetic chemistry. While traditional batch methods starting from diethanolamine or bis(2-chloroethyl)amine are well-established, they are often hampered by long reaction times, the use of highly hazardous reagents, and challenges in scalability. The advent of modern techniques, particularly continuous flow chemistry, has revolutionized the approach to synthesizing this important scaffold. The photochemical thiol-ene reaction of cysteamine and vinyl chloride in a continuous flow system stands out as a highly efficient, atom-economical, and safer alternative. For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a careful consideration of factors such as scale, available equipment, safety infrastructure, and cost. However, the clear advantages of continuous flow technology in terms of safety, efficiency, and scalability make it an increasingly attractive and strategically sound option for the sustainable production of thiomorpholine and its derivatives in the 21st century.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Thiocarbonyl Synthesis: A Comparative Analysis of Lawesson's Reagent and Its Alternatives
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a carbonyl oxygen with a sulfur atom, a transformation known as thionation, is a cornerstone of modern medicinal chemistry and materials science. This subtle atomic substitution can dramatically alter a molecule's steric and electronic properties, influencing its lipophilicity, metabolic stability, and biological target engagement.[1] Consequently, the resulting thiocarbonyl compounds—thioamides, thioesters, thioketones, and related heterocycles—are prevalent in a wide range of pharmaceuticals and functional materials.[1][2]
For decades, Lawesson's Reagent (LR) has been the preeminent tool for this transformation, prized for its efficacy and broad applicability.[3] However, the evolving demands of complex molecule synthesis necessitate a critical evaluation of LR against its alternatives. This guide provides an in-depth, data-driven comparison of thionating agents, offering the field-proven insights required to select the optimal reagent for your specific synthetic challenge.
Lawesson's Reagent: The Incumbent Standard
First popularized by Sven-Olov Lawesson, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, or Lawesson's Reagent (LR), is an air-stable, commercially available solid.[2][4] Its primary advantage over older reagents like phosphorus pentasulfide (P₄S₁₀) lies in its enhanced solubility in common organic solvents and its generally milder reaction conditions, which often translate to higher yields and cleaner reaction profiles.[2][5][6]
Mechanism of Action: A Controlled Sulfur Transfer
The efficacy of Lawesson's Reagent stems from its thermal dissociation in solution. The central four-membered phosphorus-sulfur ring opens to generate a highly reactive dithiophosphine ylide intermediate (R-PS₂).[4][7] This ylide is the active species that engages the carbonyl compound.
The causality of the reaction is elegant and robust. The electron-rich carbonyl oxygen attacks the electrophilic phosphorus atom of the ylide, initiating the formation of a four-membered thiaoxaphosphetane intermediate.[2][5] The thermodynamic driving force for the entire process is the subsequent cycloreversion of this intermediate, which is mechanistically analogous to the Wittig reaction.[2][5] This step forms an exceptionally stable phosphorus-oxygen double bond (P=O), releasing the desired thiocarbonyl product.[5][8]
Caption: Mechanism of Carbonyl Thionation using Lawesson's Reagent.
Substrate Scope and Reactivity
A key aspect of LR's utility is its broad substrate scope, encompassing ketones, esters, amides, lactones, and lactams.[4][8] However, the reaction rate is highly dependent on the electronic nature of the carbonyl group. As a general rule, more electron-rich carbonyls react faster.[4][7][8] This provides a predictable hierarchy of reactivity:
Amides / Lactams > Ketones > Esters / Lactones
This differential reactivity can be exploited for selective thionation in multifunctional molecules.[5] Esters are notably less reactive and often require higher temperatures and longer reaction times for efficient conversion.[2][5]
The Alternatives: Phosphorus Pentasulfide and Davy Reagents
While LR is a powerful tool, no single reagent is a panacea. Understanding the alternatives is crucial for optimizing difficult transformations or overcoming specific challenges like purification.
Phosphorus Pentasulfide (P₄S₁₀)
Historically, P₄S₁₀ was the workhorse of thionation. It is inexpensive but suffers from poor solubility in most organic solvents, often requiring harsh reaction conditions (high temperatures in solvents like pyridine or xylene) and leading to complex product mixtures and lower yields.[9] The main advantage of LR over P₄S₁₀ is the ability to use less reagent and shorter reaction times, especially when employing microwave irradiation.[2][6]
Davy and Belleau Reagents
The Davy reagents (DR) and related Belleau reagents are a family of alkoxy-substituted analogs of Lawesson's Reagent. These reagents, such as 2,4-bis(methylthio)-1,3,2,4-dithiadiphosphetane, exhibit increased solubility and reactivity compared to LR. This allows for thionations to be performed at lower temperatures, which can be advantageous for substrates containing sensitive functional groups.
Performance Comparison: A Data-Driven Analysis
To provide a clear, objective comparison, the following table summarizes the performance of key thionating reagents across several critical parameters. Data is synthesized from numerous literature reports.
| Parameter | Lawesson's Reagent (LR) | Phosphorus Pentasulfide (P₄S₁₀) | Davy Reagents (DR) |
| Form | Air-stable, yellow solid[4][7] | Yellow solid | Crystalline solids or oils |
| Solubility | Good in Toluene, Dioxane, CH₂Cl₂ | Poor in most organic solvents; Pyridine often used | Excellent in common organic solvents |
| Typical Conditions | 80-110 °C (Toluene reflux)[2] | >140 °C (Xylene/Pyridine reflux)[5] | 25-80 °C (RT to THF reflux) |
| Reactivity Scope | Broad: Amides, Ketones, Esters[4] | Broad, but often less selective | Very broad; effective for sensitive substrates |
| Yields | Generally Good to Excellent | Variable, often moderate | Generally Very Good to Excellent |
| Workup | Chromatographic purification to remove phosphorus byproducts[2] | Difficult; often requires extensive purification | Generally cleaner; easier purification |
| Safety/Handling | Strong, unpleasant odor; handle in fume hood[7] | Flammable, moisture-sensitive, corrosive[9] | Pungent odor; handle in fume hood |
Experimental Protocols: A Self-Validating System
The trustworthiness of a method lies in its reproducibility. The following protocols provide detailed, step-by-step procedures for the thionation of a common substrate, 2-pyrrolidone, using Lawesson's Reagent.
Protocol 1: Thionation of 2-Pyrrolidone with Lawesson's Reagent
This protocol is adapted from a standard, verified procedure.[10]
Objective: To synthesize pyrrolidine-2-thione from 2-pyrrolidone.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of pyrrolidine-2-thione.
Materials:
-
2-Pyrrolidone (1.0 g, 11.75 mmol)
-
Lawesson's Reagent (2.38 g, 5.88 mmol, 0.5 eq)
-
Dichloromethane (DCM), anhydrous (84 mL)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a fume hood, add Lawesson's Reagent (2.38 g) to a round-bottom flask equipped with a magnetic stir bar and dissolve it in 42 mL of anhydrous dichloromethane.[10]
-
Addition of Substrate: In a separate flask, dissolve 2-pyrrolidone (1.0 g) in 42 mL of anhydrous dichloromethane. Add this solution to the Lawesson's Reagent solution at room temperature under a nitrogen atmosphere.[10]
-
Reaction: Stir the resulting mixture for 2 hours at room temperature.[10] The causality for stirring under an inert atmosphere is to prevent any potential side reactions with atmospheric moisture, although LR is generally robust.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:2 hexane:ethyl acetate mobile phase. The product, pyrrolidine-2-thione, should have an Rf value of approximately 0.28.[10] This step is critical for self-validation, ensuring the reaction has proceeded to completion before workup.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[10]
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane:ethyl acetate (from 9:1 to 6:4) to isolate the product.[10]
-
Characterization: The final product, pyrrolidine-2-thione, should be obtained as a white solid (Expected yield: ~0.79 g, 66%).[10] Confirm the structure using ¹H and ¹³C NMR spectroscopy.
Conclusion: Selecting the Right Tool for the Job
Lawesson's Reagent remains the gold standard for a wide range of thionation reactions due to its reliability, broad substrate scope, and commercial availability.[2][6] Its predictable reactivity allows for strategic application in complex syntheses. However, for particularly sensitive substrates that demand milder conditions, or for applications where simplified purification is paramount, Davy reagents present a compelling and powerful alternative. The classic phosphorus pentasulfide, while historically significant, is now largely relegated to niche applications where its low cost is the primary driver and its harsh requirements are tolerable.
Ultimately, the choice of thionating agent is a tactical decision based on substrate electronics, functional group tolerance, and process considerations. By understanding the mechanistic nuances and performance characteristics of each reagent, the modern synthetic chemist is well-equipped to efficiently access the diverse and valuable class of thiocarbonyl compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Lawesson's_reagent [chemeurope.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. TCI Practical Example: Conversion of Carbonyl Group into Thiocarbonyl Group using Lawesson's Reagent | TCI AMERICA [tcichemicals.com]
Safety Operating Guide
A Guide to the Proper Disposal of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe neutralization and disposal of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride (CAS No. 39093-77-1). As a reactive acyl chloride derivative, this compound requires careful handling to mitigate risks associated with its corrosivity and reactivity with water. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Understanding the Hazard: Chemical Profile and Reactivity
This compound is a solid, moisture-sensitive compound that is classified as a corrosive substance. It is known to cause severe skin burns, eye damage, and respiratory irritation. The primary hazard stems from the reactive carbonyl chloride group, which readily undergoes nucleophilic attack by water and other protic solvents. This hydrolysis reaction is exothermic and produces corrosive hydrochloric acid (HCl) gas.
The core structure includes a thiomorpholine ring with a sulfone group, which enhances the electrophilicity of the carbonyl carbon, making the compound highly reactive. While the sulfonamide-like linkage is generally stable, the acyl chloride moiety dictates the immediate handling and disposal precautions.
Essential Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure that all necessary safety measures are in place.
Required PPE:
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). A double layer of nitrile gloves may be used for brief handling but is not sufficient for managing a spill or the full disposal protocol.
-
Body Protection: A chemical-resistant lab coat, worn over long-sleeved clothing and long pants.
-
Footwear: Closed-toe shoes are required.
Engineering Controls:
-
All handling and disposal procedures must be conducted within a certified and properly functioning chemical fume hood.
-
An emergency eyewash station and safety shower must be immediately accessible.
Step-by-Step Disposal Protocol: Neutralization of this compound
The primary strategy for the safe disposal of this compound is a controlled neutralization (quenching) reaction. This process converts the reactive acyl chloride into less hazardous, water-soluble byproducts. This procedure should be performed on small quantities of the chemical waste at a time.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Deionized water
-
A large beaker or flask (at least 10 times the volume of the quenching solution)
-
A magnetic stir bar and stir plate
-
An ice bath
-
pH paper or a calibrated pH meter
Procedure:
-
Prepare the Neutralizing Solution: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate in a large beaker. The volume of this solution should be sufficient to neutralize the quantity of the acyl chloride waste. A general rule is to use a significant molar excess of the base.
-
Cool the Solution: Place the beaker containing the basic solution in an ice bath and allow it to cool to below 10°C with gentle stirring. This is crucial for controlling the exothermic nature of the hydrolysis reaction.
-
Slow Addition of the Acyl Chloride: Very slowly and in small portions, add the this compound waste to the cold, stirring basic solution.
-
Causality: The slow, portion-wise addition prevents a rapid, uncontrolled exothermic reaction and minimizes the release of HCl gas. The basic solution immediately neutralizes the generated HCl.
-
-
Monitor the Reaction: Observe the reaction for signs of gas evolution (CO₂ from the bicarbonate/carbonate reaction with acid) and heat generation. If the reaction becomes too vigorous, cease addition immediately and allow the mixture to cool before proceeding.
-
Ensure Complete Neutralization: After all the acyl chloride has been added, continue stirring the mixture in the ice bath for at least 30 minutes. Then, remove the ice bath and allow the solution to warm to room temperature while stirring for an additional 1-2 hours to ensure the reaction is complete.
-
Verify Final pH: Check the pH of the solution using pH paper or a pH meter. The final pH should be between 6 and 9. If the solution is still acidic, add more sodium bicarbonate solution until a stable, neutral to slightly basic pH is achieved.
-
Waste Collection: Transfer the neutralized aqueous waste to a properly labeled hazardous waste container. The primary components of the neutralized waste are expected to be 1,1-dioxo-thiomorpholine, sodium chloride, and residual sodium bicarbonate/carbonate in water. While the hydrolysis product, N-carboxy-thiomorpholine-1,1-dioxide, is an intermediate, it is likely to undergo decarboxylation under these conditions to yield the more stable thiomorpholine 1,1-dioxide.
Quantitative Disposal Parameters
| Parameter | Recommended Value | Rationale |
| Neutralizing Agent | 5-10% Sodium Bicarbonate (NaHCO₃) | A weak base that effectively neutralizes generated HCl with manageable CO₂ evolution. |
| Temperature | < 10°C (initially) | Controls the exothermic reaction, preventing splashing and rapid gas release. |
| Addition Rate | Slow, portion-wise | Prevents a runaway reaction and ensures efficient neutralization of byproducts. |
| Stirring Time | > 2 hours post-addition | Ensures the complete hydrolysis and neutralization of the reactive compound. |
| Final pH | 6 - 9 | Confirms that the corrosive and reactive properties have been eliminated. |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the safe disposal of this compound.
Mastering the Handling of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride: A Guide to Safe Laboratory Practice
For the discerning researcher, scientist, and drug development professional, the mastery of handling reactive chemical intermediates is paramount. 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride, a valuable building block in contemporary synthesis, demands a protocol built on a foundation of rigorous safety and operational excellence. This guide provides a comprehensive framework for its safe handling, from personal protective equipment (PPE) selection to emergency response and disposal, ensuring the integrity of your research and the safety of your team.
Understanding the Hazard: The Reactivity of this compound
This compound is a sulfonyl chloride, a class of organosulfur compounds characterized by a -SO₂Cl functional group. The primary hazard associated with this compound stems from its high reactivity, particularly its susceptibility to nucleophilic attack, most notably by water.
Hydrolysis: The sulfonyl chloride moiety is highly electrophilic, readily reacting with water in a hydrolysis reaction to produce hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is often vigorous and exothermic, leading to the release of corrosive HCl gas. It is this reactivity that underscores its classification as a corrosive material, capable of causing severe skin burns and eye damage.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with an emphasis on material selection and best practices.
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving: Inner layer of nitrile gloves, outer layer of butyl rubber or Viton™ gloves. | Nitrile provides good dexterity and splash resistance for incidental contact. Butyl rubber and Viton™ offer superior resistance to corrosive chemicals and are recommended for prolonged handling or in situations with a higher risk of exposure. Double gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect against splashes and fumes. A face shield offers a broader area of protection for the entire face from splashes of this corrosive material. |
| Body Protection | A chemical-resistant laboratory coat, preferably with long sleeves and elastic cuffs. For larger quantities or in case of a significant splash risk, a chemical-resistant apron over the lab coat is recommended. | Protects the skin and personal clothing from splashes and spills. Elastic cuffs prevent chemicals from entering the sleeves. |
| Respiratory Protection | A NIOSH-approved respirator with an acid gas cartridge is necessary when working outside of a certified chemical fume hood or when there is a potential for inhalation of vapors or aerosols. | The hydrolysis of this compound releases corrosive hydrochloric acid vapor, which can cause severe respiratory tract irritation. |
Note: Always inspect gloves for any signs of degradation or perforation before use.
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential to minimize the risk of exposure and ensure reproducible, safe experimental outcomes.
Preparation and Handling Environment
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and reaction setup, must be conducted within a certified chemical fume hood. This engineering control is the primary method for preventing inhalation of corrosive vapors.
-
Inert Atmosphere: While not always strictly necessary for short-term handling, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent premature hydrolysis from atmospheric moisture.
-
Material Compatibility: Ensure all glassware and equipment are dry and free from moisture. Avoid the use of plastic containers or transfer implements that may be incompatible with the chemical or its reaction byproducts.
Step-by-Step Handling Procedure
-
Donning PPE: Before handling the chemical, don all required PPE as outlined in the table above.
-
Preparation of Workspace: Ensure the chemical fume hood is clean and uncluttered. Have all necessary equipment, reagents, and waste containers readily accessible.
-
Dispensing: Slowly and carefully dispense the required amount of this compound. Use a clean, dry syringe or cannula for liquid transfers.
-
Reaction Quenching: Upon completion of the reaction, the quenching process must be performed cautiously. Slowly add the reaction mixture to a cooled, stirred solution of a weak base, such as saturated sodium bicarbonate, to neutralize any remaining sulfonyl chloride and acidic byproducts.
-
Decontamination of Equipment: All glassware and equipment that have come into contact with this compound must be decontaminated. Rinse with an organic solvent (e.g., acetone) to remove residual organic material, followed by a slow and careful rinse with a dilute solution of sodium bicarbonate to neutralize any remaining acidic residue. Finally, wash with soap and water.
Emergency Response Plan
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Spill Response
For Small Spills (less than 100 mL) within a Chemical Fume Hood:
-
Alert Personnel: Inform others in the immediate vicinity.
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent rated for corrosive materials. Do not use combustible materials like paper towels.
-
Neutralization: Slowly and carefully add a weak base, such as sodium bicarbonate (baking soda), to the absorbent material to neutralize the spilled chemical.
-
Collection: Once the reaction has ceased, carefully collect the absorbent material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a dilute solution of sodium bicarbonate, followed by a thorough cleaning with soap and water.
For Large Spills (greater than 100 mL) or Spills Outside of a Fume Hood:
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors and prevent entry.
-
Contact Emergency Services: Notify your institution's emergency response team and provide them with the chemical name and the nature of the spill.
Personnel Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its associated waste is a critical component of a safe laboratory workflow.
-
Unused Reagent: Unused or expired this compound should be disposed of as hazardous waste through your institution's environmental health and safety office.
-
Contaminated Materials: All materials that have come into contact with the chemical, including absorbent materials from spills, contaminated PPE, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Neutralization: For small amounts of residual material, a careful in-lab neutralization can be performed by slowly adding the material to a stirred, ice-cooled solution of a weak base like sodium bicarbonate. The neutralized aqueous waste should then be collected for proper disposal.
-
EPA Hazardous Waste Codes: Wastes contaminated with this compound may be classified under the EPA hazardous waste codes D002 (Corrosive) and D003 (Reactive) due to its properties.[3][4][5][6][7] Always consult with your institution's hazardous waste management team for specific disposal guidelines.
Visual Workflow Guides
To further clarify the procedural steps, the following diagrams illustrate the safe handling and emergency spill response workflows.
By integrating these scientifically grounded procedures and maintaining a vigilant approach to safety, researchers can confidently and responsibly utilize this compound in their pursuit of scientific advancement.
References
- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wku.edu [wku.edu]
- 4. my.alfred.edu [my.alfred.edu]
- 5. epa.gov [epa.gov]
- 6. actenviro.com [actenviro.com]
- 7. actenviro.com [actenviro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



